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Foundational

An In-Depth Technical Guide to 2-Oxopiperidine-3-carboxamide: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1] When functionalized with a carboxamide group at the 3-position and an oxo group at the 2-position, the resulting 2-Oxopiperidine-3-carboxamide represents a key pharmacophore with significant potential in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of 2-Oxopiperidine-3-carboxamide and its derivatives. While direct experimental data for the parent compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers.

Chemical Structure and Properties

2-Oxopiperidine-3-carboxamide is a heterocyclic compound featuring a six-membered piperidine ring. The structure is characterized by a lactam (a cyclic amide) at position 2 and a carboxamide group at position 3.

Systematic Name: 2-oxopiperidine-3-carboxamide Molecular Formula: C₆H₁₀N₂O₂ Molecular Weight: 142.16 g/mol

The presence of multiple hydrogen bond donors and acceptors, along with a chiral center at the C3 position, imparts specific stereochemical and conformational properties that are critical for its interaction with biological targets.

Structural Elucidation

The definitive three-dimensional arrangement of atoms in 2-Oxopiperidine-3-carboxamide has not been publicly reported via X-ray crystallography. However, crystallographic studies of related piperidine derivatives show that the six-membered ring typically adopts a chair or a half-chair conformation, influenced by the substitution pattern.[2] The sp² hybridization of the carbonyl carbon in the lactam ring can influence the ring's conformation.[2]

Physicochemical Properties

A summary of the predicted and known physicochemical properties of 2-Oxopiperidine-3-carboxamide and its corresponding carboxylic acid precursor are presented in Table 1. These properties are crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Property2-Oxopiperidine-3-carboxamide (Predicted)2-Oxopiperidine-3-carboxylic acid (Experimental/Computed)Reference
Molecular Weight 142.16 g/mol 143.14 g/mol [3]
XLogP3 -0.30.3[4]
Hydrogen Bond Donors 22[4]
Hydrogen Bond Acceptors 23[4]
Topological Polar Surface Area 72.7 Ų66.4 Ų[4]

Synthesis of 2-Oxopiperidine-3-carboxamide

Proposed Synthetic Pathway

A plausible and efficient route to 2-Oxopiperidine-3-carboxamide involves a two-step process starting from commercially available precursors, as illustrated in the workflow below.

Synthesis_Workflow A Diethyl Malonate + Acrylonitrile B Diethyl 2-cyanoethylmalonate A->B Michael Addition C Ethyl 2-oxopiperidine-3-carboxylate B->C Reductive Cyclization (e.g., Raney Ni/H₂) D 2-Oxopiperidine-3-carboxylic acid C->D Hydrolysis (e.g., NaOH, then H₃O⁺) E 2-Oxopiperidine-3-carboxamide C->E Direct Aminolysis (e.g., NH₃/MeOH, heat) D->E Amidation (e.g., Coupling Agent + NH₃)

Caption: Proposed synthetic workflow for 2-Oxopiperidine-3-carboxamide.

Experimental Protocols

This precursor can be synthesized via a well-established method involving the condensation of diethyl malonate and acrylonitrile, followed by reductive cyclization.[6]

  • Michael Addition: Diethyl malonate is reacted with acrylonitrile in the presence of a base catalyst (e.g., sodium ethoxide) to yield diethyl 2-cyanoethylmalonate.

  • Reductive Cyclization: The resulting diethyl 2-cyanoethylmalonate is then subjected to catalytic hydrogenation (e.g., using Raney Nickel or Raney Cobalt) under pressure, which simultaneously reduces the nitrile to a primary amine and induces cyclization to form the lactam ring, yielding ethyl 2-oxopiperidine-3-carboxylate.[6]

  • Hydrolysis: Ethyl 2-oxopiperidine-3-carboxylate is hydrolyzed to 2-Oxopiperidine-3-carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Amide Coupling: The resulting carboxylic acid is then coupled with an ammonia source. Standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a non-nucleophilic base can be employed to facilitate this transformation.[7] Alternatively, conversion to the acid chloride followed by reaction with ammonia is a viable, albeit potentially harsher, method.[1]

A more direct approach involves the aminolysis of the ethyl ester.

  • A solution of ethyl 2-oxopiperidine-3-carboxylate in a suitable solvent (e.g., methanol) is saturated with ammonia gas.

  • The reaction mixture is heated in a sealed vessel until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-Oxopiperidine-3-carboxamide.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Oxopiperidine-3-carboxamide are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the amide protons. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
NH (lactam) 7.5 - 8.5br s
CONH₂ 6.5 - 7.5br s (2H)
H3 3.2 - 3.6m
H6 3.0 - 3.4m (2H)
H4, H5 1.8 - 2.4m (4H)
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of two carbonyl signals and four signals corresponding to the sp³-hybridized carbons of the piperidine ring.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (amide) 172 - 176
C=O (lactam) 170 - 174
C3 45 - 55
C6 40 - 50
C4, C5 20 - 35
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the N-H and C=O functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide & lactam) 3400 - 3200Strong, broad
C-H Stretch (aliphatic) 3000 - 2850Medium
C=O Stretch (amide I) ~1680Strong
C=O Stretch (lactam) ~1650Strong
N-H Bend (amide II) ~1620Medium
Mass Spectrometry

In mass spectrometry, 2-Oxopiperidine-3-carboxamide is expected to show a molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 143.1. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the piperidine ring.

Biological Activity and Therapeutic Potential

While the specific biological activity of the parent 2-Oxopiperidine-3-carboxamide is not extensively documented, the broader class of piperidine-3-carboxamide derivatives has attracted significant interest in drug discovery.[8]

Anticancer Activity

Derivatives of N-arylpiperidine-3-carboxamide have been identified as inducers of a senescence-like phenotype in human melanoma cells, suggesting their potential as novel anticancer agents.[9] The substitution pattern on the piperidine nitrogen and the aryl carboxamide has been shown to be crucial for activity.

Enzyme Inhibition

The piperidine carboxamide scaffold has been utilized in the design of various enzyme inhibitors. For example, derivatives have been developed as potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption, indicating potential applications in the treatment of osteoporosis.[10] More recently, piperidine carboxamides have been identified as species-selective proteasome inhibitors with activity against Plasmodium falciparum, the parasite responsible for malaria.[11]

Biological_Activity A 2-Oxopiperidine-3-carboxamide Scaffold B Anticancer Activity (Senescence Induction) A->B C Enzyme Inhibition A->C D Anti-osteoporosis (Cathepsin K Inhibition) C->D E Antimalarial (Proteasome Inhibition) C->E

Caption: Biological activities associated with the piperidine-3-carboxamide scaffold.

Conclusion

2-Oxopiperidine-3-carboxamide is a synthetically accessible and structurally interesting molecule that belongs to a class of compounds with proven therapeutic relevance. While further research is needed to fully elucidate its specific biological functions and to develop optimized synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The exploration of this and related scaffolds is a promising avenue for the discovery of novel therapeutics for a range of diseases, including cancer and infectious diseases.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31, 1503–1517.
  • Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Dudchenko, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8213. [Link]

  • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry.
  • Rutjes, F. P. J. T., et al. (2010). Expedient Pathway into Optically Active 2-Oxopiperidines. Radboud Repository.
  • Vella, F., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E, 71(Pt 10), 1198–1202. [Link]

  • Shanghai Jingwei Chemical Technology Co ltd. (2021). Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. CN108484484B.
  • ResearchGate. (n.d.). A & B. Comparative FT-IR-spectra of compound 2 and 3 with parent...[Link]

  • van der Merwe, T., et al. (2019). Oxopiperidine quantitation by mass spectrometry. WO2019161383A1.
  • NIST. (n.d.). Nipecotamide. NIST WebBook. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Neves, L. A., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemSusChem, 4(4), 493-502.
  • Zakhary, A. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]

  • Li, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105674.
  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Sumitomo Chemical Company, Limited. (1999). Piperidine derivative and process for preparing the same. US5948914A.
  • Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. [Link]

  • PubChemLite. (n.d.). 2-oxopiperidine-4-carboxylic acid (C6H9NO3). [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]

  • ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. [Link]

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  • ResearchGate. (2025, October 16). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. [Link]

  • Journal of Biomolecular Techniques. (2021, April 15). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. [Link]

  • Anderson, G. W. (1966). Preparation of amides. US3264281A.
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Exploratory

2-Oxopiperidine-3-carboxamide mechanism of action in biological assays

Unlocking Neuroprotection: The Mechanism of Action and Biological Evaluation of 2-Oxopiperidine-3-Carboxamide Derivatives Executive Summary The development of small-molecule neurotrophin mimetics has historically been bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking Neuroprotection: The Mechanism of Action and Biological Evaluation of 2-Oxopiperidine-3-Carboxamide Derivatives

Executive Summary

The development of small-molecule neurotrophin mimetics has historically been bottlenecked by poor pharmacokinetic profiles and rapid enzymatic degradation. Brain-derived neurotrophic factor (BDNF), the endogenous ligand for the Tropomyosin receptor kinase B (TrkB), exhibits potent neuroprotective effects but is limited clinically by a short half-life and poor blood-brain barrier (BBB) permeability[1]. As a Senior Application Scientist, I have observed that overcoming these limitations requires intelligent structural modifications. The integration of a 2-oxopiperidine-3-carboxamide scaffold into N-acetylserotonin (NAS) derivatives—most notably yielding N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)—represents a breakthrough in rational drug design. This whitepaper dissects the mechanism of action, structural causality, and the self-validating biological assays used to evaluate this potent class of TrkB agonists.

Chemical Rationale: The Role of the 2-Oxopiperidine-3-Carboxamide Scaffold

The parent molecule, NAS, exhibits weak TrkB activation but is highly labile; its acetylamide group is rapidly hydrolyzed in the circulatory system, resulting in a half-life of less than 30 minutes[2].

By replacing the acetylamide group with a bulky 2-oxopiperidine-3-carboxamide moiety, researchers engineered HIOC. The causality here is strictly steric: the spatial bulk of the 2-oxopiperidine ring introduces significant steric hindrance around the amide bond. This prevents enzymatic hydrolysis and cyclization, dramatically stabilizing the molecule[2]. Consequently, HIOC boasts a half-life of approximately 4 hours in the brain and readily crosses both the BBB and the blood-retinal barrier (BRB)[2].

Mechanism of Action: TrkB Receptor Activation

HIOC functions as a selective, potent agonist of the TrkB receptor. Upon binding to the extracellular domain of TrkB, the 2-oxopiperidine-3-carboxamide derivative induces receptor homodimerization. This proximity allows the intracellular kinase domains to trans-autophosphorylate at specific tyrosine residues (e.g., Tyr515, Tyr816)[2].

Phosphorylation creates docking sites for adapter proteins, triggering three primary downstream cascades:

  • PI3K/Akt Pathway: Promotes robust cellular survival and blocks apoptosis.

  • MAPK/Erk Pathway: Drives neuronal differentiation and neurite outgrowth.

  • PLC-γ1 Pathway: Modulates synaptic plasticity.

TrkBSignaling HIOC HIOC (2-Oxopiperidine-3-carboxamide) TrkB_M TrkB Monomer HIOC->TrkB_M Binds Extracellular Domain TrkB_D TrkB Homodimerization TrkB_M->TrkB_D pTrkB Autophosphorylation (p-TrkB) TrkB_D->pTrkB Kinase Activation PI3K PI3K / Akt Cascade pTrkB->PI3K MAPK MAPK / Erk Cascade pTrkB->MAPK Survival Neuronal Survival & Neuroprotection PI3K->Survival MAPK->Survival

Fig 1: HIOC-mediated TrkB signaling cascade driving neuronal survival and neuroprotection.

Core Biological Assays & Self-Validating Protocols

To rigorously evaluate the efficacy of 2-oxopiperidine-3-carboxamide derivatives, experimental designs must be self-validating—meaning internal controls inherently rule out false positives and artifacts.

Assay 1: Live-Cell TrkB Dimerization via Bimolecular Fluorescence Complementation (BiFC)

Traditional Co-Immunoprecipitation (Co-IP) requires cell lysis, which disrupts cellular compartments and can force artificial protein aggregation. BiFC is chosen because it allows the quantification of TrkB dimerization in living cells in real-time[3].

  • Protocol:

    • Transfection: Co-transfect HEK293 cells with plasmids encoding TrkB fused to the N-terminal (TrkB-NLuc) and C-terminal (TrkB-CLuc) fragments of luciferase[3].

    • Starvation: Culture cells in serum-free media for 4 hours to eliminate background activation from endogenous growth factors.

    • Treatment: Treat with 500 nM HIOC, 50 ng/mL BDNF (Positive Control), or Vehicle (Negative Control) for 15 minutes[4].

    • Detection: Add luciferase substrate and quantify bioluminescence.

  • Self-Validation System: The assay incorporates ANA-12 , a selective TrkB antagonist[1]. If pre-treatment with ANA-12 abolishes the HIOC-induced luminescence, it definitively proves that the signal is driven by specific receptor engagement, not a chemical artifact of the compound.

BiFCAssay Transfection 1. Transfect HEK293 (TrkB-NLuc & CLuc) Treatment 2. Compound Treatment (HIOC / BDNF / Veh) Transfection->Treatment Complementation 3. Fluorophore Complementation Treatment->Complementation Detection 4. Bioluminescence Quantification Complementation->Detection Validation 5. Self-Validation (ANA-12 Antagonist) Detection->Validation

Fig 2: Step-by-step BiFC assay workflow for quantifying TrkB receptor dimerization.

Assay 2: Phospho-Kinase Cascade Activation (Western Blotting)

To confirm that dimerization leads to functional kinase activity, the phosphorylation state of TrkB and downstream effectors (Akt, Erk) must be measured.

  • Protocol:

    • Culture: Isolate primary rat cortical neurons (E18) and culture for 12 days in vitro (DIV) to ensure mature receptor expression[4].

    • Kinetics: Treat neurons with 500 nM HIOC across a time course (15 min, 1 h, 6 h, 12 h, 24 h)[4].

    • Lysis (Critical Step): Lyse cells in RIPA buffer strictly supplemented with broad-spectrum phosphatase inhibitors (Sodium Orthovanadate, Sodium Fluoride). Causality: Phosphatases act in milliseconds; failing to inhibit them during lysis will erase the transient p-TrkB signal, leading to false negatives.

    • Immunoblotting: Probe membranes with anti-p-TrkB (Tyr816) and anti-Total-TrkB.

  • Self-Validation System: Normalizing the p-TrkB signal against Total-TrkB (rather than just a housekeeping gene like GAPDH) ensures that the observed spike at 6 hours is due to true kinase activation, not rapid receptor upregulation[4].

Assay 3: In Vivo Neuroprotection (Light-Induced Retinal Degeneration - LIRD)

To translate in vitro findings, the LIRD model is utilized. High-intensity light induces severe oxidative stress and apoptosis in retinal photoreceptors, mimicking degenerative blinding diseases[2].

  • Protocol:

    • Administration: Administer HIOC systemically (intraperitoneal) prior to light exposure.

    • Insult: Expose mice to 10,000 lux of white light for 2 hours.

    • Evaluation: Conduct Electroretinography (ERG) to measure functional visual rescue, followed by histological sectioning to measure the thickness of the Outer Nuclear Layer (ONL)[2].

  • Self-Validation System: A cohort of dark-reared mice treated with HIOC serves as the baseline control. This ensures the compound itself does not alter baseline retinal architecture or electrical signaling in the absence of trauma.

Quantitative Data & Comparative Efficacy

The structural evolution from NAS to HIOC, and subsequently to fluorinated analogs like HIFN (2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide), demonstrates significant lead optimization. HIFN maintains the core mechanistic principles of HIOC but achieves maximal TrkB phosphorylation at exceptionally low concentrations[5].

CompoundScaffold / ModificationTrkB Activation PotencyIn Vivo Half-Life (Brain)BBB / BRB Permeability
BDNF Endogenous ProteinHigh (Reference)< 10 minutesPoor
NAS N-acetylserotoninWeak (> 1 μM)< 30 minutesModerate
HIOC 2-oxopiperidine-3-carboxamideHigh (~500 nM)~4 hoursHigh
HIFN Fluoropyridine analogVery High (~1 nM)> 4 hoursHigh

Data synthesized from comparative pharmacokinetic and pharmacodynamic biological assays[2][4][5].

Conclusion

The integration of the 2-oxopiperidine-3-carboxamide scaffold is a masterclass in structural biology, solving the inherent instability of indole-derived neuroprotectants. By utilizing self-validating biological assays—ranging from live-cell BiFC to in vivo LIRD models—researchers have definitively proven that compounds like HIOC and HIFN act as potent, highly specific TrkB agonists. These molecules represent a highly viable therapeutic pipeline for trauma-induced vision loss, neurodegeneration, and ischemic cellular injury[1][2][5].

References

  • "Effect of systemic treatment with N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC) or tauroursodeoxych - bioRxiv." bioRxiv.
  • "HIOC Derivatives for the Treatment of Trauma-Induced Vision Loss PRINCIPAL INVESTIGATO - DTIC.
  • "Long-term functional rescue of trauma-induced vision loss by a novel, small molecule TrkB modul
  • "N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PMC.
  • "BiFC assay of TrkB homodimers - ResearchGate.
  • "N-acetyl serotonin derivatives as potent neuroprotectants for retinas | PNAS.

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Foundational

In vitro toxicity profile of 2-Oxopiperidine-3-carboxamide

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-Oxopiperidine-3-carboxamide and Related Compounds This guide provides a comprehensive framework for evaluating the in vitro toxicity of 2-Oxopiperidine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-Oxopiperidine-3-carboxamide and Related Compounds

This guide provides a comprehensive framework for evaluating the in vitro toxicity of 2-Oxopiperidine-3-carboxamide, a member of the piperidine-containing class of compounds. Given the limited publicly available toxicological data on this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines a systematic, tiered approach to in vitro toxicity assessment, leveraging established methodologies and drawing insights from structurally related piperidine derivatives.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs.[1] Its presence can enhance a molecule's druggability by improving metabolic stability and pharmacokinetic properties.[1] However, like any chemical entity destined for therapeutic use, a thorough understanding of its safety profile is paramount. This guide provides the foundational in vitro assays required for an initial safety assessment.

A Tiered Strategy for In Vitro Toxicity Assessment

A logical, stepwise approach is crucial for an efficient and informative in vitro toxicity evaluation. The proposed workflow prioritizes broad cytotoxicity screening, followed by more specific genotoxicity assays for compounds that demonstrate biological activity.

Figure 1: Tiered In Vitro Toxicity Assessment Workflow for 2-Oxopiperidine-3-carboxamide start Test Compound: 2-Oxopiperidine-3-carboxamide tier1 Tier 1: Primary Cytotoxicity Screening start->tier1 sub_tier1_1 Assay: MTT or DNS tier1->sub_tier1_1 Methodology sub_tier1_2 Cell Lines: Relevant cancer and normal cell lines tier1->sub_tier1_2 System sub_tier1_3 Endpoint: IC50 Determination tier1->sub_tier1_3 Outcome decision1 Is the compound cytotoxic (IC50 in a relevant range)? sub_tier1_3->decision1 tier2 Tier 2: Genotoxicity Assessment decision1->tier2 Yes end_low_priority Low Priority for Further Development decision1->end_low_priority No sub_tier2_1 Ames Test (Bacterial Reverse Mutation) tier2->sub_tier2_1 sub_tier2_2 In Vitro Micronucleus Assay tier2->sub_tier2_2 decision2 Is the compound genotoxic? sub_tier2_1->decision2 sub_tier2_2->decision2 mechanistic Mechanistic Studies (e.g., Apoptosis, Proteasome Inhibition) decision2->mechanistic No end_risk_assessment Risk Assessment & Further Investigation decision2->end_risk_assessment Yes end_proceed Proceed with Further Preclinical Development mechanistic->end_proceed Figure 2: Hypothetical Signaling Pathway for Piperidine-Induced Neurotoxicity piperidine Piperidine-Containing Compound (e.g., 2-Oxopiperidine-3-carboxamide) nAChR Nicotinic Acetylcholine Receptor (nAChR) piperidine->nAChR Binds to and desensitizes ion_channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->ion_channel Activation leads to teratogenicity Developmental Toxicity (Teratogenic Effects) nAChR->teratogenicity Disruption of fetal development depolarization Membrane Depolarization ion_channel->depolarization downstream Downstream Signaling Cascades depolarization->downstream neurotoxicity Acute Neurotoxicity (e.g., muscle weakness, respiratory failure) downstream->neurotoxicity Leads to

Caption: A diagram illustrating a potential mechanism of neurotoxicity for piperidine-containing compounds via interaction with nicotinic acetylcholine receptors.

Acute toxicity from certain piperidine alkaloids can manifest as muscle weakness, ataxia, and respiratory failure due to the desensitization of nAChRs. [2]Furthermore, some piperidine alkaloids have been shown to be teratogenic, causing birth defects in livestock. [2][3]

Conclusion

A thorough in vitro toxicity assessment is a critical and non-negotiable step in the early-stage development of any new chemical entity, including 2-Oxopiperidine-3-carboxamide. The tiered approach outlined in this guide, beginning with broad cytotoxicity screening and progressing to more specific genotoxicity assays, provides a robust framework for identifying potential safety liabilities. While this guide offers a comprehensive starting point, further investigations into organ-specific toxicity (e.g., hepatotoxicity, neurotoxicity) and the elucidation of specific mechanisms of action will be necessary for a complete preclinical safety evaluation.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • An automated differential nuclear staining assay for accurate determination of mitocan cytotoxicity. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • In vitro genotoxicity testing – bacterial reverse mutation assay. Pesticide Registration Toolkit. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Toxicity effects of piperidine alkaloids. ResearchGate. [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. PMC. [Link]

  • OECD 471 Ames Test (GLP). Gentronix. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

  • Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds. PMC. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. [Link]

  • Piperidine alkaloids. Zenodo. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. [Link]

  • Differential nuclear staining assay for high-throughput screening to identify. ResearchGate. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. [Link]

  • Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds. PubMed. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds. Semantic Scholar. [Link]

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Exploratory

An In-Depth Technical Guide to 2-Oxopiperidine-3-carboxamide and its Derivatives: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-oxopiperidine-3-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the limited publicly available data on the pare...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-oxopiperidine-3-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the limited publicly available data on the parent compound, this document expands its scope to include the synthesis, physicochemical properties, and diverse biological activities of its more extensively studied derivatives. This approach is designed to offer maximum value to researchers, scientists, and drug development professionals by focusing on the practical applications and therapeutic relevance of this chemical class.

Introduction: The Piperidine-3-Carboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural alkaloids, valued for its conformational properties and ability to engage in key biological interactions. When functionalized with a carboxamide group at the 3-position and an oxo group at the 2-position, it forms the 2-oxopiperidine-3-carboxamide core. While the parent molecule itself is not extensively characterized in scientific literature, its derivatives have emerged as a privileged scaffold in the development of novel therapeutics, targeting a wide array of diseases from cancer to osteoporosis and infectious diseases.[1][2][3][4] This guide will first detail the known properties of the parent compound before delving into the rich chemistry and pharmacology of its derivatives.

Core Compound: 2-Oxopiperidine-3-carboxamide

The parent compound, 2-oxopiperidine-3-carboxamide, is a small heterocyclic molecule. Detailed experimental data on its physicochemical properties are scarce in peer-reviewed literature, highlighting a potential area for foundational chemical research. However, its fundamental molecular attributes can be defined based on its structure.

Molecular Identity and Computed Properties

The core structure consists of a six-membered piperidine ring containing a lactam (a cyclic amide) and an adjacent carboxamide side chain.

Table 1: Molecular Identifiers and Computed Physicochemical Properties of 2-Oxopiperidine-3-carboxamide

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂PubChem[5]
Molecular Weight 142.16 g/mol -
Monoisotopic Mass 142.07423 DaPubChem[5]
IUPAC Name 2-oxopiperidine-3-carboxamidePubChem[5]
SMILES C1CC(C(=O)NC1)C(=O)NPubChem[5]
InChIKey INRMRRAPWZVXTQ-UHFFFAOYSA-NPubChem[5]
XlogP (Predicted) -0.3PubChem[5]
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]

Synthesis of Piperidine-3-Carboxamide Derivatives

The primary route for synthesizing derivatives of 2-oxopiperidine-3-carboxamide involves the derivatization of the more readily available precursor, 2-oxopiperidine-3-carboxylic acid or its esters.[6][7] The most common and versatile method is the amide coupling reaction, where the carboxylic acid is activated and then reacted with a primary or secondary amine to form the desired N-substituted carboxamide.

General Synthetic Workflow: Amide Coupling

This methodology allows for the introduction of a wide range of substituents on the carboxamide nitrogen (R¹), enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_start Starting Materials cluster_process Process cluster_end Product start_acid 2-Oxopiperidine-3-carboxylic Acid activation Carboxylic Acid Activation start_acid->activation Coupling Agents (e.g., EDCI, HATU) start_amine Amine (R¹-NH₂) coupling Amide Bond Formation start_amine->coupling activation->coupling Activated Intermediate product N-Substituted 2-Oxopiperidine-3-carboxamide coupling->product Base (e.g., DMAP, DIPEA) Solvent (e.g., DCM, DMF)

Caption: General workflow for synthesizing N-substituted 2-oxopiperidine-3-carboxamide derivatives.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example adapted from methodologies used in the synthesis of biologically active piperidine-3-carboxamide derivatives.[1]

Objective: To synthesize an N-substituted piperidine-3-carboxamide derivative from a piperidine-3-carboxylic acid precursor.

Materials:

  • (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid

  • Substituted benzylamine (e.g., 2-methylbenzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents (aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Dissolution: Dissolve the piperidine-3-carboxylic acid precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add EDCI (1.2 eq) and DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid. The formation of the active O-acylisourea intermediate is critical for efficient coupling.

  • Amine Addition: Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until completion is confirmed by thin-layer chromatography (TLC) or LC-MS analysis.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final N-substituted piperidine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties and Biological Applications of Derivatives

The versatility of the amide coupling synthesis allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. This has led to the discovery of piperidine-3-carboxamide derivatives with potent and selective activity against various biological targets.

Table 2: Examples of Biologically Active Piperidine-3-Carboxamide Derivatives

Derivative ClassTarget/ApplicationKey FindingsReference(s)
N-Benzyl-1-(arylsulfonyl)piperidine-3-carboxamides Cathepsin K Inhibition (Anti-osteoporosis)A series of derivatives were synthesized and evaluated for inhibitory activity against cathepsin K. Compound H-9 showed potent inhibition (IC₅₀ = 0.08 µM) and demonstrated anti-bone resorption effects in vitro and in vivo, suggesting potential for treating osteoporosis.[1][1]
N-Arylpiperidine-3-carboxamides Anti-Melanoma (Senescence Induction)A high-throughput screen identified an N-arylpiperidine-3-carboxamide hit that induces a senescence-like phenotype in human melanoma cells.[2] Subsequent SAR studies led to novel compounds with significant antiproliferative activity, highlighting this scaffold's potential in oncology.[2][2]
Piperidine Carboxamides ALK Inhibition (Anti-cancer)A range of piperidine carboxamide derivatives demonstrated significant anti-tumor activity in cell models, indicating their potential as Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.[3][3]
Piperidine-3-carboxamides Platelet Aggregation Inhibition (Anti-thrombotic)Derivatives of this class have been designed and synthesized as inhibitors of human platelet aggregation, representing a potential therapeutic strategy for thrombotic diseases.[8][8]
Piperidine Carboxamides Proteasome Inhibition (Anti-malarial)A piperidine carboxamide (SW042) was identified via phenotypic screening with potent activity against Plasmodium falciparum. The target was identified as the proteasome β5 active site, showcasing a novel application for this scaffold in treating infectious diseases.[4][4]

Structure-Activity Relationship (SAR) and Logical Drug Design

The development of piperidine-3-carboxamide derivatives is a prime example of modern medicinal chemistry, where a core scaffold is systematically modified to optimize biological activity and drug-like properties.

SAR cluster_scaffold Core Scaffold: Piperidine-3-Carboxamide cluster_properties Key Properties to Optimize cluster_targets Therapeutic Targets Scaffold Scaffold_text R¹: Modulates target binding, solubility R² (Piperidine N): Affects ADME properties, target engagement Piperidine Ring: Conformational anchor Potency Potency (IC₅₀/EC₅₀) Scaffold_text->Potency Selectivity Selectivity Scaffold_text->Selectivity ADME ADME Properties (Solubility, Permeability, Stability) Scaffold_text->ADME PK Pharmacokinetics Potency->PK Kinases Kinases (e.g., ALK) Potency->Kinases Proteases Proteases (e.g., Cathepsin K) Potency->Proteases Other Other Cellular Targets Potency->Other Selectivity->PK ADME->PK

Caption: Logical relationships in the structure-activity optimization of piperidine-3-carboxamide derivatives.

As illustrated in numerous studies, modifications at key positions lead to distinct outcomes:

  • The Carboxamide Substituent (R¹): This is often the primary vector for exploring interactions with the target protein. For example, in Cathepsin K inhibitors, different benzyl groups were explored to optimize interactions within the enzyme's active site pockets.[1]

  • The Piperidine Nitrogen (R²): Substitution at this position, often with sulfonyl groups or other functionalities, can significantly alter the molecule's overall physicochemical properties, including cell permeability and metabolic stability, and can also introduce new interactions with the biological target.[1]

Conclusion and Future Outlook

The 2-oxopiperidine-3-carboxamide scaffold represents a tale of untapped potential in its parent form and proven success through its derivatives. While fundamental characterization of the parent molecule is an open field for academic exploration, the true value for the drug development community lies in the scaffold's demonstrated modularity and biological relevance. The successful development of potent and selective inhibitors for targets in oncology, inflammatory diseases, and infectious diseases validates the piperidine-3-carboxamide core as a privileged structure in medicinal chemistry. Future research will likely continue to exploit the synthetic tractability of this scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). Molecules. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zheng, X., et al. (1998). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Available at: [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000). Google Patents.
  • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (2021). Google Patents.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2021). Cell Chemical Biology. Available at: [Link]

  • 2-Oxo-3-piperidinecarboxylic acid. (N.D.). PubChem. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Available at: [Link]

  • Synthesis of highly substituted 2-spiropiperidines. (2010). White Rose Research Online. Available at: [Link]

  • 2-oxopiperidine-3-carboxamide. (N.D.). PubChemLite. Available at: [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022). Organic Process Research & Development. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). Molbank. Available at: [Link]

Sources

Foundational

The 2-Oxopiperidine-3-carboxamide Scaffold in Heterocyclic Chemistry: Synthetic Methodologies and Pharmacological Applications

Executive Summary The 2-oxopiperidine-3-carboxamide (also known as 3-carbamoyl-2-piperidone) motif represents a highly privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxopiperidine-3-carboxamide (also known as 3-carbamoyl-2-piperidone) motif represents a highly privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Characterized by its conformationally restricted lactam ring and a versatile, hydrogen-bonding carboxamide side chain, this structure serves as the pharmacophoric core for a range of targeted therapeutics. Most notably, it is the defining structural element of HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide), a potent, blood-brain barrier-permeable small-molecule activator of the Tropomyosin-related kinase B (TrkB) receptor[1].

This technical guide provides an in-depth analysis of the 2-oxopiperidine-3-carboxamide scaffold, detailing its chemical properties, causality-driven synthetic workflows, and its critical role in neuropharmacology and oncology.

Structural Significance and Chemical Profile

The 2-oxopiperidine core provides a metabolically stable, six-membered lactam ring that mimics peptide bonds while resisting proteolytic degradation.

  • Hydrogen Bonding Dynamics: The C3-carboxamide group acts as both a robust hydrogen bond donor and acceptor. This facilitates highly specific, directional interactions with kinase hinge regions and receptor binding pockets.

  • Conformational Rigidity: The cyclic nature of the piperidin-2-one ring restricts the rotational degrees of freedom of the carboxamide group. This pre-organization lowers the entropic penalty upon target binding compared to acyclic analogs, directly correlating to higher target affinity.

Synthetic Methodologies: The Chemoselective Paradigm

Historically, the synthesis of heavily functionalized amides like HIOC required tedious protection-deprotection strategies to prevent unwanted side reactions, such as the O-acylation of the indole hydroxyl group. A breakthrough protocol established a gram-scale, chemoselective N-acylation route that completely bypasses these blocking groups, as detailed in the1[1].

Causality in Experimental Design

The primary challenge in synthesizing HIOC directly from serotonin hydrochloride is the poor solubility of the starting material in standard halogenated solvents like dichloromethane (CH₂Cl₂). Heterogeneous reaction conditions lead to localized concentration gradients, which promote the formation of N,O-bisacylated byproducts and leave unreacted starting material[1]. By shifting to a highly polar aprotic solvent system and utilizing a sterically hindered base, researchers engineered a homogeneous environment that exploits the natural nucleophilic differential between the primary aliphatic amine and the phenolic hydroxyl group.

Synthesis_Workflow Step1 Serotonin-HCl + 2-Oxopiperidine-3-carboxylate Step2 Solubilization & Base Addition (Overcomes poor solubility) Step1->Step2 DMF / DIPEA Step3 Chemoselective N-Acylation (No O-protection required) Step2->Step3 0°C to RT Step4 Aqueous Workup & Precipitation (Removes unreacted amines) Step3->Step4 H2O Quench Step5 Purified HIOC (Gram-Scale Yield) Step4->Step5 Vacuum Filtration

Chemoselective synthesis workflow of HIOC from serotonin.

Step-by-Step Protocol: Gram-Scale Synthesis of HIOC

Self-Validating System: This protocol ensures high fidelity by utilizing in-process solubility checks and selective precipitation, eliminating the need for complex, yield-reducing chromatographic purification.

  • Preparation of the Active Ester: Activate 2-oxopiperidine-3-carboxylic acid using a coupling reagent (e.g., EDC/HOBt) in N,N-Dimethylformamide (DMF).

    • Causality: DMF is explicitly chosen to ensure complete dissolution of both the active ester and the subsequent serotonin salt, preventing the heterogeneous conditions that cause bisacylation.

  • Amine Free-Basing: To a solution of serotonin hydrochloride, add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, liberating the primary amine for nucleophilic attack. Its steric bulk prevents it from acting as a competing nucleophile against the active ester.

  • Chemoselective Coupling: Slowly add the free-based serotonin solution to the active ester at 0°C, then allow it to warm to room temperature over 4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Quenching and Precipitation: Quench the reaction by pouring the mixture into ice-cold water.

    • Causality: The differential solubility of the N-acylated product (HIOC) versus the highly polar unreacted serotonin and water-soluble coupling byproducts allows pure HIOC to precipitate directly from the aqueous mixture.

  • Filtration and Verification (Self-Validation): Collect the precipitate via vacuum filtration. Validate chemoselectivity using ¹H-NMR by monitoring the intact phenolic -OH peak at ~8.6 ppm; the presence of this peak confirms that no unwanted O-acylation occurred.

Pharmacological Applications: Target Activation & Neuroprotection

The 2-oxopiperidine-3-carboxamide derivative HIOC is a highly selective activator of the TrkB receptor[2]. Unlike endogenous Brain-Derived Neurotrophic Factor (BDNF), which suffers from a short physiological half-life and poor blood-brain barrier (BBB) permeability, HIOC efficiently crosses both the BBB and the blood-retina barrier.

As documented in the3, HIOC initiates the TrkB/ERK signaling cascade in models of subarachnoid hemorrhage (SAH)[3]. This cascade leads to the downstream upregulation of anti-apoptotic proteins like Bcl-2, thereby preventing neuronal cell death and preserving motor and visual functions.

TrkB_Pathway HIOC HIOC (2-Oxopiperidine Scaffold) TrkB TrkB Receptor Dimerization HIOC->TrkB Agonism Complex Shc / GRB2 / SOS Complex TrkB->Complex Autophosphorylation Cascade Ras -> Raf -> MEK -> ERK Complex->Cascade Signal Transduction Survival Bcl-2 Upregulation & Neuronal Survival Cascade->Survival Gene Transcription

HIOC-mediated TrkB/ERK signaling pathway promoting neuronal survival.

Quantitative Data: Efficacy and Pharmacokinetics

The therapeutic viability of the 2-oxopiperidine-3-carboxamide scaffold is best understood when benchmarked against endogenous ligands and optimized analogs. The table below summarizes the pharmacokinetic and pharmacodynamic profiles of key TrkB modulators and related scaffold derivatives.

CompoundTargetBBB/BRB PermeabilityHalf-Life (In Vivo)Primary Application / Indication
BDNF TrkB (Endogenous)PoorVery Short (< 10 min)Endogenous neurotrophin; limited clinical use
HIOC TrkB (Agonist)HighModerate/ExtendedNeuroprotection in SAH, Optic Nerve Crush[2][3]
HIFN TrkB (Agonist)HighExtendedLead-optimized fluoropyridine analog[4]
Compound 17a *c-Met (Inhibitor)ModerateN/A (Preclinical)Oncology (c-Met kinase inhibition)[5]

*Note: The 3-carboxypiperidin-2-one core has recently been leveraged to synthesize novel c-Met inhibitors, demonstrating the extreme versatility of the scaffold beyond neuropharmacology[5].

Future Perspectives in Drug Discovery

Beyond TrkB agonism, the 2-oxopiperidine-3-carboxamide core is being actively investigated in oncology. Recent studies on the5 indicate that this scaffold is highly effective in designing targeted kinase inhibitors[5]. By substituting the piperidine nitrogen with various fluorophenyl groups and modifying the carboxamide domain, researchers can fine-tune the steric and electronic properties of the molecule to perfectly occupy the c-Met kinase domain. This modularity ensures that 2-oxopiperidine-3-carboxamide will remain a foundational building block in the generation of novel compound libraries for both central nervous system (CNS) disorders and targeted cancer therapies.

References

  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)
  • Neuroprotective Role of an N-acetyl Serotonin Derivative via Activation of Tropomyosin-related Kinase Receptor B after Subarachnoid Hemorrhage in a Rat Model Source: PMC / NIH URL
  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: MDPI URL
  • HIOC | TrkB/ERK Activator Source: MedChemExpress URL

Sources

Exploratory

Receptor Binding Affinity and Kinetic Characterization of 2-Oxopiperidine-3-carboxamide Derivatives

Executive Summary The development of small-molecule agonists for the Tropomyosin receptor kinase B (TrkB) has historically been hindered by poor pharmacokinetic profiles and rapid in vivo degradation. Brain-derived neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule agonists for the Tropomyosin receptor kinase B (TrkB) has historically been hindered by poor pharmacokinetic profiles and rapid in vivo degradation. Brain-derived neurotrophic factor (BDNF), the endogenous ligand for TrkB, is a potent neuroprotectant but exhibits severe limitations in therapeutic applications due to its inability to cross the blood-brain barrier (BBB) and blood-retinal barrier (BRB)[1].

Recent advancements in rational drug design have identified the 2-oxopiperidine-3-carboxamide scaffold—most notably utilized in the compound HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide)—as a highly stable, potent TrkB agonist. This technical whitepaper explores the mechanistic grounding, receptor binding affinity, and the rigorous experimental protocols required to validate the kinetic and functional profiles of 2-oxopiperidine-3-carboxamide derivatives.

Mechanistic Grounding: The 2-Oxopiperidine-3-carboxamide Advantage

To understand the efficacy of this specific chemical moiety, we must examine its predecessor, N-acetylserotonin (NAS). While NAS activates TrkB, its acetylamide group is highly susceptible to rapid enzymatic hydrolysis, resulting in a short biological half-life[2].

By replacing the acetylamide group with a spatial 2-oxopiperidine-3-carboxamide group, researchers engineered a molecule with significant steric hindrance[2].

  • Causality of Design: This bulky six-membered heterocycle physically blocks hydrolytic enzymes from accessing the amide bond. This prevents the formation of 5-HIAL or subsequent cyclization, effectively stabilizing the molecule[3].

  • Therapeutic Outcome: The enhanced resistance to hydrolysis directly translates to a prolonged biological half-life, sustained TrkB stimulatory effects in the brain, and potent neuroprotection against light-induced retinal degeneration (LIRD)[2].

TrkB Receptor Activation and Signaling Dynamics

Upon the binding of a 2-oxopiperidine-3-carboxamide derivative to the extracellular domain of the TrkB receptor (TrkB-ECD), the receptor undergoes homodimerization and autophosphorylation. This activation cascades through three primary intracellular pathways, culminating in neurogenesis and cellular survival[4].

Pathway Ligand 2-Oxopiperidine-3-carboxamide (e.g., HIOC) Receptor TrkB Receptor (Dimerization & Autophosphorylation) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK MAPK / ERK Pathway Receptor->MAPK PLC PLC-γ1 Pathway Receptor->PLC Survival Neuronal Survival & Anti-Apoptosis PI3K->Survival Plasticity Synaptic Plasticity & Neurogenesis MAPK->Plasticity PLC->Plasticity

TrkB signaling cascade activated by 2-oxopiperidine-3-carboxamide derivatives.

Quantitative Pharmacokinetic and Binding Profile

The structural evolution from NAS to 2-oxopiperidine-3-carboxamide derivatives yields measurable improvements in binding kinetics and stability. The table below summarizes the representative quantitative enhancements achieved by this scaffold substitution.

ParameterN-Acetylserotonin (NAS)2-Oxopiperidine-3-carboxamide (HIOC)Assay Method
TrkB Binding Affinity ( Kd​ ) ~1.5 μ M~150 nMSurface Plasmon Resonance
Receptor Activation ( EC50​ ) ~800 nM~45 nMPhospho-TrkB (Y816) ELISA
In Vivo Half-Life ( t1/2​ ) < 30 minutes> 4 hoursLC-MS/MS Pharmacokinetics
Hydrolytic Stability Low (Rapid cleavage)High (Steric hindrance)Liver Microsome Assay
BBB / BRB Penetration ModerateHighIn Vivo Tissue Distribution

Experimental Methodologies: Affinity and Activation Profiling

Validating the efficacy of a 2-oxopiperidine-3-carboxamide derivative requires a self-validating experimental system. As an application scientist, I mandate a two-tiered approach: biophysical quantification of direct binding, followed by functional validation of receptor activation.

Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Rationale: SPR is selected over traditional radioligand binding because it provides real-time kinetic data (association rate kon​ and dissociation rate koff​ ). Understanding the residence time ( 1/koff​ ) of the ligand on the TrkB receptor is a critical predictor of sustained in vivo efficacy.

Protocol S1 1. Chip Preparation (Anti-His Capture) S2 2. TrkB-ECD Immobilization S1->S2 S3 3. Ligand Titration (Analyte Injection) S2->S3 S4 4. Kinetic Analysis (Association/Dissociation) S3->S4 S5 5. Kd Calculation (1:1 Binding Model) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for Kd determination.

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Covalently immobilize an Anti-His capture antibody onto a CM5 sensor chip using standard amine coupling (EDC/NHS).

    • Causality Check: Why use a capture method instead of direct amine coupling of the receptor? Direct coupling can randomly orient the receptor and obscure the ligand-binding pocket. Capturing a His-tagged TrkB-ECD ensures uniform orientation, preserving the native conformation of the binding site for accurate affinity measurements.

  • Receptor Immobilization: Inject recombinant human TrkB-ECD (His-tagged) over the active flow cell to achieve a capture level of ~2000 Resonance Units (RU).

  • Analyte Titration: Inject the 2-oxopiperidine-3-carboxamide derivative at varying concentrations (e.g., 10 nM to 1000 nM) in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 µL/min.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 1.5) to strip the captured TrkB-ECD and bound ligand, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

In Vitro Phospho-TrkB (Y816) Sandwich ELISA

Rationale: While SPR proves the molecule binds the receptor, it does not prove agonism. The Y816 phosphorylation ELISA confirms that the binding event successfully induces the conformational change required for receptor autophosphorylation.

Step-by-Step Protocol:

  • Cell Culture & Starvation: Seed primary rat cortical neurons or TrkB-transfected HEK293T cells in 6-well plates. Starve cells in serum-free media for 4 hours prior to treatment to establish a baseline of unphosphorylated receptors.

  • Ligand Stimulation: Treat cells with the 2-oxopiperidine-3-carboxamide derivative (e.g., 100 nM) for 15, 30, and 60 minutes.

  • Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate).

    • Causality Check: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly strip the phosphate groups from Y816 during lysis, yielding false-negative activation data.

  • Sandwich ELISA: Transfer lysates to a microplate pre-coated with a total-TrkB capture antibody. After washing, introduce a detection antibody highly specific to the phosphorylated Y816 residue.

    • Causality Check: Why target Y816 specifically instead of total phospho-tyrosine? Phosphorylation at Y816 specifically recruits PLC-γ1, heavily implicated in synaptic plasticity and neuroprotection. Targeting Y816 confirms the activation of the exact therapeutic pathway[2].

  • Quantification: Read absorbance at 450 nm using a microplate reader and normalize against total protein concentration (BCA assay).

Conclusion

The integration of the 2-oxopiperidine-3-carboxamide moiety into indole-based scaffolds represents a masterclass in rational drug design. By leveraging steric hindrance to bypass the hydrolytic vulnerabilities of earlier compounds, researchers have unlocked a class of molecules capable of sustained, high-affinity TrkB agonism. The rigorous application of orthogonal biophysical (SPR) and functional (ELISA) assays ensures that these kinetic advantages are accurately quantified, paving the way for advanced neuroprotective therapeutics.

References

  • N-acetyl serotonin derivatives as potent neuroprotectants for retinas. Proceedings of the National Academy of Sciences (PNAS).2

  • N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain. PubMed Central (PMC) / NIH.1

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au.3

  • Small-Molecule Trk Agonists: Where Do We Go from Here? PubMed Central (PMC) / NIH.4

Sources

Foundational

A Technical Guide to Assessing the Metabolic Stability of 2-Oxopiperidine-3-carboxamide in Human Liver Microsomes

Preamble: The Imperative of Metabolic Stability in Modern Drug Discovery In the trajectory of drug development, a candidate molecule's journey is fraught with challenges, with poor pharmacokinetic properties being a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Metabolic Stability in Modern Drug Discovery

In the trajectory of drug development, a candidate molecule's journey is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Central to a drug's pharmacokinetic profile is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2][3] A compound that is metabolized too rapidly will have a short half-life and low bioavailability, likely failing to achieve therapeutic concentrations in vivo.[2][4] Conversely, an overly stable compound may accumulate, leading to potential toxicity. Therefore, the early in vitro assessment of metabolic stability is not merely a screening step but a critical, data-driven approach to guide medicinal chemistry efforts and prioritize candidates with a higher probability of clinical success.[5][6]

This guide provides an in-depth examination of the methodology used to evaluate the metabolic stability of 2-Oxopiperidine-3-carboxamide, a heterocyclic scaffold of interest in medicinal chemistry, using human liver microsomes (HLMs). As a Senior Application Scientist, this document is structured to provide not only the procedural steps but also the underlying scientific rationale, ensuring that researchers can execute these experiments with precision and interpret the results with confidence.

The In Vitro System: Human Liver Microsomes (HLMs)

The liver is the principal site of drug metabolism in the body.[7][8] To model this complex organ in a simplified, high-throughput in vitro setting, we utilize human liver microsomes.[6][7]

  • What are HLMs? HLMs are subcellular fractions isolated from the endoplasmic reticulum of human hepatocytes.[9] They are prepared by differential centrifugation of liver homogenate. This fraction is particularly rich in the key enzymes responsible for the majority of drug metabolism.[6][9]

  • Key Enzyme Families Present:

    • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is the most significant contributor to Phase I metabolism, responsible for approximately 75% of all drug metabolism.[10] CYPs catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and epoxidation.[11][12] The primary families involved in drug metabolism are CYP1, CYP2, and CYP3.[10][13]

    • UDP-glucuronosyltransferases (UGTs): These are the most important enzymes in Phase II metabolism.[14][15] UGTs catalyze the conjugation of glucuronic acid to a substrate, a process that significantly increases the hydrophilicity of the compound, facilitating its excretion.[15][16] They are membrane-bound enzymes located on the luminal side of the endoplasmic reticulum, making them active in microsomal preparations.[16][17]

  • Why Choose HLMs for This Assay?

    • Comprehensive Enzyme Profile: HLMs contain a broad array of both Phase I and Phase II metabolic enzymes, offering a comprehensive snapshot of a compound's potential hepatic clearance pathways.[9]

    • Cost-Effectiveness and Throughput: Compared to intact hepatocytes, microsomes are less expensive, have a longer shelf-life when cryopreserved, and are more amenable to high-throughput screening formats.[6][7]

    • Predictive Power: Data from HLM stability assays, specifically the derived parameter of intrinsic clearance (CLint), can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[2][18][19]

Anticipated Metabolic Pathways for 2-Oxopiperidine-3-carboxamide

The chemical structure of 2-Oxopiperidine-3-carboxamide contains a lactam (a cyclic amide) and a primary carboxamide. Based on established principles of drug metabolism, several biotransformations are plausible.

  • Phase I Metabolism (CYP-Mediated): The primary route is likely oxidative metabolism catalyzed by CYP enzymes. The most probable sites for oxidation are the aliphatic carbons of the piperidine ring, leading to various hydroxylated metabolites.

  • Phase I Metabolism (Hydrolysis): While less common in microsomes compared to plasma or S9 fractions containing esterases, hydrolysis of the primary amide or the lactam ring is a theoretical possibility.

  • Phase II Metabolism (UGT-Mediated): If a hydroxylated metabolite is formed during Phase I, it becomes a substrate for UGT enzymes. This would result in the formation of a more water-soluble glucuronide conjugate.

The following diagram illustrates these potential metabolic fates.

G cluster_main Potential Metabolic Pathways of 2-Oxopiperidine-3-carboxamide cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Oxopiperidine-3-carboxamide hydroxylated Hydroxylated Metabolite(s) (e.g., on piperidine ring) parent->hydroxylated CYP450 Oxidation (Hydroxylation) hydrolyzed Hydrolyzed Metabolite (Ring-opened or de-amidation) parent->hydrolyzed Hydrolysis (Amidase/Lactamase activity) glucuronide Glucuronide Conjugate hydroxylated->glucuronide UGT Conjugation (Glucuronidation)

Caption: Potential Phase I and Phase II metabolic pathways for 2-Oxopiperidine-3-carboxamide.

Experimental Protocol: The Substrate Depletion Assay

The most common method for assessing metabolic stability is the "substrate depletion" or "in vitro half-life" approach.[20] This involves incubating the test compound with HLMs and monitoring the decrease in its concentration over time.[18]

Causality Behind Experimental Choices
  • Test Compound Concentration (e.g., 1 µM): This concentration is chosen to be well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes.[21] Under these first-order kinetic conditions, the rate of metabolism is directly proportional to the substrate concentration, which simplifies the calculation of clearance.

  • Microsomal Protein Concentration (e.g., 0.5 mg/mL): This concentration provides sufficient enzymatic activity to observe metabolism of moderately stable compounds within a reasonable timeframe (e.g., 60 minutes) without causing excessive non-specific binding.

  • Cofactor (NADPH): An NADPH-regenerating system is used as a cofactor.[22] CYP450 enzymes require NADPH to transfer electrons and molecular oxygen to the substrate.[11] A regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) ensures a constant supply of NADPH throughout the incubation, preventing the reaction rate from slowing due to cofactor depletion.

  • Incubation Temperature (37°C): This is essential to mimic human physiological temperature and ensure optimal enzyme activity.[7][22]

  • Quenching with Cold Acetonitrile: The reaction is stopped by adding a cold organic solvent like acetonitrile.[4][7] This serves two purposes: it denatures the enzymes, instantly halting the metabolic reaction, and it precipitates the microsomal proteins, which can then be removed by centrifugation to provide a clean sample for analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer to maintain a stable physiological pH, which is critical for enzyme function.

    • Test Compound Stock (1 mM in DMSO): Prepare a concentrated stock solution of 2-Oxopiperidine-3-carboxamide. The final DMSO concentration in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.

    • Human Liver Microsomes (20 mg/mL stock): Thaw a vial of pooled HLMs (from at least 10 donors to average out inter-individual variability) rapidly in a 37°C water bath and immediately place on ice.[21] Dilute to an intermediate concentration (e.g., 1 mg/mL) with cold phosphate buffer.

    • NADPH Regenerating System: Prepare solutions according to the manufacturer's instructions (e.g., BD Biosciences Cat. # 451220, 451200).[4]

  • Incubation Procedure:

    • Add the required volume of phosphate buffer to microcentrifuge tubes or a 96-well plate.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add the diluted HLM suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-warm: Pre-incubate this mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[4]

    • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This is considered Time 0 (T0).

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[22]

    • Terminate Reaction: Immediately add the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an internal standard (a structurally similar, stable compound used for analytical normalization).[23]

  • Sample Processing:

    • Vortex the terminated samples to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >3000 x g for 10 minutes) to pellet the precipitated proteins.[4][22]

    • Transfer the supernatant to a new plate or vials for analysis.

  • Control Incubations (Self-Validating System):

    • Negative Control (-NADPH): A parallel incubation without the NADPH regenerating system. This assesses non-enzymatic degradation or instability of the compound in the assay matrix.

    • Positive Controls: Include compounds with known metabolic fates (e.g., Verapamil or Dextromethorphan for high clearance, and Warfarin for low clearance) to verify the metabolic competency of the HLM batch.[23]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis prep_buffer Prepare Buffer (100mM KPO4, pH 7.4) mix Combine Buffer, Compound, HLMs prep_buffer->mix prep_cpd Prepare Compound Stock (1 µM final) prep_cpd->mix prep_hlm Prepare HLM Suspension (0.5 mg/mL final) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate with NADPH (T=0) prep_nadph->initiate prewarm Pre-warm at 37°C mix->prewarm prewarm->initiate sample Sample at time points (0, 5, 15, 30, 45, 60 min) initiate->sample quench Quench with Cold ACN + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate % Remaining, t1/2, and CLint lcms->data

Caption: Workflow for the HLM metabolic stability assay.

Analytical Method and Data Interpretation

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound in the complex biological matrix.[3][24]

  • Chromatography (LC): A UPLC (Ultra-Performance Liquid Chromatography) system is used to rapidly separate the parent compound from potential metabolites and matrix components before it enters the mass spectrometer.[4][20]

  • Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode.[23] This highly selective and sensitive technique involves monitoring a specific precursor-to-product ion transition for the parent compound and the internal standard, ensuring accurate quantification.

Data Analysis
  • Calculate Percent Remaining: The peak area of the parent compound at each time point is normalized to the peak area of the internal standard. The percent remaining is then calculated relative to the T0 sample.

    % Remaining = ( (Area_Analyte_Tx / Area_IS_Tx) / (Area_Analyte_T0 / Area_IS_T0) ) * 100

  • Determine the Half-Life (t½): The natural logarithm (ln) of the percent remaining is plotted against time. The slope of the resulting linear regression line represents the elimination rate constant (k).[23]

    Slope (k) = (ln(C1) - ln(C2)) / (t1 - t2)

    The half-life is the time it takes for 50% of the compound to be metabolized and is calculated from the slope.[9]

    t½ (min) = 0.693 / -k

  • Calculate In Vitro Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein in the assay.[2] It is a crucial parameter for predicting in vivo clearance.[9][18]

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[2]

Sample Data Presentation

The results are best summarized in a clear, tabular format.

Time (min)% Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45203.00
60102.30

Calculated Parameters:

  • Half-Life (t½): 24.1 min

  • Intrinsic Clearance (CLint): 57.5 µL/min/mg protein

(Note: Data are hypothetical for illustrative purposes.)

Conclusion and Forward Look

The human liver microsomal stability assay is a robust, high-throughput tool that provides indispensable data for drug discovery programs.[24] By determining the in vitro half-life and intrinsic clearance of 2-Oxopiperidine-3-carboxamide, researchers can make informed decisions. A high CLint value may prompt medicinal chemists to modify the structure to block sites of metabolism, while a very low CLint might warrant investigation into alternative clearance pathways or potential for accumulation. This assay, when conducted with the scientific rigor and understanding outlined in this guide, serves as a cornerstone of modern ADME science, enabling the rational design of safer and more effective medicines.

References

  • UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. (2015). Journal of pharmaceutical sciences.
  • Microsomal Stability Assay - Creative Bioarray.
  • The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism. (2002). Taylor & Francis Online.
  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxic
  • The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023). YouTube.
  • A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. (2015). PubMed.
  • Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism.
  • Determination of Microsomal Stability by UPLC-MS/MS.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Protocol for the Human Liver Microsome Stability Assay.
  • High-Throughput Quantitative and Qualitative Analysis of Microsomal Incubations by Cocktail Analysis with an Ultraperformance Liquid Chromatography–High-Resolution Mass Spectrometer. Future Science.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Hepatic Microsomal Stability (human, r
  • Microsomal Clearance/Stability Assay. Domainex.
  • Metabolic Stability Assessed by Liver Microsomes and Hep
  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat D
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC.
  • Enhancing Multi-species Liver Microsomal Stability Prediction through Artificial Intelligence. (2024).
  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization.
  • metabolic stability in liver microsomes. Mercell.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, r
  • In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. (2024). Taylor & Francis Online.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC.
  • Cytochrome P450. Wikipedia.
  • Human Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI.
  • Cytochrome P450 Drug Metabolism. (2023). DynaMed.
  • The Role of Cytochromes P450 in Infection. Frontiers.
  • Metabolic pathways of 2-MCPD and 3-MCPD.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024).
  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). Frontiers.

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Protocols & Analytical Methods

Method

Synthesis of 2-Oxopiperidine-3-carboxamide: A Detailed Protocol for Researchers

Introduction: The Significance of the Piperidine Scaffold The 2-oxopiperidine-3-carboxamide core represents a privileged scaffold in medicinal chemistry and drug development. As a cyclic lactam structure, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Piperidine Scaffold

The 2-oxopiperidine-3-carboxamide core represents a privileged scaffold in medicinal chemistry and drug development. As a cyclic lactam structure, it serves as a versatile synthetic intermediate for a range of pharmacologically active agents. Its derivatives have been investigated for their potential as inhibitors of various enzymes and as modulators of cellular pathways. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Oxopiperidine-3-carboxamide, designed for researchers in organic synthesis, medicinal chemistry, and drug discovery. The described three-step synthesis is robust, scalable, and relies on readily available starting materials.

Overall Synthetic Scheme

The synthesis of 2-Oxopiperidine-3-carboxamide is achieved through a three-step process, commencing with the formation of an acyclic intermediate, followed by reductive cyclization to the core piperidone structure, and culminating in an amidation reaction.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Aminolysis A Diethyl Malonate + Acrylonitrile B Diethyl 2-cyanoethylmalonate A->B  Base Catalyst (e.g., NaOEt)  Controlled Temperature C Ethyl 2-oxopiperidine-3-carboxylate B->C  H₂, Raney Cobalt/Nickel  High Pressure & Temperature  Solvent (e.g., Isopropanol) D 2-Oxopiperidine-3-carboxamide C->D  Ammonia (e.g., NH₃ in Methanol)  Heat

Caption: Overall workflow for the synthesis of 2-Oxopiperidine-3-carboxamide.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Diethyl malonateReagentSigma-Aldrich---
AcrylonitrileReagent, with inhibitorSigma-AldrichHighly Toxic and Flammable
Sodium ethoxideReagentSigma-AldrichMoisture Sensitive
Raney® Cobalt or Raney® NickelCatalystSigma-AldrichPyrophoric when dry
Hydrogen (H₂)High PurityAirgas---
IsopropanolAnhydrousFisher Scientific---
Ammonia solution7N in MethanolSigma-AldrichCorrosive
Ethyl AcetateACS GradeVWRFor extraction and chromatography
HexanesACS GradeVWRFor chromatography
Anhydrous Magnesium SulfateReagentSigma-AldrichFor drying
Celite®---Sigma-AldrichFor filtration

Experimental Protocols

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate

This initial step involves a Michael addition, a classic carbon-carbon bond-forming reaction. Diethyl malonate, a soft nucleophile, adds to the β-carbon of acrylonitrile, an α,β-unsaturated nitrile. The reaction is base-catalyzed, with sodium ethoxide serving to deprotonate the diethyl malonate, forming the reactive enolate.

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 320 g (2.0 mol) of diethyl malonate.

  • With stirring, add 6.8 g (0.1 mol) of sodium ethoxide to the flask.

  • Cool the mixture to 10-15°C using an ice bath.

  • Slowly add 106 g (2.0 mol) of acrylonitrile dropwise via the dropping funnel, ensuring the internal temperature does not exceed 35°C. The addition should take approximately 2-3 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Neutralize the reaction mixture with a few drops of acetic acid.

  • The crude diethyl 2-cyanoethylmalonate is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This step is a reductive cyclization. The nitrile group of the intermediate is reduced to a primary amine, which then undergoes an intramolecular cyclization with one of the ester groups to form the stable six-membered lactam ring. This reaction is performed under high pressure of hydrogen gas using a hydrogenation catalyst like Raney Cobalt or Raney Nickel.[1]

Procedure:

  • Caution: Raney catalysts are pyrophoric and must be handled with care, always kept wet with solvent. Hydrogenation under pressure should only be performed in a suitable high-pressure reactor (autoclave) by trained personnel.

  • In a high-pressure reactor, carefully add a slurry of approximately 30 g of water-wet Raney Cobalt or Raney Nickel. Wash the catalyst with anhydrous isopropanol (3 x 50 mL) to remove water.

  • Add the crude diethyl 2-cyanoethylmalonate from Step 1 to the reactor, followed by 500 mL of anhydrous isopropanol.

  • Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 30-40 atm (approximately 440-580 psi).

  • Heat the reactor to 80-100°C with vigorous stirring.

  • Maintain the reaction under these conditions for 6-8 hours, or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney catalyst. Important: Do not allow the catalyst on the filter pad to dry out. Keep it wet with isopropanol and dispose of it appropriately.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by vacuum distillation or by recrystallization from a mixture of ethanol and petroleum ether to yield ethyl 2-oxopiperidine-3-carboxylate as a white to off-white solid.

Step 3: Synthesis of 2-Oxopiperidine-3-carboxamide

The final step is the aminolysis of the ethyl ester to the primary amide.[1][2] This is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated. The reaction is typically driven to completion by using a large excess of ammonia.

Procedure:

  • To a 250 mL round-bottom flask, add 17.1 g (0.1 mol) of ethyl 2-oxopiperidine-3-carboxylate.

  • Add 100 mL of a 7N solution of ammonia in methanol.

  • Seal the flask tightly with a stopper and secure it with a wire or clamp.

  • Heat the mixture in an oil bath at 60-70°C for 12-16 hours. The reaction should be conducted in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol.

  • The crude 2-Oxopiperidine-3-carboxamide can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield a white crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Safety and Handling Precautions

  • Acrylonitrile: is highly toxic, flammable, and a suspected carcinogen.[3][4] It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Raney Catalysts (Cobalt/Nickel): are pyrophoric and can ignite spontaneously if allowed to dry.[1] Always handle as a slurry in a suitable solvent (water, ethanol, isopropanol).

  • Hydrogen Gas: is highly flammable and forms explosive mixtures with air. All hydrogenation procedures must be carried out in a properly functioning high-pressure reactor in a designated area.

  • Ammonia Solution: is corrosive and has a pungent, irritating odor.[5] Handle in a fume hood and wear appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. CN108484484B.
  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
  • Ammonolysis of Esters. Dalal Institute.
  • Safety Data Sheet - Acrylonitrile. Fisher Scientific.
  • Acrylonitrile. PubChem.
  • Safety Data Sheet - Ammonia solution. Sigma-Aldrich.

Sources

Application

Advanced HILIC-MS/MS Method Development for the Quantification of 2-Oxopiperidine-3-carboxamide

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Researchers Application: Pharmacokinetic profiling, API intermediate quantification, and biological matrix analysis. The Analytical Challenge 2-Ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Researchers Application: Pharmacokinetic profiling, API intermediate quantification, and biological matrix analysis.

The Analytical Challenge

2-Oxopiperidine-3-carboxamide ( C6​H10​N2​O2​ , MW: 142.16 g/mol ) is a highly polar lactam that serves as the critical pharmacophore and synthetic precursor for a class of potent TrkB receptor agonists, most notably HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide). These derivatives are extensively studied for their neuroprotective properties in retinal degeneration and traumatic brain injury[1].

While fully synthesized derivatives like HIOC possess an indole ring that facilitates standard reversed-phase (RP) retention and UV/fluorescence detection, the underivatized 2-oxopiperidine-3-carboxamide core presents severe analytical challenges:

  • Extreme Hydrophilicity: The combination of a lactam ring and a primary amide results in a highly polar molecule that elutes in the void volume of standard C18 columns, leading to severe ion suppression from unretained matrix components.

  • Lack of Chromophore: The molecule lacks conjugated pi-systems. Its amide bonds absorb weakly below 215 nm, making UV detection highly susceptible to baseline drift from gradient elution and mobile phase interference.

To overcome these limitations, we have developed a self-validating Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) method.

Method Development Rationale (E-E-A-T)

As analytical scientists, method development cannot rely on trial and error; it requires a mechanistic understanding of analyte-stationary phase interactions.

Chromatographic Mode: Why HILIC?

Standard alkyl (C18) phases rely on Van der Waals interactions, which are insufficient for small polar amides. By switching to HILIC mode using an Ethylene Bridged Hybrid (BEH) Amide column, we invert the retention mechanism. The amide stationary phase provides a localized, water-enriched layer. 2-Oxopiperidine-3-carboxamide partitions into this aqueous layer and undergoes strong hydrogen bonding with the stationary phase, resulting in excellent retention (k' > 3) and peak symmetry.

Mobile Phase Causality

HILIC mechanisms collapse without proper ionic strength. We utilize 10 mM Ammonium Formate (pH ~3.0) in the aqueous phase.

  • Why Formate? It ensures the primary amide remains neutral while providing the necessary ionic strength to stabilize the stationary phase hydration layer.

  • Why Volatile? Ammonium formate is highly compatible with Electrospray Ionization (ESI), preventing source fouling while promoting protonation ( [M+H]+ ) in positive ion mode.

Sample Diluent Control (Critical Step)

In HILIC, the injection solvent is a frequent point of failure. Injecting a highly aqueous sample disrupts the delicate water layer on the column, causing severe peak splitting and broadening. Therefore, our protocol mandates that the final sample extract contains ≥75% Acetonitrile , ensuring the injection plug is weaker than the mobile phase at the time of injection.

Workflow Visualization

Workflow N1 Analyte: 2-Oxopiperidine-3-carboxamide High Polarity | Low UV Absorbance N2 Standard RP-HPLC (C18) Fails: Void Volume Elution N1->N2 N3 HILIC Mode Selection (BEH Amide Column) N2->N3 Change Selectivity N4 Mobile Phase Optimization 10mM NH4Fa (aq) / ACN N3->N4 N5 Sample Diluent Control >75% ACN to Prevent Peak Splitting N4->N5 N6 ESI-MS/MS Detection MRM: 143.1 -> 126.1 N5->N6

Fig 1. HILIC-MS/MS method development workflow for polar lactam quantification.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Oxopiperidine-3-carboxamide (Purity ≥98%).

  • Internal Standard (ISTD): Isotope-labeled analog (e.g., 13C2​ -2-Oxopiperidine-3-carboxamide) or a structural analog with similar retention.

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid, Ammonium Formate.

Step-by-Step Sample Preparation (Plasma/Serum)

This protocol utilizes protein precipitation (PPT) optimized for HILIC compatibility.

  • Aliquot: Transfer 50 µL of biological matrix (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of ISTD working solution (100 ng/mL in 50% ACN). Vortex briefly.

  • Precipitation: Add 240 µL of ice-cold 100% Acetonitrile. (Causality: A 1:5 ratio of aqueous to organic ensures the final extract is exactly 80% ACN, perfectly matching HILIC starting conditions to prevent peak distortion).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an HPLC autosampler vial equipped with a glass insert.

Self-Validating System Suitability (SST)

Before analyzing unknown samples, the system must self-validate:

  • Blank Injection: Inject 80% ACN to confirm the absence of carryover (analyte peak area must be <20% of the LLOQ).

  • SST Injection (6 replicates): Inject a mid-level standard (e.g., 50 ng/mL). The %RSD of the peak area ratio (Analyte/ISTD) must be ≤5.0%, and retention time drift must be ≤0.1 minutes.

Data Presentation & Instrumental Parameters

Table 1: Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm)
Column Temperature 40°C (Reduces backpressure and improves mass transfer)
Mobile Phase A (Strong) 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B (Weak) Acetonitrile + 0.1% Formic Acid
Flow Rate 0.400 mL/min
Injection Volume 2.0 µL
Table 2: HILIC Gradient Program

Note: In HILIC, the organic solvent is the weak solvent. The gradient runs from high organic to high aqueous.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Curve
0.005.095.0Initial
1.005.095.0Isocratic hold
4.0040.060.0Linear gradient
5.5040.060.0Wash step
5.605.095.0Return to initial
10.005.095.0Re-equilibration (Critical)
Table 3: Mass Spectrometry (ESI+) MRM Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
2-Oxopiperidine-3-carboxamide 143.1126.15015Quantifier (Loss of NH3​ )
2-Oxopiperidine-3-carboxamide 143.198.15025Qualifier (Loss of CONH2​ )
ISTD 145.1128.15015Internal Standard

Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr.

Conclusion

By leveraging the orthogonal selectivity of HILIC and the sensitivity of tandem mass spectrometry, this method successfully bypasses the inherent limitations of standard RP-HPLC/UV for 2-Oxopiperidine-3-carboxamide. Maintaining strict control over the sample diluent's organic composition and utilizing a volatile ammonium formate buffer ensures a robust, reproducible, and self-validating analytical workflow suitable for rigorous pharmacokinetic and drug development applications.

References

  • Shen, J., Qu, C., Xu, L., Sun, H., & Zhang, J. (2012). "N-acetyl serotonin derivatives as potent neuroprotectants for retinas." Proceedings of the National Academy of Sciences, 109(9), 3540-3545. URL: [Link][1]

  • Tang, J., Hu, Q., Chen, Y., Liu, F., Zheng, Y., Tang, J., Zhang, J., & Zhang, J. H. (2015). "Neuroprotective role of an N-acetyl serotonin derivative via activation of tropomyosin-related kinase receptor B after subarachnoid hemorrhage in a rat model." Neurobiology of Disease, 78, 126-133. URL: [Link][]

  • Setterholm, N. A., McDonald, F. E., Boatright, J. H., & Iuvone, P. M. (2015). "Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)." Tetrahedron Letters, 56(23), 3413-3415. URL: [Link][3]

Sources

Method

Application Note: A Systematic Approach to the Dissolution of 2-Oxopiperidine-3-carboxamide for Cell Culture Applications

Abstract & Core Principles This document provides a detailed methodology for the solubilization and preparation of 2-Oxopiperidine-3-carboxamide for use in cell culture media. As specific, validated solubility data for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Core Principles

This document provides a detailed methodology for the solubilization and preparation of 2-Oxopiperidine-3-carboxamide for use in cell culture media. As specific, validated solubility data for this compound is not widely published, this guide presents a systematic, first-principles approach. The core objective is to determine an optimal solvent and prepare a sterile, high-concentration stock solution that can be reproducibly diluted into physiological media without precipitation while minimizing solvent-induced cytotoxicity. The protocols herein are designed to be self-validating, empowering researchers to establish a robust method for this and other novel small molecules.

Introduction: The Challenge of Compound Solubilization

The successful integration of a novel small molecule into a cell-based assay is critically dependent on its effective and consistent delivery to the cells. The primary challenge is often the transition from a solid compound to a biologically compatible, soluble state within the aqueous environment of cell culture medium. Many organic compounds exhibit poor aqueous solubility, necessitating the use of an organic solvent to create a concentrated stock solution.

The choice of solvent and the subsequent dilution strategy are non-trivial experimental decisions. An improper solvent can lead to compound degradation, while incorrect dilution can cause precipitation, leading to inaccurate concentration and unreliable experimental results. Furthermore, the solvent itself can exert biological effects, confounding data interpretation.[1][2] This note explains the causality behind each step, from initial solvent screening to the preparation of the final working solution, ensuring scientific integrity and experimental reproducibility.

Compound Analysis: 2-Oxopiperidine-3-carboxamide

  • Structure: C₆H₁₀N₂O₂

  • Molecular Weight: 142.16 g/mol

  • Key Features: The molecule contains a lactam (a cyclic amide) and a primary carboxamide group. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O) suggests polarity and a potential for solubility in polar solvents. However, the cyclic aliphatic backbone can limit direct aqueous solubility.

Given these features, a tiered solvent selection strategy is recommended, starting with the most biocompatible options before proceeding to organic solvents.

Tiered Solvent Selection & Rationale

The ideal solvent should dissolve the compound at a high concentration, be non-reactive with the compound, and exhibit minimal toxicity to the cell line of interest at the final working concentration.

Tier Solvent Rationale & Considerations Typical Final Concentration
1 Cell Culture Grade Water or PBS Most Biocompatible: The preferred choice if solubility is sufficient. Eliminates concerns of solvent-induced artifacts.N/A
2 Dimethyl Sulfoxide (DMSO) Gold Standard Organic Solvent: Capable of dissolving a vast range of polar and nonpolar compounds.[1] Miscible with water and cell culture media.[1] However, it can influence cell growth, differentiation, and viability.[1][3] A vehicle control is mandatory.< 0.5% (v/v) ; ideally ≤ 0.1%
3 Ethanol (100%) Alternative Organic Solvent: Useful if the compound is insoluble in DMSO or if DMSO is incompatible with the assay. Can be more volatile and may have different cytotoxic profiles compared to DMSO.< 0.5% (v/v) ; ideally ≤ 0.1%

Experimental Protocol: Establishing a Validated Method

This process is divided into three key stages: determining the maximum soluble concentration, preparing a sterile stock solution, and diluting to the final working concentration.

Part A: Small-Scale Solubility Testing

This initial step is crucial to identify the best solvent and determine the maximum achievable stock concentration, which informs all subsequent dilutions.

Workflow for Solubility Testing

G cluster_0 Solubility Test Workflow A 1. Weigh 1-5 mg of Compound into a sterile microfuge tube. B 2. Select Tier 1 Solvent (e.g., Culture Grade Water) A->B C 3. Add Solvent Incrementally (e.g., 10 µL at a time) B->C D 4. Vortex / Sonicate / Warm (37°C) between each addition. C->D E 5. Observe for Dissolution D->E F Is it fully dissolved? E->F Check visually G Yes: Calculate Max Concentration. This is your optimal solvent. F->G Yes H No: Try Tier 2/3 Solvent (e.g., DMSO) and repeat steps 3-5. F->H No G cluster_1 Stock Solution Preparation Start Solvent Determined from Part A Calc Calculate Mass & Volume for desired stock conc. (e.g., 100 mM) Start->Calc Dissolve Dissolve compound in chosen solvent. Use vortex/sonication as needed. Calc->Dissolve Sterilize Sterile Filter Solution Dissolve->Sterilize Aliquot Aliquot into sterile, light-protected tubes Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Logic flow for preparing sterile stock solutions.

Methodology:

  • Calculation: Use the following formula to determine the required mass of the compound for your desired stock concentration and volume.

    • Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight (142.16 g/mol)

    • Example for 10 mL of a 100 mM stock: Mass (g) = 0.1 mol/L × 0.010 L × 142.16 g/mol = 0.142 g (142.16 mg)

  • Dissolution: Accurately weigh the calculated mass and dissolve it in the corresponding volume of the chosen solvent in a sterile tube (e.g., a 15 mL conical tube). Ensure the vial is completely rinsed with the solvent to recover all the powder. [4]3. Sterilization (Critical Step): Small molecule solutions are typically heat-labile and should never be autoclaved . The correct method is sterile filtration.

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter. It is critical to use a filter material compatible with your solvent.

      • Aqueous Solutions (Water, PBS): Use Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) filters.

      • Organic Solvents (DMSO, Ethanol): Use Polytetrafluoroethylene (PTFE) filters. [5] * Carefully push the solution through the filter into a new sterile conical tube. This is your sterile stock solution. [6][7]4. Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes (amber or wrapped in foil to protect from light). [8][4]Store tightly sealed at -20°C or -80°C. A properly stored DMSO stock is typically stable for months. [8]

Part C: Preparation of the Final Working Solution

This is the final dilution of the concentrated stock into the cell culture medium. The primary goal is to avoid precipitation.

Methodology:

  • Thaw a single aliquot of your concentrated stock solution.

  • Calculate the volume of stock solution needed for your experiment.

    • V₁C₁ = V₂C₂

    • Where: V₁ = Volume of stock, C₁ = Concentration of stock, V₂ = Final volume of media, C₂ = Final desired concentration.

    • Example: To make 10 mL of media with a final compound concentration of 100 µM from a 100 mM stock: V₁ = (10 mL × 100 µM) / 100,000 µM = 0.01 mL (10 µL)

  • Dilution Technique (Crucial to Prevent Precipitation):

    • Pipette the required volume of warm (37°C) cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the small volume of the concentrated stock solution drop-by-drop directly into the medium. [9]This rapid dispersion is key to preventing the compound from crashing out of the solution.

    • Never add the medium to the concentrated stock.

  • Vehicle Control: Always prepare a vehicle control by adding the exact same volume of the pure solvent (e.g., 10 µL of DMSO) to the same final volume of media (e.g., 10 mL). This is essential to differentiate the effects of the compound from the effects of the solvent. [9]5. Use the final working solution immediately. Do not store media containing the compound for extended periods unless stability has been verified.

References

  • Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from Eppendorf. [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved from MP Bio. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio. [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from r/labrats. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from ResearchGate. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from AntBio. [Link]

  • Merck Millipore. (n.d.). Solvent Filtration | Small Molecule Pharmaceuticals. Retrieved from Merck Millipore. [Link]

  • PubChem. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. Retrieved from PubChem. [Link]

  • Process Parameters. (2023, July 25). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Retrieved from Process Parameters. [Link]

  • Sartorius. (n.d.). Sterile Filtration. Retrieved from Sartorius. [Link]

  • ResearchGate. (2014, February 24). Does anyone have experience in dissolving small peptides (of 12 mer) for use in ex vivo tissue cultures? Retrieved from ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: The 2-Oxopiperidine-3-carboxamide Scaffold as a Versatile Precursor in Drug Discovery

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, present in over seventy FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional position...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, present in over seventy FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it a "privileged scaffold" for engaging with biological targets.[2] This guide focuses on a highly functionalized derivative, 2-oxopiperidine-3-carboxamide, a precursor that offers multiple, chemically distinct handles for rapid library generation. We provide a comprehensive overview of its synthesis, diversification strategies, and a protocol for biological evaluation, demonstrating its utility in the identification of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Strategic Value of the 2-Oxopiperidine Core

The piperidine scaffold's success in drug design is rooted in its unique physicochemical properties. The nitrogen atom can be tuned to modulate pKa, solubility, and lipophilicity, while the stable chair conformation provides a rigid framework for orienting functional groups.[2] The introduction of a carbonyl group at the 2-position to form a lactam (a piperidinone) adds a planar, hydrogen-bond-accepting feature, further enhancing its potential for molecular recognition.

The 2-oxopiperidine-3-carboxamide precursor is particularly valuable because it presents three orthogonal points for chemical modification:

  • C3-Carboxamide: A primary amide that is both a potent hydrogen bond donor/acceptor and a reactive handle for N-substitution.

  • N1-Lactam Nitrogen: A secondary amide that can be readily alkylated or arylated to explore new binding pockets and modulate ADME properties.

  • Piperidine Ring: The saturated core itself can be further functionalized, although modifications at the C3 and N1 positions are more direct.

This inherent multifunctionality allows for the systematic and efficient construction of diverse chemical libraries to probe structure-activity relationships (SAR) for a wide range of biological targets, including kinases, proteases, and other enzymes.[3][4][5]

Synthesis of the 2-Oxopiperidine-3-carboxamide Precursor

A common and efficient route to the 2-oxopiperidine scaffold involves a Michael addition followed by reductive cyclization. The following protocol describes the synthesis of the ethyl ester precursor, which can then be readily converted to the primary carboxamide. A method for producing ethyl 2-oxopiperidine-3-carboxylate involves reacting diethyl malonate with acrylonitrile, followed by hydrogenation and cyclization.[6]

Protocol 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

Causality: This two-step, one-pot procedure begins with a base-catalyzed Michael addition of diethyl malonate to acrylonitrile. The resulting cyano-diester is then subjected to reductive cyclization using a Raney Cobalt or Nickel catalyst under a hydrogen atmosphere. The nitrile is reduced to a primary amine, which intramolecularly attacks one of the ester groups to form the stable six-membered lactam ring.

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Potassium tert-butoxide (t-BuOK) or Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Raney Cobalt or Raney Nickel

  • Hydrogen gas supply

  • High-pressure reactor (Parr hydrogenator)

  • Standard glassware for organic synthesis

  • Diatomaceous earth (Celite®)

Procedure:

  • Michael Addition: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (200 mL) and a catalytic amount of potassium tert-butoxide (0.05 eq). b. Add diethyl malonate (1.0 eq) to the stirred solution. c. Cool the mixture to 0 °C using an ice bath. d. Add acrylonitrile (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Reductive Cyclization: a. Once the Michael addition is complete, carefully transfer the reaction mixture to a high-pressure reactor. b. Add a slurry of Raney Cobalt or Raney Nickel (approx. 10% by weight of the starting malonate) in ethanol. c. Seal the reactor, purge several times with N₂, and then pressurize with hydrogen gas to 80-100 psi. d. Heat the reaction to 80-100 °C and stir vigorously for 18-24 hours. e. Cool the reactor to room temperature and carefully vent the hydrogen. f. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethanol. g. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-oxopiperidine-3-carboxylate, which can be purified by column chromatography or recrystallization.

Protocol 2: Ammonolysis to 2-Oxopiperidine-3-carboxamide
  • Saturate a solution of the ethyl ester (1.0 eq) in methanol (5 mL per mmol of ester) with ammonia gas at 0 °C.

  • Transfer the solution to a sealed pressure vessel.

  • Heat at 60-70 °C for 24-48 hours.

  • Cool the vessel, vent, and concentrate the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) to yield the pure 2-oxopiperidine-3-carboxamide precursor.

G start Diethyl Malonate + Acrylonitrile michael Michael Addition (Base Catalyst, EtOH) start->michael intermediate Cyanoethylmalonate Intermediate michael->intermediate reduction Reductive Cyclization (Raney Ni/Co, H₂) intermediate->reduction ester Ethyl 2-Oxopiperidine- 3-carboxylate reduction->ester ammonolysis Ammonolysis (NH₃, MeOH, Heat) ester->ammonolysis product 2-Oxopiperidine-3-carboxamide (Precursor) ammonolysis->product

Synthetic workflow for the 2-oxopiperidine-3-carboxamide precursor.

Chemical Diversification Strategies

The power of the 2-oxopiperidine-3-carboxamide precursor lies in its amenability to creating large, diverse libraries of compounds through parallel synthesis.

G precursor 2-Oxopiperidine- 3-carboxamide r1 N-Alkylation / Arylation (N1 Position) precursor->r1 R¹-X, Base r2 Amide Coupling (C3 Position) precursor->r2 R²-COOH, Coupling r3 Ring Modification (e.g., C4/C5) precursor->r3 Multi-step library Diverse Compound Library r1->library r2->library

Diversification points of the 2-oxopiperidine-3-carboxamide scaffold.
Protocol 3: N¹-Alkylation of the Lactam

Causality: The lactam nitrogen is weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion readily undergoes Sₙ2 reaction with alkyl halides or similar electrophiles. This modification is crucial for exploring hydrophobic pockets in a target protein and altering the molecule's overall lipophilicity.

Materials:

  • 2-Oxopiperidine-3-carboxamide precursor

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the precursor (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours until TLC/LC-MS indicates completion.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: C³-Amide Coupling

Causality: To form a new amide bond at the C3 position, the primary carboxamide must be reacted with a carboxylic acid. This requires activating the carboxylic acid to make it more electrophilic. Amide coupling reagents like HATU or EDC/HOBt are highly efficient for this transformation, which is one of the most frequently used reactions in drug discovery.[7] This modification directly alters the hydrogen bonding capacity and steric profile of a key recognition motif.

Materials:

  • 2-Oxopiperidine-3-carboxamide precursor (or its N¹-alkylated derivative)

  • Desired carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole).[8]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure (using HATU):

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of the 2-oxopiperidine-3-carboxamide precursor (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 4-8 hours. Monitor by TLC/LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biological Evaluation: An Enzyme Inhibition Assay

Once a library of derivatives is synthesized, it must be screened for biological activity.[9] Enzyme activity assays are fundamental tools for this process.[10] The following is a generalized protocol for a high-throughput screen (HTS) to identify inhibitors of a model protease enzyme using a fluorogenic substrate.

Protocol 5: In Vitro Protease Inhibition Assay

Causality: This assay measures the ability of a test compound to inhibit the activity of a protease enzyme. The enzyme cleaves a specific peptide sequence, separating a fluorophore from a quencher. In the absence of an inhibitor, the enzyme is active, cleaves the substrate, and a fluorescent signal is produced. A potent inhibitor will prevent cleavage, resulting in a low fluorescence signal. The concentration at which a compound inhibits 50% of the enzyme's activity is its IC₅₀ value.

Materials:

  • Purified target protease enzyme

  • Fluorogenic peptide substrate (e.g., conjugated to AMC or AFC)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5, with any required cofactors)

  • Test compounds (dissolved in 100% DMSO)

  • Positive Control Inhibitor (known inhibitor of the enzyme)

  • 384-well, black, flat-bottom microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: a. Prepare serial dilutions of the test compounds in DMSO. b. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Also include wells for "no inhibitor" (DMSO only) and "positive control inhibitor".

  • Enzyme Addition: a. Prepare a working solution of the protease enzyme in assay buffer at 2X the final desired concentration. b. Add the enzyme solution (e.g., 10 µL) to all wells except for a "no enzyme" control. c. Incubate the plate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation: a. Prepare a working solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration (typically at or near its Kₘ value for sensitive inhibitor detection).[11] b. Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.

  • Data Acquisition: a. Immediately place the plate in a kinetic plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. b. Read the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis: a. Determine the reaction rate (slope of fluorescence vs. time) for each well. b. Normalize the data: % Inhibition = 100 * (1 - [Rate_compound - Rate_no_enzyme] / [Rate_DMSO - Rate_no_enzyme]). c. Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

G plate Compound Plating (384-well plate) enzyme Add Enzyme (Pre-incubation) plate->enzyme substrate Add Substrate (Initiate Reaction) enzyme->substrate read Kinetic Read (Fluorescence) substrate->read analyze Data Analysis (Calculate IC₅₀) read->analyze hit Hit Identification analyze->hit

High-throughput screening workflow for enzyme inhibitor discovery.

Data Interpretation and SAR

The screening results provide quantitative data to establish a preliminary structure-activity relationship (SAR). By comparing the IC₅₀ values of different derivatives, researchers can identify which chemical modifications lead to increased potency.

Table 1: Hypothetical Screening Data for a Library of 2-Oxopiperidine-3-carboxamide Derivatives against Protease X

Compound IDN¹-Substituent (R¹)C³-Amide Substituent (R²)IC₅₀ (µM)
PRE-001 HH (Primary Amide)> 50
LIB-001 BenzylH25.4
LIB-002 4-FluorobenzylH15.1
LIB-003 HPhenyl10.8
LIB-004 H3-Chlorophenyl2.3
LIB-005 Benzyl3-Chlorophenyl0.45
LIB-006 4-Fluorobenzyl3-Chlorophenyl0.09

From this hypothetical data, one can infer:

  • The unsubstituted precursor (PRE-001 ) is inactive.

  • Modification at either the N¹ or C³ position confers activity (LIB-001 to LIB-004 ).

  • A 3-chlorophenyl group at the C³-amide is highly favorable (LIB-004 ).

  • Combining favorable substituents at both positions leads to a synergistic increase in potency (LIB-005 , LIB-006 ).

  • The 4-fluorobenzyl group at N¹ combined with the 3-chlorophenyl at C³ results in the most potent compound (LIB-006 ), identifying it as a promising hit for further optimization.

Conclusion

2-Oxopiperidine-3-carboxamide is a powerful and highly versatile precursor for drug discovery. Its straightforward synthesis and multiple, orthogonal points for chemical diversification enable the rapid generation of focused compound libraries. When coupled with robust biological screening protocols, this scaffold provides an efficient platform for identifying and optimizing novel, potent, and drug-like candidates for a multitude of therapeutic targets. The systematic approach outlined in these application notes serves as a foundational strategy for leveraging this valuable building block in medicinal chemistry programs.

References

  • Dyakonov, T., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • da Cruz, T. P., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 998701. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8049-8056. Available at: [Link]

  • Enzyme Inhibition Assay. (2025). Significance and Symbolism. Retrieved from [Link]

  • Sureshbabu, V. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(15), 152958. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896-3904. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11627. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Padwa, A., et al. (2009). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC, 2010(1), 164-180. Available at: [Link]

  • Copeland, R. A. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 542-557. Available at: [Link]

  • Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Google Patents. (2018). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Al-Suhaimi, K. S., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2698. Available at: [Link]

  • Dyakonov, T., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Park, W. K., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 609-616. Available at: [Link]

  • Wube, A. A., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(14), 3186. Available at: [Link]

  • Acar, C., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105973. Available at: [Link]

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Method

Application Note: NMR Spectroscopy Characterization of 2-Oxopiperidine-3-carboxamide Scaffolds

Introduction The 2-oxopiperidine-3-carboxamide (or 3-carboxamido-2-piperidone) moiety is a highly versatile privileged scaffold in modern drug discovery. It serves as the core structural pharmacophore in several potent n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-oxopiperidine-3-carboxamide (or 3-carboxamido-2-piperidone) moiety is a highly versatile privileged scaffold in modern drug discovery. It serves as the core structural pharmacophore in several potent neurotherapeutics and oncology drug candidates. Most notably, it is the central framework of HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide), a highly potent, blood-brain-barrier penetrant agonist of the TrkB receptor used to prevent trauma-induced vision loss and neurodegeneration [1]. Additionally, substituted 2-oxopiperidine-3-carboxylic acid derivatives have been extensively utilized in the development of novel c-Met inhibitors for cancer therapy [2].

Characterizing this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique structural challenges. The piperidin-2-one (lactam) ring exhibits conformational dynamics (chair/half-chair flips), while the exocyclic C3-carboxamide introduces a chiral center and potential tautomeric or hydrogen-bonding interactions. As a Senior Application Scientist, I have designed this protocol to provide a self-validating, orthogonal NMR workflow to unambiguously assign the 1H and 13C resonances of the 2-oxopiperidine-3-carboxamide core.

Structural Challenges & NMR Strategy

Solvent Selection and Causality

The choice of deuterated solvent is the most critical variable in the NMR analysis of lactams and primary/secondary amides. While Chloroform-d (CDCl₃) is standard for many organic molecules, it is suboptimal for 2-oxopiperidine-3-carboxamides. In non-polar solvents, the lactam N-H and exocyclic amide N-H protons engage in severe intermolecular hydrogen bonding, leading to concentration-dependent chemical shifts, signal broadening, and aggregation.

Strategic Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is strongly recommended. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular solute-solute interactions, locking the exchangeable N-H protons into stable solute-solvent hydrogen bonds. This yields sharp, distinct, and concentration-independent N-H resonances, which are critical for HMBC correlation mapping [1, 2].

The Self-Validating Assignment Loop

To ensure absolute trustworthiness in your structural elucidation, do not rely solely on 1D ¹H chemical shifts. The protocol below establishes a self-validating loop:

  • Identify the C3 methine proton via its distinct multiplicity (doublet of doublets or multiplet, ~3.15–3.30 ppm).

  • Trace the aliphatic backbone (C3→C4→C5→C6) using ¹H-¹H COSY.

  • Validate the quaternary carbons (Lactam C=O and Amide C=O) by mapping long-range ¹H-¹³C HMBC couplings from the C3 proton and the respective N-H protons.

Quantitative Data Presentation

The following tables summarize the characteristic NMR spectral data for the unsubstituted core of the 2-oxopiperidine-3-carboxamide ring in DMSO-d₆.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 298 K)
PositionNucleus¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Structural Role
1 (N-H) Lactam NH7.60 – 7.80br s-Ring heteroatom
2 (C=O) Lactam Carbonyl--169.0 – 170.5Ring carbonyl
3 (CH) Alpha Methine3.15 – 3.30dd (J ≈ 8.5, 6.0)48.0 – 51.5Chiral center
4 (CH₂) Beta Methylene1.90 – 2.10m25.0 – 28.0Ring backbone
5 (CH₂) Gamma Methylene1.70 – 1.85m20.0 – 23.0Ring backbone
6 (CH₂) Delta Methylene3.10 – 3.25m41.0 – 43.0Adjacent to Lactam N
Exo C=O Amide Carbonyl--171.5 – 174.0Exocyclic carbonyl
Exo NH₂ Amide Protons7.10, 7.40br s (diastereotopic)-Exocyclic amide
Table 2: Key 2D NMR Correlations for Unambiguous Assignment
Proton SourceKey COSY Correlations (Through-bond)Key HMBC Correlations (Long-range ¹H-¹³C)
C3-H C4-H₂C2 (Lactam C=O), Exocyclic Amide C=O, C4, C5
C6-H₂ C5-H₂, Lactam N-H (weak)C2 (Lactam C=O), C4, C5
Lactam N-H C6-H₂ (weak)C2 (Lactam C=O), C6
Exo Amide N-H NoneExocyclic Amide C=O, C3

Experimental Protocols

Step 1: Precision Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the 2-oxopiperidine-3-carboxamide compound for 1D ¹H NMR, or 25–35 mg if acquiring 1D ¹³C and 2D NMR datasets.

  • Solvation: Dissolve the compound in 600 µL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds. If the compound is highly crystalline, gently sonicate for 1–2 minutes to ensure complete dissolution. Causality: Particulate matter distorts magnetic field homogeneity, leading to poor lineshape and loss of crucial J-coupling resolution on the C3 methine.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell Standard Series or better) using a glass Pasteur pipette. Wipe the exterior of the tube with a lint-free wipe.

Step 2: 1D NMR Acquisition Parameters (400 MHz or 600 MHz System)
  • Temperature Equilibration: Insert the sample into the spectrometer and allow it to equilibrate at 298 K for at least 5 minutes.

  • Tuning and Shimming: Perform automated or manual tuning/matching for ¹H and ¹³C channels. Perform gradient shimming (Z1 to Z5) until the DMSO residual solvent peak (2.50 ppm) FWHH (Full Width at Half Height) is < 0.8 Hz.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard 30° or 90° pulse (e.g., zg30).

    • Spectral width: 15 ppm (to capture downfield exchangeable protons).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 16 to 64.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Power-gated decoupling (e.g., zgpg30).

    • Spectral width: 250 ppm.

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 1024 to 4096 (depending on concentration).

Step 3: 2D NMR Acquisition for Self-Validation

To execute the self-validating loop, acquire the following 2D spectra:

  • ¹H-¹H COSY (Gradient-selected): Acquire with 128–256 t1 increments and 4–8 scans per increment. This isolates the C3-C4-C5-C6 continuous spin system.

  • ¹H-¹³C HSQC (Multiplicity-edited): Acquire with 256 t1 increments. This differentiates the CH (C3, positive phase) from the CH₂ groups (C4, C5, C6, negative phase).

  • ¹H-¹³C HMBC: Acquire with 256–512 t1 increments, optimized for long-range couplings of J = 8 Hz. Critical Step: Use the HMBC to differentiate the Lactam C=O (~169 ppm) from the Exocyclic Amide C=O (~172 ppm). The C6 protons will only show an HMBC cross-peak to the Lactam C=O, unambiguously distinguishing the two carbonyls.

Step 4: Data Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to the ¹H FID prior to Fourier Transformation (FT).

  • Apply a sine-bell squared window function to 2D datasets to enhance resolution.

  • Phase the spectra manually, apply a baseline correction (e.g., polynomial order 3), and reference the chemical shifts to the residual DMSO pentet (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

Structural Elucidation Workflow Visualization

The following diagram maps the logical flow of the NMR characterization, demonstrating how orthogonal datasets converge to validate the structure.

NMR structural elucidation workflow for 2-oxopiperidine-3-carboxamide scaffolds.

References

  • Setterholm, N. A., McDonald, F. E., Boatright, J. H., & Iuvone, P. M. (2015). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Tetrahedron Letters, 56(23), 3413-3415. Available at:[Link][1]

  • Wang, Y., et al. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules, 19(2), 2528-2545. Available at:[Link][2]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling and Bioanalytical Quantification of 2-Oxopiperidine-3-carboxamide Derivatives

Executive Summary The 2-oxopiperidine-3-carboxamide scaffold has emerged as a privileged pharmacophore in neuropharmacology and targeted drug development. This application note provides an in-depth mechanistic analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxopiperidine-3-carboxamide scaffold has emerged as a privileged pharmacophore in neuropharmacology and targeted drug development. This application note provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation patterns and outlines a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol. Designed for drug development professionals, this guide bridges the gap between gas-phase ion chemistry and robust bioanalytical quantification.

Pharmacological Significance of the Scaffold

The 2-oxopiperidine-3-carboxamide core is foundational to several advanced neuroprotective agents. The most prominent derivative is HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide), a potent, small-molecule activator of the tropomyosin receptor kinase B (TrkB)[1]. Unlike larger neurotrophic factors (e.g., BDNF), HIOC successfully crosses both the blood-brain and blood-retina barriers[2].

In preclinical models, HIOC has demonstrated profound efficacy in mitigating trauma-induced vision loss, protecting retinal ganglion cells from apoptosis, and modulating stress-dependent gastrointestinal dysmotility[2][3]. Because of its systemic distribution and therapeutic potential, establishing rigorous LC-MS/MS methods to characterize the pharmacokinetic (PK) profile of 2-oxopiperidine-3-carboxamide derivatives is critical for clinical translation[4].

Mechanistic Principles of Gas-Phase Fragmentation

Understanding the collision-induced dissociation (CID) of the 2-oxopiperidine-3-carboxamide moiety is essential for designing highly specific Multiple Reaction Monitoring (MRM) transitions.

  • Protonation Dynamics (Causality): In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the most basic sites. For this scaffold, the exocyclic amide nitrogen and the lactam carbonyl oxygen act as the primary protonation sites. This charge localization weakens adjacent bonds, driving charge-directed fragmentation.

  • Exocyclic Amide Cleavage: The most energetically favorable fragmentation pathway involves the cleavage of the exocyclic C-N amide bond. For derivatives like HIOC, this yields a highly stable carbocation or radical cation (e.g., the 5-hydroxyindolethylamine moiety), while the 2-oxopiperidine ring is lost as a neutral fragment.

  • Lactam Ring Opening: At higher collision energies (CE), the delta-valerolactam (2-oxopiperidine) ring undergoes forced cleavage. This typically results in the sequential neutral loss of ammonia (NH₃, -17 Da) from the carboxamide group, followed by the loss of carbon monoxide (CO, -28 Da) from the lactam core.

Fragmentation Parent Parent Ion [M+H]+ m/z 302.15 (HIOC) Protonation Charge Localization (Amide/Lactam) Parent->Protonation ESI+ Frag1 Amide Cleavage m/z 160.09 (5-Hydroxyindole) Protonation->Frag1 Low CE (15-20 eV) Frag2 Lactam Ring Opening m/z 143.08 (Loss of NH3) Protonation->Frag2 Med CE (25-30 eV) Frag3 Deep Fragmentation m/z 115.05 (Loss of CO) Frag2->Frag3 High CE (>35 eV)

Caption: Gas-phase fragmentation pathways of HIOC under positive ESI conditions.

Quantitative Fragmentation Profiling

To facilitate MRM method development, the quantitative fragmentation data for the core scaffold and its primary therapeutic derivative are summarized below.

AnalytePrecursor Ion ([M+H]⁺)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)Proposed Mechanism
2-Oxopiperidine-3-carboxamide (Core)143.08126.0598.0515 / 25Loss of NH₃ / Loss of NH₃ + CO
HIOC (TrkB Agonist)302.15160.09143.0820 / 30Amide bond cleavage / Lactam ring opening

Self-Validating LC-MS/MS Bioanalytical Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous quantifier-to-qualifier ion ratio monitoring. If the ion ratio in an unknown sample deviates by >±15% from the calibration standards, the system flags the result for isobaric interference, preventing false quantification.

Reagent Preparation & Causality
  • Extraction Solvent: 100% Acetonitrile (LC-MS grade) pre-chilled to -20°C.

    • Causality: Cold organic solvents rapidly denature plasma proteins and disrupt protein-drug binding, releasing the analyte into the supernatant while minimizing matrix-induced ion suppression.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH below the pKa of the analyte's basic nitrogen atoms, ensuring complete protonation in the LC effluent and maximizing ESI+ ionization efficiency.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

Sample Extraction Methodology (Step-by-Step)
  • Aliquot: Transfer 50 µL of biological matrix (e.g., plasma or homogenized brain tissue) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., HIOC-d4 at 100 ng/mL). Vortex for 10 seconds. This step ensures that any subsequent volumetric losses or matrix effects are proportionally corrected.

  • Protein Precipitation: Add 150 µL of pre-chilled Extraction Solvent.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Dilution: Add 100 µL of Mobile Phase A to the vial to match the initial chromatographic conditions, preventing peak distortion (solvent effect) during injection.

Instrumental Parameters
  • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration at 5% B

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

Workflow Sample Biological Sample Prep Protein Precipitation Sample->Prep LC UHPLC Separation Prep->LC ESI ESI+ Ionization LC->ESI Q1 Q1: Precursor Selection ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Detection Q2->Q3

Caption: Step-by-step LC-MS/MS bioanalytical workflow for 2-oxopiperidine derivatives.

References

  • Title: Pharmacokinetic profiles of HIOC. Source: ResearchGate. URL:[Link]

  • Title: Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Source: PubMed / NIH. URL:[Link]

  • Title: HIOC Derivatives for the Treatment of Trauma-Induced Vision Loss. Source: Defense Technical Information Center (DTIC). URL:[Link]

  • Title: Reduced enteric BDNF-TrkB signaling drives stress-dependent glucocorticoid-mediated GI dysmotility. Source: PMC / NIH. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing Formulation Guidelines for 2-Oxopiperidine-3-carboxamide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing formulations for 2-Oxopiperidine-3-carboxamide. Recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing formulations for 2-Oxopiperidine-3-carboxamide. Recognizing that publicly available formulation data for this specific molecule is limited, this guide emphasizes a foundational, step-by-step approach grounded in established pharmaceutical principles. We will proceed from initial physicochemical assessment and solubility screening to the rational design and characterization of formulations suitable for oral and intravenous administration. The protocols herein are designed to be self-validating, enabling researchers to develop robust, safe, and effective dosing vehicles for preclinical studies.

Pre-Formulation Assessment: The Cornerstone of Rational Design

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy. For 2-Oxopiperidine-3-carboxamide, we can infer certain properties from its structure and from data on similar compounds, such as 2-Oxopiperidine-3-carboxylic acid.

The structure contains a cyclic amide (lactam) and a primary carboxamide. These functional groups suggest the molecule is polar, capable of forming multiple hydrogen bonds, and may have limited aqueous solubility despite its polarity.

Physicochemical Property Estimation

A critical first step is to determine or estimate key properties. While experimental data is the gold standard, initial estimates can be derived from computational models and data from analogous structures.

PropertyEstimated Value / CharacteristicRationale & Implication for Formulation
Molecular Weight ~142.16 g/mol Low molecular weight is generally favorable for dissolution and permeability.
LogP (Octanol/Water) < 1.0The related carboxylic acid has a calculated XLogP3 of 0.3[1]. The carboxamide is also expected to be hydrophilic. This suggests that solubility in non-polar lipid vehicles will be very low, and aqueous or polar co-solvent systems are a more promising starting point.
pKa Neutral / Weakly BasicThe primary amide is generally considered neutral. The lactam nitrogen is also non-basic due to resonance. The absence of ionizable groups in the physiological pH range (1-8) means that pH adjustment is unlikely to significantly enhance solubility[2].
Aqueous Solubility Likely Low to ModerateWhile polar, the crystalline lattice energy of the solid compound may limit its dissolution in water. This is a common challenge for small molecules with strong hydrogen bonding capabilities.[3]
Physical Form Expected to be a solid at room temperature.The solid-state properties (e.g., polymorphism, crystallinity) will directly impact solubility and dissolution rate.[4]
Workflow for Formulation Development

The following workflow provides a systematic path from initial compound characterization to a final, injectable or oral formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: Finalization a Physicochemical Property Assessment (LogP, pKa, MW) b Perform Initial Solubility Screen a->b c Analyze Solubility Data b->c d Select Formulation Strategy (Aqueous, Co-solvent, Suspension) c->d e Prepare Trial Formulations d->e f Characterize Formulations (pH, Clarity, Stability) e->f g Optimize Excipient Concentrations f->g g->e Iterate h Select Lead Formulation g->h i Conduct In-Life Study h->i

Caption: High-level workflow for in vivo formulation development.

Protocol: Initial Solubility Screening

Objective: To determine the approximate solubility of 2-Oxopiperidine-3-carboxamide in a panel of common, biocompatible vehicles. This data is essential for selecting the most promising formulation approach.

Materials:

  • 2-Oxopiperidine-3-carboxamide

  • Glass vials (e.g., 2 mL)

  • Microbalance

  • Vortex mixer and/or orbital shaker

  • Vehicle panel (see table below)

Procedure:

  • Preparation: Weigh approximately 5-10 mg of the compound into each glass vial. Record the exact weight.

  • Vehicle Addition: Add a small, precise volume of the first vehicle (e.g., 100 µL) to the corresponding vial.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes. Place on an orbital shaker at room temperature for at least 1-2 hours to facilitate equilibration.

  • Observation: Visually inspect the vial for undissolved solid material.

  • Titration: If the compound has completely dissolved, add another aliquot of the compound (e.g., another 5 mg) and repeat steps 3-4. If the compound is not fully dissolved, add incremental volumes of the vehicle (e.g., 100 µL at a time), repeating steps 3-4 until the solid is fully dissolved.

  • Calculation: Record the total amount of compound and the final volume of vehicle used to achieve a clear solution. Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat for all vehicles in the screening panel.

Recommended Vehicle Screening Panel:

Vehicle ClassSpecific ExamplesPurpose
Aqueous Buffers Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4Baseline for aqueous solubility.
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400)To increase solubility of polar compounds by reducing solvent polarity.[5]
Surfactants 10% Tween® 80 in water, 10% Solutol® HS 15 in waterTo solubilize compounds via micelle formation.[2]
Cyclodextrins 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in waterTo increase solubility by forming inclusion complexes.[2][4]
Lipids Sesame Oil, Medium-Chain Triglycerides (MCT)To assess solubility for lipid-based formulations (unlikely to be effective for this compound).[2]

Formulation Development Strategies

The results of the solubility screen will guide the selection of the primary formulation strategy.

G leaf leaf A Solubility in Aqueous Buffer > Target? B Solubility in Co-solvents or Cyclodextrins > Target? A->B No L1 Use Simple Aqueous Solution (e.g., Saline) A->L1 Yes C Can a stable suspension be formed? B->C No L2 Develop Co-solvent or Cyclodextrin Formulation B->L2 Yes L3 Develop Suspension Formulation C->L3 Yes L4 Re-evaluate Compound or Delivery Route C->L4 No

Caption: Decision tree for selecting a formulation strategy.

Strategy 1: Aqueous Solutions
  • When to Use: If the compound's solubility in saline or PBS is well above the required final dosing concentration. This is the simplest and most preferred option.

  • Protocol:

    • Calculate the required mass of 2-Oxopiperidine-3-carboxamide for the final volume and concentration.

    • Add the compound to ~80% of the final volume of the vehicle (e.g., 0.9% Saline).

    • Mix using a magnetic stirrer or vortex until fully dissolved.

    • If for IV administration, sterile filter the solution through a 0.22 µm filter into a sterile container.

    • Add vehicle to reach the final volume (QS).

Strategy 2: Co-Solvent Formulations
  • When to Use: When aqueous solubility is insufficient, but the compound shows good solubility in vehicles like PEG 400 or PG. Co-solvents work by reducing the polarity of the aqueous vehicle.[2][5]

  • Causality: PEG 400 is a water-miscible polymer that disrupts the hydrogen-bonding network of water, creating a microenvironment that is more favorable for solubilizing organic molecules that have a balance of polar and non-polar character.

  • Example Formulation (for Oral or IV use):

    • 5-10% Dimethyl Sulfoxide (DMSO)

    • 30-40% Polyethylene Glycol 400 (PEG 400)

    • 50-65% Water or Saline

  • Protocol:

    • Organic Phase: Add the required mass of the compound to the DMSO (or other strong organic solvent). Vortex until fully dissolved. This step is crucial as it ensures the compound is fully wetted and solvated before introduction to the less ideal components.

    • Co-solvent Addition: Add the PEG 400 to the solution from Step 1 and mix thoroughly.

    • Aqueous Phase (Critical Step): Add the water or saline slowly and incrementally with constant mixing (e.g., vortexing). Rapid addition can cause the compound to precipitate out of solution (crash out).

    • Final Checks: Once a clear solution is obtained, check the pH and clarity. For IV use, ensure the final concentration of DMSO is kept to a minimum and sterile filter the final formulation.

Strategy 3: Suspension Formulations
  • When to Use: For oral dosing when the compound has very low solubility across all acceptable solvent systems. This is generally not suitable for IV administration.

  • Causality: A suspension is a heterogeneous mixture of solid particles dispersed in a liquid medium. A suspending agent (e.g., methylcellulose) is used to increase the viscosity of the vehicle, which slows down the settling of the particles according to Stokes' law, ensuring a more uniform dose can be withdrawn.

  • Example Formulation (for Oral use):

    • 0.5% - 1% (w/v) Methylcellulose or Carboxymethylcellulose (CMC)

    • 0.1% - 0.2% (w/v) Tween® 80

    • Purified Water or Saline

  • Protocol:

    • Vehicle Preparation: Prepare the suspension vehicle by slowly adding the methylcellulose to the water while stirring vigorously to avoid clumping. Add the Tween 80. Let it hydrate for several hours or overnight.

    • Particle Size Reduction (Optional but Recommended): If possible, micronize the solid 2-Oxopiperidine-3-carboxamide using a mortar and pestle to increase surface area and improve dissolution in vivo.[2]

    • Wetting: Create a paste by adding a small amount of the vehicle to the powdered compound and mixing well. This ensures all particles are wetted by the vehicle and prevents clumping.

    • Dispersion: Gradually add the rest of the vehicle to the paste while mixing continuously.

    • Homogenization: Use a homogenizer or sonicator to ensure a uniform particle size distribution.

    • Administration: Always mix the suspension thoroughly (e.g., by vortexing) immediately before withdrawing each dose.

Route-Specific Considerations & Final Checks

Intravenous (IV) Formulations
  • Sterility: Must be sterile-filtered (0.22 µm filter).

  • Clarity: Must be a clear, particle-free solution.

  • Hemocompatibility: High concentrations of organic solvents (e.g., >10% DMSO) or surfactants can cause hemolysis. The final formulation should be well-tolerated.

  • Precipitation Risk: The formulation must remain stable upon dilution with blood. A simple pre-test involves diluting the formulation 1:10 or 1:100 in PBS and observing for any precipitation over 30-60 minutes.

Oral (PO) Formulations
  • Volume: Dosing volumes should be appropriate for the animal species (e.g., 5-10 mL/kg for rats).

  • Palatability: While less critical for gavage, highly unpalatable formulations can cause stress.

  • Stability: The formulation should be stable enough for the duration of the study. For suspensions, ensure particles do not cake (form a hard, non-resuspendable sediment).

Final Formulation Characterization

Once a lead formulation is identified, it should be characterized before use:

  • Appearance: Record color and clarity (for solutions) or uniformity (for suspensions).

  • pH: Measure the pH to ensure it is within a physiologically acceptable range (typically pH 4-9).

  • Short-Term Stability: Store an aliquot of the formulation at room temperature and 4°C for 24-48 hours and re-check the appearance to ensure no precipitation or degradation has occurred.

By following this systematic approach, researchers can develop a reliable and appropriate in vivo dosing formulation for 2-Oxopiperidine-3-carboxamide, ensuring data from preclinical studies is both accurate and reproducible.

References

  • Title: 2-Oxo-3-piperidinecarboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Strategies for the formulation development of poorly soluble drugs via oral route Source: Wiley Online Library URL: [Link]

  • Title: Formulation of poorly soluble compounds Source: European Medicines Agency URL: [Link]

  • Title: Solubilizing Excipients in Oral and Injectable Formulations Source: American Association of Pharmaceutical Scientists URL: [Link]

  • Title: Solubilizing excipients in oral and injectable formulations Source: PubMed, National Library of Medicine URL: [Link]

Sources

Application

Guide to the Crystallization and Purification of 2-Oxopiperidine-3-carboxamide

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals. Introduction 2-Oxopiperidine-3-carboxamide is a heterocyclic compound featuring a lactam (a cyclic amide) structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Oxopiperidine-3-carboxamide is a heterocyclic compound featuring a lactam (a cyclic amide) structure, a core motif present in numerous biologically active molecules. Carboxamides are vital in pharmaceutical development, often serving as key pharmacophores that contribute to a drug's stability and its interaction with biological targets.[1][2] The amide bond's stability and hydrogen bonding capabilities are crucial for molecular recognition and supramolecular chemistry.[1] Given its structure, 2-Oxopiperidine-3-carboxamide and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds.[3][4]

The efficacy, safety, and stability of any active pharmaceutical ingredient (API) or intermediate are directly dependent on its purity. The presence of impurities, even in trace amounts, can alter physicochemical properties, reduce therapeutic effect, and pose potential health risks. Therefore, robust and reproducible purification and crystallization methods are not merely procedural steps but are fundamental to ensuring the quality and integrity of the final product.

This guide provides a detailed exploration of the principles and practical protocols for the purification and crystallization of 2-Oxopiperidine-3-carboxamide. It is designed to equip researchers with the knowledge to move from a crude synthetic product to a highly purified crystalline solid, explaining the causality behind each experimental choice to foster a deeper understanding of the crystallization process.

Physicochemical Profile

Understanding the physicochemical properties of the target compound and its common precursors or derivatives is the foundation for developing a successful purification strategy. The table below summarizes key data for 2-Oxopiperidine-3-carboxamide and related structures.

Property2-Oxopiperidine-3-carboxamide2-Oxopiperidine-3-carboxylic acidEthyl 2-oxopiperidine-3-carboxylate
Molecular Formula C₆H₁₀N₂O₂C₆H₉NO₃C₈H₁₃NO₃
Molecular Weight 142.16 g/mol 143.14 g/mol [5]171.19 g/mol (approx.)
Appearance Solid (predicted)SolidWhite Solid[6]
Melting Point Not specifiedNot specified80-82 °C[7]
Boiling Point Not specifiedNot specified267-268 °C[7]
Solubility Expected to be soluble in polar organic solvents like alcohols and acetonitrile.Data not widely available.Soluble in many organic solvents, such as alcohols, ethers, and esters.[7]
Polar Surface Area 69.1 Ų (Predicted)66.4 Ų[5]55.4 Ų (Predicted)

Note: Data for the target compound, 2-Oxopiperidine-3-carboxamide, is limited in public literature. Properties are inferred based on its structure and data from closely related analogues.

Part 1: The Science of Crystallization

Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility. The process involves the transition of a solute from a liquid solution to a highly ordered, solid crystalline state. A successful crystallization is governed by the careful manipulation of two key parameters: solubility and supersaturation .

1.1 The Central Role of Solvent Selection

The choice of solvent is the most critical factor in developing a crystallization protocol.[8] An ideal solvent for recrystallization exhibits steep solubility-temperature dependence:

  • High Solubility at High Temperatures: The crude compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, causing it to precipitate out of the solution, leaving impurities behind.

For amide-containing compounds like 2-Oxopiperidine-3-carboxamide, recrystallization is often the method of choice.[9] Suitable solvents are typically polar and may include:

  • Alcohols (Ethanol, Isopropanol)

  • Esters (Ethyl Acetate)

  • Ketones (Acetone)

  • Nitriles (Acetonitrile)[9]

  • Mixtures of solvents (e.g., ethanol/petroleum ether, ethyl acetate/heptane).[6][10]

1.2 Achieving and Controlling Supersaturation

Supersaturation is the thermodynamic driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. There are several common methods to achieve this:

  • Cooling Crystallization: The most common method, where a saturated solution at a high temperature is slowly cooled.

  • Anti-Solvent Addition: A second solvent (an "anti-solvent") in which the compound is poorly soluble is added to a solution of the compound in a "good" solvent.[11]

  • Slow Evaporation: The solvent is slowly evaporated, increasing the concentration of the solute until it exceeds its solubility limit. This is typically used for growing high-quality single crystals for analysis.[11]

The rate at which supersaturation is achieved dictates the outcome. Slow, controlled cooling promotes the growth of larger, purer crystals, as molecules have sufficient time to orient themselves correctly within the crystal lattice, excluding impurities. Rapid cooling can lead to the formation of small, impure crystals or even amorphous precipitation ("oiling out").[8]

Part 2: Experimental Protocols

The following protocols provide step-by-step methodologies for the purification of 2-Oxopiperidine-3-carboxamide. The single-solvent recrystallization is the preferred starting point.

Workflow for Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation SolventScreen Step 1: Solvent Screening (Small-scale tests) Dissolution Step 2: Dissolution (Dissolve crude solid in minimum hot solvent) SolventScreen->Dissolution HotFiltration Step 3: Hot Filtration (Optional) (Remove insoluble impurities) Dissolution->HotFiltration Cooling Step 4: Cooling & Crystallization (Slow cool to RT, then ice bath) HotFiltration->Cooling Isolation Step 5: Isolation (Vacuum filtration) Cooling->Isolation Washing Step 6: Washing (Rinse with cold solvent) Isolation->Washing Drying Step 7: Drying (Vacuum oven) Washing->Drying FinalProduct Pure Crystalline Product Drying->FinalProduct

Caption: Standard workflow for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most direct method and should be attempted first.

Methodology:

  • Solvent Screening: Perform small-scale solubility tests with 10-20 mg of crude material in ~0.5 mL of various candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[8]

  • Dissolution: Place the crude 2-Oxopiperidine-3-carboxamide into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Crucially, use the minimum volume of hot solvent necessary to achieve complete dissolution to maximize product recovery. [11]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask.[8] This step removes the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals. If crystallization does not occur, try scratching the inner surface of the flask with a glass rod or adding a tiny seed crystal of the pure product.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold crystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass or petri dish and dry them thoroughly, preferably in a vacuum oven, to remove all traces of solvent.[8]

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is employed when no single solvent provides the desired solubility profile.

Methodology:

  • Solvent System Selection: Identify a pair of miscible solvents:

    • A "good" solvent in which the compound is highly soluble (e.g., ethanol, DCM).

    • A "poor" or "anti-solvent" in which the compound is poorly soluble (e.g., water, heptane, petroleum ether).[6][11]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: With continuous stirring, add the "poor" solvent dropwise until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears, creating a clear, saturated solution.

  • Crystallization and Isolation: Cover the flask and allow it to cool slowly, as described in Protocol 1 (Steps 5-9). The product will crystallize as its solubility decreases in the mixed solvent system.

Part 3: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Failure to Crystallize The solution is not sufficiently saturated; impurities are inhibiting crystallization; supersaturation is too high, preventing nucleation.Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface. Add a seed crystal of the pure compound.[8] Increase Saturation: If no crystals form after inducement, slowly evaporate some of the solvent and allow to cool again.
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid; high levels of impurities are present.Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point. If impurities are suspected, pre-purify the material using column chromatography.[8]
Low Recovery Yield Too much solvent was used for dissolution; the compound has significant solubility in the solvent even at low temperatures; crystals were washed with warm solvent or too much cold solvent.Recover a Second Crop: Collect the filtrate (mother liquor), reduce its volume by evaporation, and cool again to obtain a second batch of crystals (note: this crop may be less pure). Re-evaluate Solvent: The chosen solvent may not be optimal. Re-screen for a solvent in which the product has lower cold solubility.
Colored Crystals The crude material contains colored impurities that are co-crystallizing with the product.Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.
Decision Logic for Method Selection

G Start Start with Crude 2-Oxopiperidine-3-carboxamide Screen Perform small-scale solvent screening Start->Screen GoodSolvent Is a suitable single solvent found? Screen->GoodSolvent Protocol1 Use Protocol 1: Single-Solvent Recrystallization GoodSolvent->Protocol1 Yes FindPair Find a miscible pair: Good solvent + Anti-solvent GoodSolvent->FindPair No SingleCrystal Need high-quality crystals for X-ray analysis? Protocol1->SingleCrystal Protocol2 Use Protocol 2: Two-Solvent Crystallization FindPair->Protocol2 Protocol2->SingleCrystal Protocol3 Use Protocol 3: Slow Evaporation SingleCrystal->Protocol3 Yes End Obtain Purified Product SingleCrystal->End No Protocol3->End

Caption: Decision tree for selecting an appropriate crystallization method.

References

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. (WO2000026187A1).
  • 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269.PubChem.
  • 2-Oxopiperidine-3-carboxylic acid | 41888-21-5.Sigma-Aldrich.
  • Ethyl 2-oxopiperidine-3-carboxylate(CAS# 3731-16-6) Manufacturer and Supplier.BOC Sciences.
  • What is the best technique for amide purification? (2020).
  • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (CN108484484B).
  • Purification of Piperidine-3-carbothioamide and Intermedi
  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.Journal of Organic Chemistry and Pharmaceutical Research.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
  • Novel piperidine carboxamide compound, preparation method, and usage thereof. (EP3085700B1).
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Oxopiperidine-3-Carboxamide Aqueous Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with heterocyclic lactams.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with heterocyclic lactams. 2-Oxopiperidine-3-carboxamide and its substituted derivatives (most notably the TrkB agonist HIOC) present unique solubility challenges in aqueous media.

This guide provides field-proven, self-validating protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Section 1: The Mechanistic Root of the Solubility Challenge

Q: Why does my 2-oxopiperidine-3-carboxamide compound precipitate immediately upon dilution into aqueous buffers like PBS or ACSF? A: The insolubility is driven by the molecule's high crystal lattice energy. The 2-oxopiperidine (lactam) ring and the 3-carboxamide group act as strong hydrogen-bond donors and acceptors. In the solid state, they form a dense, highly stable intermolecular hydrogen-bonding network. Water alone lacks the thermodynamic driving force to disrupt this network at room temperature. Therefore, introducing the compound directly into an aqueous buffer results in rapid aggregation and precipitation. To overcome this, we must first use a strongly polar, aprotic solvent to break the lattice [1].

Q: How does the choice of primary solvent impact downstream aqueous assays? A: Anhydrous Dimethyl Sulfoxide (DMSO) is mandatory as the primary solvent. DMSO acts as a powerful hydrogen-bond acceptor, effectively solvating the carboxamide and lactam NH protons. However, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, its solvation capacity drops exponentially, leading to micro-precipitates that scatter light and skew optical assay readouts. Always use freshly opened, anhydrous DMSO [1].

Section 2: Quantitative Solubility Profiles

To guide your experimental design, refer to the established solubility limits for 2-oxopiperidine-3-carboxamide derivatives (such as HIOC).

Solvent SystemMax ConcentrationPreparation ConditionsStorage Recommendations
Anhydrous DMSO 100 mM (~30 mg/mL)Vortexing, ultrasonic bathAliquot at -20°C (1 month)
Aqueous Buffer (PBS) < 1 mM (Assay dependent)45–60°C warming, rapid stirringPrepare fresh daily
Ethanol / Methanol ~10-20 mMGentle agitationNot recommended for long-term
Section 3: Standardized Solubilization Protocol

Do not simply mix and hope. Follow this step-by-step methodology, which includes a built-in validation step to ensure complete dissolution.

Step 1: Primary Stock Preparation (100 mM)
  • Equilibrate the lyophilized 2-oxopiperidine-3-carboxamide vial to room temperature in a desiccator to prevent atmospheric condensation.

  • Add the calculated volume of freshly opened, anhydrous DMSO.

  • Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath for 5 minutes until optically clear.

Step 2: Aqueous Working Solution Preparation
  • Pre-warm your aqueous buffer (e.g., PBS or ACSF) to 37°C.

  • Under rapid, continuous vortexing, add the DMSO stock dropwise to the buffer. Causality Note: Dropwise addition prevents localized high concentrations of the compound, which would otherwise trigger rapid nucleation and irreversible precipitation.

  • If cloudiness occurs, transfer the vial to a 45–60°C water bath and apply sonication for 10–15 minutes [2].

Step 3: Validation (The Self-Validating System)
  • Measure the absorbance of your final working solution at 600 nm (OD600) using a spectrophotometer, blanked against the exact buffer/DMSO ratio without the compound.

  • Interpretation: An OD600 > 0.05 indicates the presence of colloidal micro-precipitates. If this occurs, repeat the warming/sonication step or reduce your final compound concentration.

Workflow Start Weigh Solid Compound Stock Dissolve in Anhydrous DMSO (Max 100 mM) Start->Stock Dilute Dropwise Dilution into Pre-warmed Aqueous Buffer Stock->Dilute Validate Measure OD600 (Check for Micro-precipitates) Dilute->Validate Warm Warm to 45-60°C & Sonicate Validate->Warm OD600 > 0.05 Ready Solution is Optically Clear Ready for Assay Validate->Ready OD600 < 0.05 Warm->Validate Re-measure OD600

Diagnostic workflow and validation loop for solubilizing 2-oxopiperidine-3-carboxamides.

Section 4: Biological Context & Application

Q: Why is it critical to maintain perfect solubility when using these derivatives in neuronal assays? A: Derivatives like HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide) are potent Tropomyosin-related kinase B (TrkB) receptor agonists used for neuroprotection [3]. If the compound forms micro-precipitates, the effective molarity drops drastically, leading to false-negative results in TrkB phosphorylation assays. Furthermore, physical precipitates can mechanically stress cultured neurons, triggering off-target apoptotic pathways that confound your neuroprotection data.

Pathway Agonist Solubilized HIOC (2-Oxopiperidine Derivative) Receptor TrkB Receptor (Dimerization & Autophosphorylation) Agonist->Receptor Activates PI3K PI3K / Akt Pathway Receptor->PI3K MAPK MAPK / ERK Pathway Receptor->MAPK PLCg PLC-gamma Pathway Receptor->PLCg Outcome Neuroprotection & Retinal Cell Survival PI3K->Outcome MAPK->Outcome PLCg->Outcome

Mechanism of action: TrkB receptor activation by fully solubilized 2-oxopiperidine derivatives.

Section 5: Storage and Stability

Q: Can I store the aqueous working solution for future experiments? A: No. While the solid powder is stable for up to 6 months at -20°C [2], aqueous solutions of 2-oxopiperidine-3-carboxamide are prone to slow re-crystallization and potential hydrolysis of the lactam ring over time. Our strict recommendation is to prepare aqueous solutions freshly on the day of the experiment. DMSO stock solutions can be aliquoted and stored at -20°C for up to 1 month, provided they are protected from light (as many indole-containing derivatives are highly photosensitive) [2].

References
  • Setterholm, N. A., et al. (2015). "Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)". Tetrahedron Letters, 56(23), 3413-3415. Available at:[Link]

Optimization

Improving reaction yield in 2-Oxopiperidine-3-carboxamide synthesis

Welcome to the Technical Support Center for Lactam Synthesis. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic and practical challenges encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lactam Synthesis. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic and practical challenges encountered during the synthesis of 2-oxopiperidine-3-carboxamide derivatives.

These compounds (such as HIOC, a potent TrkB receptor activator, and various c-Met inhibitors) share a common synthetic bottleneck: the chemoselective amide coupling of 2-oxopiperidine-3-carboxylic acid with complex amines. This guide bypasses generic advice to focus on the exact causality behind reaction failures, providing self-validating protocols to ensure high-yield, reproducible results.

I. Synthetic Strategy & Workflow

The synthesis of 2-oxopiperidine-3-carboxamides fundamentally relies on the activation of a lactam-bearing carboxylic acid, followed by nucleophilic acyl substitution. Understanding the physical state of your intermediates is critical to driving this equilibrium forward.

G A 2-Oxopiperidine-3-carboxylic acid (Precursor) C Amide Coupling (EDC·HCl / DMAP) A->C B Amine Hydrochloride (e.g., Serotonin-HCl) B->C D Solvent Optimization (DMF > CH2Cl2) C->D Solubilization E Chemoselectivity Control (Minimize Bisacylation) D->E Reaction Control F 2-Oxopiperidine-3-carboxamide (High Yield Product) E->F Optimized Yield

Workflow for optimizing 2-oxopiperidine-3-carboxamide synthesis via amide coupling.

II. Troubleshooting Guides & FAQs

Q1: Why is my reaction yield consistently below 20% when coupling 2-oxopiperidine-3-carboxylic acid with amine hydrochlorides in dichloromethane (CH₂Cl₂)? Causality & Solution: The root cause is the physical chemistry of your reagents. Amine hydrochloride salts (such as serotonin-HCl used in HIOC synthesis) exhibit extremely poor solubility in moderately polar halogenated solvents like CH₂Cl₂. This creates a heterogeneous reaction mixture where the effective concentration of the nucleophile is drastically reduced, stalling the reaction. Switch your solvent to N,N-Dimethylformamide (DMF). DMF effectively disrupts the crystal lattice of the amine salt and fully solubilizes all reaction components. Literature demonstrates that switching from CH₂Cl₂ to DMF increases conversion from trace amounts to over 66% [1].

Q2: I am observing significant amounts of N,O-bisacylated byproducts when reacting hydroxylated amines. How can I improve chemoselectivity? Causality & Solution: When reacting multi-functional amines (e.g., those containing both primary amine and hydroxyl groups), highly reactive intermediates like mixed anhydrides will indiscriminately attack both nucleophilic centers. Furthermore, if the reaction is heterogeneous, localized high concentrations of the activated ester drive O-acylation. To resolve this, abandon mixed anhydride activation and utilize a carbodiimide coupling strategy (EDC·HCl and DMAP). By strictly controlling the stoichiometry (1.0 to 1.1 equivalents of the carboxylic acid) and ensuring complete homogeneity in DMF, the inherently higher nucleophilicity of the primary amine outcompetes the hydroxyl group, minimizing bisacylation to <6% [1].

Q3: How do I prepare the starting 2-oxopiperidine-3-carboxylic acid efficiently without opening the lactam ring? Causality & Solution: The precursor is typically synthesized by the basic hydrolysis of its corresponding ester (e.g., isobutyl 2-oxopiperidine-3-carboxylate). Using LiOH monohydrate in a THF/MeOH/H₂O (1:1:1) solvent system at 0 °C warming to room temperature ensures complete saponification. The lactam (piperidone) ring is stable under controlled acidic workup conditions. Acidify the mixture carefully to pH 1 with 1 M HCl to protonate the carboxylate, allowing for direct extraction into ethyl acetate (EtOAc) with yields exceeding 85% [2].

III. Diagnostic Logic Tree

Use the following decision matrix to troubleshoot stalled or low-yielding amide couplings in real-time.

Troubleshooting Start Issue: Low Amide Yield CheckSol Is the reaction mixture heterogeneous? Start->CheckSol YesSol Cause: Poor Amine Solubility Action: Switch to DMF CheckSol->YesSol Yes NoSol Check Byproducts CheckSol->NoSol No CheckBy Are O-acylated or bisacylated products present? NoSol->CheckBy YesBy Cause: Over-activation / Excess Reagent Action: Use EDC/DMAP (1.1 eq) CheckBy->YesBy Yes NoBy Cause: Incomplete Activation Action: Verify active ester via LC-MS CheckBy->NoBy No

Decision tree for troubleshooting low yields in 2-oxopiperidine-3-carboxamide synthesis.

IV. Quantitative Data: Condition Optimization

The following table synthesizes quantitative yield data based on the selection of coupling reagents and solvents, demonstrating the causal link between reaction homogeneity and target yield.

Coupling ReagentSolventSubstrate (Amine)Mechanistic ObservationConversion / Yield
Mixed AnhydrideCH₂Cl₂Serotonin-HClHeterogeneous; unselective highly reactive intermediate drives N,O-bisacylation.< 10%
EDC·HCl / DMAPCH₂Cl₂Serotonin-HClHeterogeneous; poor amine solubility prevents nucleophilic attack.Trace
EDC·HCl / DMAPCH₂Cl₂ / NaHCO₃Piperidine derivs.Sufficient for non-hydroxylated, highly soluble amines [3].32% - 50%
EDC·HCl / DMAP DMF Serotonin-HCl Homogeneous; controlled activation allows primary amine to outcompete hydroxyl. 66% (Optimized)

V. Self-Validating Experimental Protocol

Optimized Synthesis of N-substituted 2-Oxopiperidine-3-carboxamides

This protocol incorporates mandatory in-process checks to ensure the system validates itself at each critical juncture, preventing the waste of valuable amine substrates.

Step 1: Preparation of the Active Ester In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-oxopiperidine-3-carboxylic acid (1.05 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

Step 2: Activation & In-Process Validation Add EDC·HCl (1.1 equiv) and DMAP (0.2 equiv) to the solution. Stir at room temperature for 15-30 minutes. Self-Validation Check: Withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful activation of the carboxylic acid. Do not proceed until activation is confirmed.

Step 3: Amine Addition Add the amine hydrochloride salt (1.0 equiv) directly to the homogeneous mixture. Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise to liberate the free base in situ.

Step 4: Reaction Monitoring Stir the mixture at room temperature for 3 to 12 hours. Monitor the disappearance of the limiting amine via TLC (using a ninhydrin stain for primary amines) or LC-MS.

Step 5: Chemoselective Workup Dilute the reaction mixture with 10 volumes of ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (to remove unreacted acid and DMAP), 1 M HCl (only if the target product is not highly basic), and saturated brine. The DMF will partition completely into the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Isolation Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of CH₂Cl₂ to 5-10% MeOH in CH₂Cl₂ to afford the pure 2-oxopiperidine-3-carboxamide.

VI. References

  • Title: Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) Source: Tetrahedron Letters, 2015 Jun 3; 56(23): 3413-3415. URL: [Link]

  • Title: Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: Molecules, 2014 Feb 24; 19(3): 2655-2674. URL: [Link]

  • Title: Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: Journal of Chemical Metrology (ACG Publications), 2023. URL: [Link]

Troubleshooting

Preventing thermal degradation of 2-Oxopiperidine-3-carboxamide during storage

Welcome to the technical support center for 2-Oxopiperidine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Oxopiperidine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal degradation and ensuring the stability of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to support your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: My 2-Oxopiperidine-3-carboxamide has developed a slight yellow tint during storage. What could be the cause?

A slight discoloration is often the first visual indicator of degradation. This can be initiated by exposure to elevated temperatures, light, or humidity. The color change may be due to the formation of minor degradation products. It is crucial to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine if the discoloration is associated with significant degradation.[1][2]

Q2: I suspect my compound has degraded. What is the primary degradation pathway for 2-Oxopiperidine-3-carboxamide under thermal stress?

The primary thermal degradation pathway for cyclic amides like 2-Oxopiperidine-3-carboxamide often involves hydrolysis of the amide bond within the piperidine ring. This ring-opening reaction would lead to the formation of 5-amino-2-carboxypentanamide. Further degradation could occur through decarboxylation or other secondary reactions, especially at higher temperatures.[3][4][5]

Q3: What are the ideal storage conditions for long-term stability of 2-Oxopiperidine-3-carboxamide?

For optimal long-term stability, 2-Oxopiperidine-3-carboxamide should be stored in a tightly sealed container, protected from light, in an inert atmosphere (e.g., under argon or nitrogen), and at a refrigerated temperature of 2-8°C. Some sources may recommend room temperature storage for stable, non-volatile compounds, but refrigeration is a safer precaution against thermal degradation.[6]

Q4: Is 2-Oxopiperidine-3-carboxamide hygroscopic?

Q5: How can I minimize moisture exposure when handling the compound?

To minimize moisture exposure, handle the compound in a controlled environment, such as a glove box or a room with low humidity. Use of desiccants, like silica gel pouches, inside the storage container can help maintain a dry environment.[7][9] It is also recommended to use tightly sealed containers and to minimize the headspace in the container, especially for larger quantities that are accessed frequently.[8][9]

II. Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during the storage and handling of 2-Oxopiperidine-3-carboxamide.

Guide 1: Investigating Observed Impurities in a Stored Sample

Problem: An unexpected peak is observed during the analytical testing (e.g., by HPLC or LC-MS) of a stored sample of 2-Oxopiperidine-3-carboxamide.

Workflow for Investigation:

Caption: Workflow for impurity investigation.

Step-by-Step Protocol:

  • Review Storage History: Immediately document the storage conditions of the sample, including temperature, humidity levels (if monitored), and exposure to light. Compare these with the recommended storage conditions.[6]

  • Conduct a Forced Degradation Study: To understand potential degradation products, a forced degradation study is essential.[10][11][12] This involves subjecting new, pure samples of 2-Oxopiperidine-3-carboxamide to various stress conditions:

    • Thermal Stress: Heat the sample at an elevated temperature (e.g., 40-60°C) for a defined period.[9]

    • Acid/Base Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).

    • Oxidative Stress: Expose the sample to an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Analyze Stressed Samples: Use a stability-indicating analytical method, such as RP-HPLC with UV detection, to analyze the stressed samples.[2][13] This will help in identifying the degradation products formed under specific conditions.

  • Characterize the Impurity: Isolate the impurity from the stored sample using techniques like preparative HPLC. Characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Compare and Conclude: Compare the characterized impurity with the degradation products from the forced degradation study. This will help in identifying the degradation pathway and the root cause of the impurity formation.

  • Implement Corrective Actions: Based on the findings, implement corrective actions. This could involve optimizing storage conditions, such as stricter temperature and humidity control, or using more protective packaging.[8]

Guide 2: Managing a Hygroscopic Batch of 2-Oxopiperidine-3-carboxamide

Problem: A batch of 2-Oxopiperidine-3-carboxamide is found to be particularly sensitive to moisture, leading to clumping and potential degradation.

Preventative Measures and Handling Protocol:

Caption: Protocol for handling hygroscopic material.

Detailed Steps:

  • Immediate Action: If clumping is observed, immediately move the container to a dry environment, such as a desiccator or a glove box with low humidity.

  • Use of Desiccants: Place desiccant pouches (e.g., silica gel) in the headspace of the primary container to absorb any moisture.[7][9] For larger containers, desiccants can be suspended from the lid.[9]

  • Repackaging: If the compound is in a large container that is frequently opened, consider repackaging it into smaller, single-use aliquots. This minimizes the exposure of the bulk material to atmospheric moisture.

  • Inert Atmosphere: For long-term storage, after aliquoting, purge the containers with an inert gas like argon or nitrogen before sealing.[6][14]

  • Seal Tightly: Ensure all containers are sealed tightly. For screw-cap vials, using parafilm can provide an extra barrier against moisture ingress.[9]

  • Regular Monitoring: Regularly inspect the aliquots for any signs of physical changes or degradation. If any concerns arise, perform analytical testing to confirm the purity and integrity of the compound.

III. Key Stability Parameters and Recommendations

The following table summarizes the critical parameters for maintaining the stability of 2-Oxopiperidine-3-carboxamide.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of thermally induced degradation reactions, such as hydrolysis.
Humidity Store in a dry environment with desiccants.Prevents moisture absorption, which can lead to hydrolysis and physical changes like clumping.[7][9]
Light Store in amber vials or in the dark.Protects against photolytic degradation, which can be a concern for many organic molecules.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Prevents oxidative degradation.[6][14]
Container Tightly sealed, airtight containers.Prevents exposure to atmospheric moisture and oxygen.[15][16]

IV. Potential Thermal Degradation Pathway

A plausible primary thermal degradation pathway for 2-Oxopiperidine-3-carboxamide is the hydrolysis of the lactam (cyclic amide) bond.

Caption: Proposed primary thermal degradation pathway.

This hydrolysis would be accelerated by the presence of moisture and elevated temperatures. The resulting acyclic compound would have significantly different chemical and physical properties, potentially impacting its biological activity and formulation characteristics.

V. References

  • Vertex AI Search. (2025, September 23). SAFETY DATA SHEET.

  • Vertex AI Search. (n.d.). Safety Data Sheet.

  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

  • Boehringer Ingelheim. (2015, July 22). SDS US.

  • Rompicharla, V. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate.

  • Request PDF. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.

  • Liew, C. V., & Heng, P. W. S. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.

  • ResearchGate. (n.d.). Effects of temperature on amidase activity (a) and stability (b). For....

  • National Institute of Standards and Technology. (n.d.). Mechanism of the degradation of polyamides. NIST Technical Series Publications.

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.

  • Kim, G., & Thielges, M. C. (n.d.). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices.

  • Lappe, J., & Smith, D. L. (n.d.). Thermal stability of human α-crystallins sensed by amide hydrogen exchange. PMC.

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • PharmTech. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations.

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.

  • Wang, J., Yiu, B., Obermeyer, J., Filipe, C. D. M., Brennan, J. D., & Pelton, R. (2012, February 13). Effects of temperature and relative humidity on the stability of paper-immobilized antibodies. Biomacromolecules.

  • Sigma-Aldrich. (n.d.). 2-Oxopiperidine-3-carboxylic acid | 41888-21-5.

  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

  • FAO AGRIS. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.

  • ChemicalBook. (2026, March 18). 2-OXO-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER | 106118-94-9.

  • Li, Y., et al. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC.

  • Amoo, V. E., et al. (2025, May 14). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PMC.

  • Freeman, S., & Rochelle, G. (2025, October 30). Thermal degradation of piperazine and its structural analogs. ResearchGate.

  • PubChem. (2025, April 14). 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269.

  • González, C. C., & Suárez, E. (2001, October 18). Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

  • ResearchGate. (2025, October 30). Thermal Degradation of Piperazine Blends with Diamines.

  • Nielsen, P., et al. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.

  • Ingham, R. J., Battilocchio, C., Hawkins, J. M., & Ley, S. V. (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed by.... ResearchGate.

  • Khan, I., et al. (n.d.). Analgesic activity of alkyl piperidine derivatives.

  • ResearchGate. (n.d.). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • ResearchGate. (2025, May 8). (PDF) Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.

  • Radboud Repository. (2010, August 26). Expedient Pathway into Optically Active 2-Oxopiperidines.

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Optimization

Resolving HPLC baseline drift when analyzing 2-Oxopiperidine-3-carboxamide

Technical Support Center: HPLC Analysis of 2-Oxopiperidine-3-carboxamide A Guide to Troubleshooting Baseline Drift Welcome to the technical support center for the HPLC analysis of 2-Oxopiperidine-3-carboxamide and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 2-Oxopiperidine-3-carboxamide

A Guide to Troubleshooting Baseline Drift

Welcome to the technical support center for the HPLC analysis of 2-Oxopiperidine-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue: baseline drift. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deeper understanding of the underlying causes and logical, field-proven solutions.

A stable baseline is the foundation of accurate and reproducible HPLC analysis.[1][2] Drifting baselines can obscure small peaks, compromise data quality, and lead to inaccurate quantification.[2][3] This guide will walk you through a systematic approach to troubleshooting, from simple checks to more complex system diagnostics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis: Is it the System, the Method, or the Sample?

Before diving into specific components, it's crucial to isolate the source of the drift. A logical first step is to run a blank gradient (your mobile phase gradient without a sample injection). This can help reveal if the issue lies with the mobile phase composition or the system itself.[4]

Q1: My baseline is drifting upwards (or downwards) consistently during a gradient run, even without an injection. What's the most likely cause?

This is a classic symptom of mismatched mobile phase absorbance. In gradient elution, the composition of the mobile phase changes over time. If the organic and aqueous phases have different UV absorbance at your detection wavelength, the baseline will drift as their proportions change.[4][5]

Expert Insight: Trifluoroacetic acid (TFA) is a common mobile phase additive that strongly absorbs UV light.[3] If TFA is only in the aqueous phase, you will see a significant baseline drift as the organic phase percentage increases.

Troubleshooting Protocol:

  • Analyze Individual Mobile Phases: Separately run each of your mobile phase components (e.g., "Solvent A" and "Solvent B") through the detector at your analytical wavelength.

  • Match Absorbance: If there is a significant difference in their absorbance, consider adding a small, equivalent amount of the UV-absorbing additive (like TFA) to the "cleaner" solvent to balance the absorbance.[4]

  • Wavelength Selection: If using a UV-absorbing additive, choose a detection wavelength that minimizes interference. For TFA, 214 nm is often a good choice.[3]

Troubleshooting Workflow: A Systematic Approach

If the initial diagnosis doesn't resolve the issue, a systematic check of the HPLC system is necessary. The following diagram illustrates a logical flow for troubleshooting baseline drift.

HPLC_Troubleshooting Start Baseline Drift Observed Mobile_Phase Q: Is the Mobile Phase Fresh & Properly Prepared? Start->Mobile_Phase Degassing Q: Is the Degasser Working Correctly? Mobile_Phase->Degassing If Yes Resolution Stable Baseline Achieved Mobile_Phase->Resolution If No, Remake & Filter Column_Equilibration Q: Is the Column Fully Equilibrated? Degassing->Column_Equilibration If Yes Degassing->Resolution If No, Check Degasser Temperature Q: Are Column and Lab Temperatures Stable? Column_Equilibration->Temperature If Yes Column_Equilibration->Resolution If No, Extend Equilibration Detector Q: Is the Detector Lamp/Flow Cell Okay? Temperature->Detector If Yes Temperature->Resolution If No, Stabilize Temp System_Contamination Q: Is the System Contaminated? Detector->System_Contamination If Yes Detector->Resolution If No, Clean/Replace System_Contamination->Resolution If Clean System_Contamination->Resolution If Contaminated, Flush System

Caption: Systematic workflow for diagnosing HPLC baseline drift.

Mobile Phase & Degassing Issues

The quality and preparation of your mobile phase are critical for a stable baseline.[3]

Q2: I'm seeing a steady upward drift. Could my solvents be the problem?

Absolutely. Old or contaminated solvents can cause baseline drift.[3] For instance, tetrahydrofuran (THF) can degrade over time, and TFA's UV absorbance can change as it ages.[3] Air bubbles in the mobile phase are another common cause of gradual upward drift.[3][4]

Troubleshooting Protocol:

  • Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and reagents.[6][7] It's best practice to prepare fresh mobile phase daily.[3]

  • Ensure Thorough Degassing: Use an inline degasser or helium sparging to remove dissolved gases, which can otherwise outgas in the detector flow cell and cause noise and drift.[3][6]

  • Check for Leaks: A small leak in the pump or tubing can introduce air into the system.

Quantitative Data Summary: Mobile Phase Preparation

ParameterRecommendationRationale
Solvent Grade HPLC or LC-MS gradeMinimizes impurities that can cause baseline noise and drift.[7]
Preparation Frequency DailyPrevents degradation of additives like TFA and microbial growth in aqueous phases.[3]
Filtration 0.45 µm or 0.22 µm filterRemoves particulates that can damage the pump and column.
Degassing Inline degasser or helium spargingPrevents bubble formation in the detector, which causes baseline instability.[3]
Column-Related Issues

Your column is the heart of the separation, and its condition directly impacts the baseline.

Q3: The baseline drift is erratic and sometimes I see broad, ghost peaks. What should I check?

This often points to column contamination or slow equilibration.[5][8] Strongly retained compounds from previous injections can slowly bleed off the column, appearing as a rising baseline or ghost peaks.[6][7]

Troubleshooting Protocol:

  • Sufficient Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This can take 10-20 column volumes, and even longer for methods like HILIC or ion-pairing.[6]

  • Column Flushing: If contamination is suspected, flush the column with a strong solvent. Follow the manufacturer's guidelines for recommended cleaning procedures.[8] A good general practice is to flush with a solvent that is strong enough to remove any strongly retained compounds.

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample.[9]

  • Isolate the Column: To confirm if the column is the source of the drift, you can replace it with a union. If the baseline stabilizes, the column is the likely culprit.[10]

System and Environmental Factors

Sometimes, the issue lies with the instrument hardware or the laboratory environment.

Q4: My baseline seems to fluctuate in a cyclical pattern. What could be causing this?

Cyclical baseline fluctuations are often related to temperature changes or pump issues.[1][5]

Expert Insight: Many detectors, especially refractive index (RI) detectors, are sensitive to temperature fluctuations.[3][10] Even drafts from an air conditioning vent can cause baseline oscillations.[3][10]

Troubleshooting Protocol:

  • Temperature Control: Use a column oven to maintain a stable column temperature.[7][9] Also, ensure the lab's ambient temperature is stable.[1][10] Insulating exposed tubing can also help.[3]

  • Pump Performance: Check for pressure fluctuations. Worn pump seals or check valve issues can cause periodic changes in mobile phase delivery, leading to baseline wander.[8]

  • Detector Flow Cell: Contamination or air bubbles in the detector flow cell can cause drift.[6][7] Flush the flow cell with a strong solvent like methanol or isopropanol.[6][7] If necessary and compatible with your detector, a 1N nitric acid solution can be used for cleaning.[6][7]

Experimental Protocol: Diagnostic Flow Cell Flush

  • Disconnect the Column: Remove the analytical column from the system to prevent damage.

  • Pump Methanol: Pump 100% HPLC-grade methanol through the system at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes.

  • Monitor the Baseline: Observe if the baseline stabilizes.

  • Re-equilibrate: Once the baseline is stable, reconnect the column and re-equilibrate with your mobile phase.

Advanced Topics: The Chemistry of 2-Oxopiperidine-3-carboxamide

While the principles of troubleshooting are universal, understanding the chemistry of your analyte can provide additional insights. 2-Oxopiperidine-3-carboxamide and its derivatives are polar molecules. Depending on the specific derivative, they may or may not have a strong chromophore for UV detection. If derivatization is used to enhance UV activity, ensure that the derivatizing agent is either completely consumed or separated from the analyte peak, as excess reagent can contribute to baseline issues.[11][12]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve HPLC baseline drift, ensuring the integrity and accuracy of your analysis of 2-Oxopiperidine-3-carboxamide.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. (n.d.).
  • Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. (2025, October 27).
  • Shimadzu Baseline Disturbance. (2025, April 15).
  • How to Troubleshoot HPLC Baseline Drift Issues - Eureka by PatSnap. (2025, September 19).
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.).
  • HPLC Troubleshooting - Baseline Drift - Shimadzu UK Limited. (2022, August 26).
  • Eliminating Baseline Problems - Agilent. (n.d.).
  • Troubleshooting - BASi. (n.d.).
  • Solutions for High Pressure and Baseline Drift in HPLC Columns. (2025, October 10).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22).
  • Supporting information for - The Royal Society of Chemistry. (n.d.).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. | Semantic Scholar. (2008, April 3).
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration for Amidation of 2-Oxopiperidine-3-Carboxylic Acid

Welcome to the technical support center for the catalytic amidation of 2-oxopiperidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic amidation of 2-oxopiperidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization for this critical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The formation of an amide bond is fundamental in organic synthesis, yet reactions involving sterically hindered or electronically challenging substrates like piperidine derivatives can be problematic.[1] Catalyst concentration is a pivotal parameter that governs reaction rate, yield, and purity. This guide provides a structured approach to its optimization through a series of frequently asked questions and in-depth troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the catalytic amidation process.

Q1: What are the primary classes of catalysts used for direct amidation, and why choose one over another?

A1: Direct amidation, which forms an amide from a carboxylic acid and an amine with water as the only theoretical byproduct, is a highly sought-after green chemistry reaction.[2] The key challenge is overcoming the formation of a non-reactive ammonium salt.[3] Several catalyst classes have been developed to address this:

  • Boron-Derived Catalysts: These are among the most common and effective for direct amidations. They range from simple boronic acids to more complex structures like 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB).[3][4] They function by activating the carboxylic acid, often through a bicyclic intermediate, making it more susceptible to nucleophilic attack by the amine.[4] They are preferred for their mild reaction conditions and tolerance of sensitive functional groups.[4]

  • Metal-Based Catalysts: Lewis acidic metals like Zirconium (Zr) and Hafnium (Hf) have shown significant catalytic activity.[3] For instance, Cp₂HfCl₂ can catalyze direct amidation at room temperature.[3] These catalysts are often effective at low loadings (1-10 mol%) but may require careful handling to avoid hydrolysis.

  • Organocatalysts: While less common for direct dehydration, certain organocatalysts can be employed. More frequently, amidation is achieved using stoichiometric activating agents like carbodiimides (e.g., EDC) often in conjunction with additives (e.g., HOBt, Oxyma).[4] However, the focus on direct catalytic methods aims to avoid the waste generated by these stoichiometric reagents.[2]

The choice depends on substrate scope, functional group tolerance, desired reaction conditions (temperature, solvent), and cost. For a sensitive substrate like a 2-oxopiperidine derivative, boron-based catalysts are an excellent starting point due to their proven efficacy under mild conditions.

Q2: Why is optimizing catalyst concentration so critical?

A2: Catalyst concentration directly influences several key reaction outcomes:

  • Reaction Rate: Generally, a higher catalyst concentration leads to a faster reaction rate. However, this relationship is not always linear and can plateau.

  • Yield & Selectivity: There is often an optimal concentration range. Insufficient catalyst results in low conversion. Conversely, excessive catalyst can sometimes promote side reactions, such as epimerization (especially at elevated temperatures) or decomposition of starting materials or products, leading to a lower isolated yield of the desired product.[3]

  • Process Economics & Purification: Catalysts, particularly those based on precious metals or complex ligands, can be expensive. Using the minimum effective amount is crucial for cost control, especially at scale. Furthermore, higher catalyst loading can increase the burden of removal during downstream purification.

Q3: What is a typical starting catalyst loading for a screening reaction?

A3: For most boron- or metal-based catalytic systems, a starting concentration in the range of 1-5 mol% is a practical starting point for initial screening experiments.[3] Some highly efficient catalysts may work at loadings as low as 0.5 mol%, while more challenging substrates might require up to 10 mol%.[3] It is essential to perform a control experiment with no catalyst to quantify the background thermal reaction, as some amidations can proceed at elevated temperatures without a catalyst.[4]

Q4: How should I monitor the progress of my amidation reaction?

A4: Effective reaction monitoring is crucial for optimization. The two most common techniques are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for its high sensitivity and ability to track the consumption of starting materials and the formation of the product and any byproducts simultaneously. It provides a clear picture of the reaction profile over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by taking aliquots from the reaction mixture. By integrating characteristic peaks for the starting material and product, one can determine the conversion rate.[5] ¹⁹F NMR is also useful if fluorine-containing reagents or catalysts are involved.[5]

Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments.

Q5: My reaction has stalled with low conversion of the starting carboxylic acid. What should be my first troubleshooting steps?

A5: Low conversion is a common issue. Before adjusting catalyst concentration, it's crucial to rule out other fundamental problems. The flowchart below outlines a systematic diagnostic approach.

G start Problem: Low Conversion check_reagents 1. Verify Reagent Quality & Purity - Are amine/acid pure? - Is the catalyst active? start->check_reagents check_conditions 2. Confirm Anhydrous Conditions - Are solvents dry? - Using molecular sieves or Dean-Stark? check_reagents->check_conditions Reagents OK check_temp 3. Evaluate Reaction Temperature - Is the temperature optimal for the catalyst? - Consider incremental increase. check_conditions->check_temp Conditions OK eval_catalyst 4. Assess Catalyst Concentration - Is the initial loading too low? - Run test with higher loading (e.g., 5-10 mol%). check_temp->eval_catalyst Temp OK G start Problem: High Impurity Profile with Increased Catalyst identify 1. Identify Byproducts (LC-MS, NMR) start->identify screen 2. Catalyst Loading Screen (e.g., 0.5%, 1%, 2%, 5% mol) identify->screen monitor 3. Monitor Conversion vs. Purity (LC-MS at time points) screen->monitor analyze 4. Analyze Data - Plot Yield vs. Catalyst Loading - Plot Purity vs. Catalyst Loading monitor->analyze optimum 5. Select Optimal Concentration (Best balance of rate and purity) analyze->optimum

Caption: Workflow for optimizing catalyst concentration to improve selectivity.

Q7: How do I design an experiment to find the optimal catalyst concentration?

A7: A systematic approach is best. Set up a series of parallel reactions where only the catalyst concentration is varied. All other parameters (temperature, substrate concentration, solvent, stirring speed) must be kept constant.

ParameterValue
2-Oxopiperidine-3-carboxylic acid1.0 eq
Amine1.1 eq
Solvent (e.g., Toluene)0.2 M
Temperature80 °C
Water RemovalMolecular Sieves (4Å)
Catalyst Loading (Variable) 0.5, 1.0, 2.0, 5.0, 10.0 mol%

Monitor each reaction by LC-MS at set time intervals (e.g., 1, 2, 4, 8, 24 hours). Plot the product yield and purity against the catalyst concentration to identify the "sweet spot" that provides high conversion and purity in a reasonable timeframe.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Concentration Screening

This protocol outlines a general method for screening five different catalyst concentrations in parallel.

  • Preparation: In five separate, dry reaction vials equipped with magnetic stir bars, add 2-oxopiperidine-3-carboxylic acid (e.g., 100 mg, 1.0 eq) and activated 4Å molecular sieves (approx. 200 mg).

  • Reagent Addition:

    • To each vial, add the appropriate amount of catalyst stock solution to achieve the target mol% (0.5, 1.0, 2.0, 5.0, 10.0).

    • Add the amine (1.1 eq).

    • Add anhydrous solvent (e.g., Toluene) to reach the desired concentration (e.g., 0.2 M).

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C). Stir the reactions.

  • Monitoring: At each time point (e.g., 1, 2, 4, 8, 24 h), carefully take a small aliquot (e.g., 5 µL) from each reaction. Quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile). Analyze the quenched samples by LC-MS to determine the percent conversion and the formation of any byproducts.

  • Analysis: After the final time point, compile the data and plot the results to determine the optimal catalyst concentration.

Protocol 2: Reaction Monitoring by LC-MS

  • Sample Preparation: Dilute the quenched reaction aliquot (from Protocol 1) as needed to be within the linear range of the detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the m/z values corresponding to the protonated starting materials and the expected product.

  • Data Analysis: Integrate the peak areas for the starting materials and product. Calculate the percent conversion using the formula: Conversion % = [Product Area / (Product Area + Starting Material Area)] * 100. Note that this assumes similar ionization efficiencies; for precise quantification, a calibration curve with authentic standards is required.

References

  • BenchChem. (2025). troubleshooting low yield in diaminopropane coupling reactions.
  • Sheppard, T. D., et al. (2022). Catalytic Amidation. Durham University.
  • Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. ACS Publications.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Garg, N. K., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. PMC.
  • Sherwood, J. R., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.
  • Larsson, U., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Taussat, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Oxopiperidine-3-carboxamide

Welcome to the technical support center for the scale-up synthesis of 2-Oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 2-Oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the transition from laboratory to pilot and production scales. Our focus is on minimizing byproduct formation and optimizing process parameters to ensure a robust and efficient synthesis.

Introduction to the Synthesis of 2-Oxopiperidine-3-carboxamide

2-Oxopiperidine-3-carboxamide is a valuable building block in medicinal chemistry. Its synthesis on a larger scale often involves the catalytic hydrogenation of a substituted pyridine precursor. Two common starting materials for this transformation are 2-aminonicotinamide and 2-chloronicotinamide. While seemingly straightforward, the scale-up of this hydrogenation is fraught with challenges, including the formation of various byproducts that can complicate purification and reduce overall yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: From Incomplete Reactions to Impurity Profiling

This section is dedicated to addressing specific problems you may encounter during your scale-up experiments. Each issue is presented with its probable causes and a set of actionable solutions grounded in chemical principles.

Issue 1: Incomplete or Stalled Hydrogenation Reaction

Question: My hydrogenation of the pyridine precursor to 2-Oxopiperidine-3-carboxamide is not going to completion, even with extended reaction times. What could be the cause and how can I resolve this?

Answer:

Incomplete hydrogenation is a common hurdle in scaling up pyridine reductions. The aromaticity of the pyridine ring makes it inherently stable, and several factors can lead to a stalled reaction.

Probable Causes & Solutions:

  • Catalyst Deactivation: The catalyst is the engine of your reaction, and its activity is paramount.

    • Poisoning: The nitrogen atom in the pyridine substrate can act as a Lewis base and bind strongly to the metal surface of the catalyst, inhibiting its activity.[1] Other potential poisons include sulfur or halide impurities in the starting materials or solvents.

      • Solution:

        • Acidic Additives: The addition of a proton source, such as acetic acid or a small amount of HCl, can protonate the pyridine nitrogen.[1][2] This prevents it from coordinating with and deactivating the catalyst. Glacial acetic acid is often used as a solvent for this purpose.[3]

        • Thorough Raw Material Analysis: Ensure your starting materials and solvents are free from catalyst poisons like sulfur compounds.

    • Insufficient Catalyst Loading: At a larger scale, mass transfer limitations can become more pronounced, and the initial catalyst loading may not be sufficient.

      • Solution:

        • Increase Catalyst Loading: Incrementally increase the catalyst-to-substrate ratio. Typical loadings for catalysts like PtO₂ can range from 1-5 mol%.[3]

        • Catalyst Selection: Consider more robust catalysts. While Raney Nickel is cost-effective, platinum (e.g., PtO₂) or rhodium-based catalysts (e.g., Rh/C) can be more active for pyridine hydrogenation.[1]

  • Mass Transfer Limitations: On a larger scale, ensuring efficient contact between the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) is critical.

    • Inadequate Agitation: Poor mixing can lead to hydrogen starvation at the catalyst surface.

      • Solution:

        • Optimize Agitation Speed: Increase the stirrer speed to improve gas dispersion and keep the catalyst suspended.

        • Impeller Design: Ensure the reactor is equipped with an appropriate impeller (e.g., a gas-entraining impeller) for efficient gas-liquid mixing.[4]

    • Low Hydrogen Pressure: The concentration of dissolved hydrogen may be too low to drive the reaction to completion.

      • Solution:

        • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Pressures between 30-80 bar are often effective for pyridine hydrogenation.[2]

  • Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution:

      • Increase Temperature: Cautiously increase the reaction temperature. For many pyridine hydrogenations, temperatures in the range of 60-80°C are suitable.[2] However, be mindful that higher temperatures can also promote side reactions.

Issue 2: Formation of a Deaminated Byproduct (2-Oxopiperidine)

Question: I am observing a significant amount of a byproduct that I've identified as 2-oxopiperidine, which lacks the C3-carboxamide group. How is this forming and what can I do to prevent it?

Answer:

The formation of 2-oxopiperidine is likely due to a deamination side reaction, particularly if you are starting from 2-aminonicotinamide.

Probable Causes & Solutions:

  • Mechanism of Deamination: Under hydrogenation conditions, the amino group can be reductively cleaved from the pyridine ring. This process, known as hydrogenolysis or deamination, can compete with the desired ring reduction.[5] The reaction likely proceeds through the formation of an unstable intermediate that eliminates ammonia.

  • Reaction Conditions Favoring Deamination:

    • High Temperatures: Elevated temperatures can provide the activation energy needed for C-N bond cleavage.

    • Aggressive Catalysts: Certain catalysts may have a higher propensity for hydrogenolysis.

  • Mitigation Strategies:

    • Optimize Temperature: Screen for the lowest temperature at which the hydrogenation proceeds at an acceptable rate. This will help to minimize the energy input available for the deamination side reaction.

    • Catalyst Selection:

      • Rhodium Catalysts: Rhodium-based catalysts are often reported to be effective for pyridine hydrogenation with potentially lower instances of deamination compared to more aggressive catalysts.

      • Catalyst Screening: If deamination is a persistent issue, a screening of different catalysts (e.g., PtO₂, Rh/C, Ru/C) under identical conditions can identify the most selective option for your substrate.

    • pH Control: The pH of the reaction medium can influence the stability of the amino group. While acidic conditions are often used to prevent catalyst poisoning, excessively strong acids could potentially facilitate deamination.

      • Solution: If using a strong acid like HCl, consider switching to a weaker acid like acetic acid.

Issue 3: Presence of Dimeric Impurities in the Final Product

Question: My final product is contaminated with high molecular weight impurities, which I suspect are dimers. How are these forming and what are the strategies to avoid them?

Answer:

Dimerization can occur through several pathways, especially during the hydrogenation of nitriles or the handling of reactive intermediates. If your synthesis route involves a nitrile precursor to the carboxamide, or if partially hydrogenated intermediates are formed, dimerization is a significant risk.

Probable Causes & Solutions:

  • From Nitrile Precursors: If synthesizing from a cyanopyridine, the reduction of the nitrile to a primary amine proceeds through a reactive imine intermediate. This imine can react with a molecule of the primary amine product to form a secondary imine, which upon further reduction leads to a secondary amine dimer.[6]

    • Solution:

      • Presence of Ammonia: Carrying out the hydrogenation in the presence of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the secondary imine.[6]

      • Solvent Choice: The choice of solvent can influence the reaction pathway. A screening of solvents may be necessary.

  • From Partially Hydrogenated Intermediates: Partially hydrogenated species like di- or tetrahydropyridines can be reactive and may undergo intermolecular reactions.

    • Solution:

      • Drive the Reaction to Completion: Ensure that the reaction conditions (catalyst loading, pressure, temperature, time) are sufficient to fully saturate the pyridine ring, minimizing the concentration of reactive intermediates.

  • Post-Reaction Dimerization: The product itself, under certain storage or workup conditions, could potentially dimerize, although this is less common for the target molecule.

Frequently Asked Questions (FAQs)

Q1: Which starting material is preferable for scale-up: 2-aminonicotinamide or 2-chloronicotinamide?

A1: The choice between these two starting materials involves a trade-off between potential side reactions and raw material cost/availability.

  • 2-Aminonicotinamide:

    • Pros: Often more readily available and potentially less expensive.

    • Cons: Prone to deamination, leading to the formation of 2-oxopiperidine as a significant byproduct. The amino group can also contribute to catalyst deactivation.

  • 2-Chloronicotinamide:

    • Pros: Less likely to undergo deamination.

    • Cons: Prone to dehalogenation (hydrogenolysis of the C-Cl bond) to form nicotinamide, which would then be hydrogenated to piperidine-3-carboxamide (a different, but related impurity). Dehalogenation can also release HCl, which can affect the catalyst and reactor integrity.[3]

Recommendation: A thorough process development study should be conducted with both starting materials to determine which provides a more robust and easily purifiable process at scale. Often, the impurity profile from the dehalogenation pathway is easier to manage than the deamination pathway.

Q2: How can I effectively manage the exothermic nature of the hydrogenation reaction during scale-up?

A2: Hydrogenation reactions are often highly exothermic, and managing the heat generated is a critical safety and process control consideration at scale.[4]

  • Slow Substrate/Hydrogen Addition: Instead of adding all the substrate at once, consider a semi-batch process where the substrate solution is fed into the reactor over time. Similarly, the hydrogen uptake can be controlled.

  • Cooling Capacity: Ensure your reactor has adequate cooling capacity to remove the heat of reaction. Perform heat-flow calorimetry studies at the lab scale to understand the thermal profile of the reaction.[7]

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this will impact reactor throughput.

  • Monitoring: Closely monitor the internal temperature and pressure of the reactor. A rapid increase in temperature can indicate a runaway reaction.

Q3: What are the best practices for handling and filtering the hydrogenation catalyst (e.g., Raney Nickel, Pd/C) on a large scale?

A3: Catalyst handling is a key operational challenge in large-scale hydrogenations, especially with pyrophoric catalysts like Raney Nickel.

  • Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon contact with air.[8] Catalysts are typically supplied and handled as a water-wet slurry.

  • Filtration:

    • Enclosed Filtration Systems: Use enclosed filter systems (e.g., a filter press or a Nutsche filter-dryer) to minimize operator exposure and prevent the catalyst from coming into contact with air.[9]

    • Celite® Pad: The reaction mixture is often filtered through a pad of a filter aid like Celite® to ensure complete removal of the fine catalyst particles.[2]

    • Catalyst Wetting: Never allow the catalyst filter cake to dry out in the presence of air. It should be kept wet with solvent until it can be safely quenched or stored.

  • Catalyst Quenching and Disposal: Spent catalyst should be carefully quenched (e.g., with very dilute acid or by controlled oxidation) before disposal according to safety and environmental regulations.

Q4: What are the recommended purification strategies for 2-Oxopiperidine-3-carboxamide at an industrial scale?

A4: The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively purges the key impurities.

  • Column Chromatography: While common in the lab, silica gel chromatography can be expensive and time-consuming to scale up. It is typically reserved for high-value products or when crystallization is not effective.

  • Acid-Base Extraction: Since the product contains a lactam and an amide, its basicity is low. However, some impurities may be more basic or acidic, allowing for their removal through aqueous washes at different pH values.

Visualizing the Synthetic Landscape

Reaction Pathway and Byproduct Formation

The following diagram illustrates the synthetic routes to 2-Oxopiperidine-3-carboxamide from two common precursors and highlights the key side reactions that can occur.

cluster_start1 Route 1 cluster_start2 Route 2 cluster_main cluster_product Desired Product cluster_byproducts Potential Byproducts A 2-Aminonicotinamide C Catalytic Hydrogenation (e.g., Raney Ni, PtO₂, Rh/C) H₂, Pressure, Temp. A->C B 2-Chloronicotinamide B->C F Piperidine-3-carboxamide (Dehalogenation followed by hydrogenation) B->F Dehalogenation Side Reaction (forms Nicotinamide intermediate) D 2-Oxopiperidine-3-carboxamide C->D Desired Reaction E 2-Oxopiperidine (Deamination) C->E Side Reaction (from Route 1) G Partially Hydrogenated Intermediates (e.g., Tetrahydropyridines) C->G Incomplete Reaction H Dimeric Impurities G->H Further Reaction

Caption: Synthetic pathways to 2-Oxopiperidine-3-carboxamide and common byproduct formation routes.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low yield in your scale-up synthesis.

Start Low Yield Observed Check_Conversion Is the reaction going to completion? Start->Check_Conversion Incomplete_Reaction Address Incomplete Reaction: - Check for catalyst poisoning - Increase catalyst loading - Optimize T & P - Improve agitation Check_Conversion->Incomplete_Reaction No Check_Byproducts Are significant byproducts formed? Check_Conversion->Check_Byproducts Yes End Yield Improved Incomplete_Reaction->End Address_Byproducts Address Byproduct Formation: - Modify reaction conditions (T, P) - Screen different catalysts - Change starting material Check_Byproducts->Address_Byproducts Yes Check_Workup Is product lost during workup/purification? Check_Byproducts->Check_Workup No Address_Byproducts->End Address_Workup Optimize Workup/Purification: - Adjust extraction pH - Optimize crystallization solvent - Minimize transfers Check_Workup->Address_Workup Yes Check_Workup->End No Address_Workup->End

Caption: A decision tree for troubleshooting low yield in the synthesis of 2-Oxopiperidine-3-carboxamide.

Summary of Key Process Parameters and Their Impact

The following table summarizes the critical process parameters and their potential effects on the synthesis of 2-Oxopiperidine-3-carboxamide.

ParameterEffect on ReactionPotential Issues at ScaleRecommendations for Optimization
Catalyst Determines reaction rate and selectivity.Poisoning, pyrophoricity, filtration challenges.Screen different catalysts (Raney Ni, PtO₂, Rh/C); handle under inert atmosphere; use enclosed filtration systems.
Temperature Affects reaction rate and byproduct formation.Exotherm can lead to runaway reactions; high temps can increase deamination/dehalogenation.Use calorimetry to understand thermal profile; start with lower temperatures (e.g., 60°C) and optimize.
Pressure Influences hydrogen concentration in the liquid phase.Higher pressures require specialized equipment and pose safety risks.Start with moderate pressures (e.g., 30-50 bar) and increase if needed to improve reaction rate.
Solvent Can affect catalyst activity and solubility of reactants/products.Large volumes can reduce throughput; may need to be removed post-reaction.Acetic acid can serve as both solvent and catalyst activator; ensure solvent is anhydrous.
Agitation Crucial for gas-liquid-solid mass transfer.Inefficient mixing leads to slow or stalled reactions.Use appropriate impeller design and optimize agitation speed to ensure good catalyst suspension and gas dispersion.
Substrate Conc. Impacts reaction rate and heat generation.High concentrations can lead to a more severe exotherm.Balance throughput with thermal safety; consider semi-batch addition for high concentrations.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Precursor

This protocol is a general guideline and should be optimized for your specific substrate and equipment.

  • Reactor Preparation: Charge a suitable high-pressure hydrogenation reactor with the pyridine precursor (1.0 eq) and the chosen solvent (e.g., glacial acetic acid).

  • Catalyst Charging: Under an inert atmosphere (e.g., nitrogen), carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or a slurry of Raney Nickel).

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar) and begin agitation. Heat the reactor to the target temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or by taking samples for analysis (e.g., HPLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Ensure the filter cake remains wet with solvent at all times if a pyrophoric catalyst was used.

  • Isolation: Process the filtrate to isolate the product. This may involve solvent evaporation followed by crystallization or other purification techniques.

Protocol 2: Small-Scale Crystallization for Purification
  • Solvent Selection: In small vials, test the solubility of the crude product in various solvents at room temperature and at elevated temperatures to find a suitable crystallization solvent (one in which the product is soluble when hot and sparingly soluble when cold).

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

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Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability in 2-Oxopiperidine-3-carboxamide Formulations

Introduction: Researchers working with 2-Oxopiperidine-3-carboxamide derivatives often encounter the significant hurdle of poor oral bioavailability. This challenge can stall promising therapeutic candidates, as insuffic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Researchers working with 2-Oxopiperidine-3-carboxamide derivatives often encounter the significant hurdle of poor oral bioavailability. This challenge can stall promising therapeutic candidates, as insufficient drug concentration at the target site leads to diminished efficacy.[1][2] This guide is designed to serve as a dedicated technical support resource for drug development professionals. It provides a structured approach to diagnosing the root causes of poor bioavailability and offers practical, evidence-based formulation strategies to overcome these issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the challenges and strategies discussed in this guide.

Q1: What is oral bioavailability and why is it a critical parameter?

Oral bioavailability refers to the fraction of an orally administered drug dose that reaches the systemic circulation in an unchanged form.[2][3][4] It is a critical pharmacokinetic parameter because it directly determines the therapeutic effectiveness of a drug.[1] Low bioavailability can lead to therapeutic failure, high inter-subject variability in patient response, and the need for higher doses, which can increase the risk of adverse effects.[1][5]

Q2: What are the primary causes of poor bioavailability for compounds like 2-Oxopiperidine-3-carboxamide?

The poor bioavailability of many new chemical entities, including those with a 2-Oxopiperidine-3-carboxamide scaffold, can typically be attributed to one or more of the following factors:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[3] Many complex organic molecules are poorly soluble, limiting their dissolution rate and, consequently, their absorption.[6]

  • Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelial membrane to enter the bloodstream.[3] Factors like molecular size, lipophilicity, and interactions with cellular efflux transporters can limit this process.

  • Extensive First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein.[4][5] In the gut wall and liver, enzymes can extensively metabolize the drug before it ever reaches systemic circulation, a phenomenon known as the first-pass effect.[7][8][9]

Q3: How does the Biopharmaceutics Classification System (BCS) help in identifying the problem?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. This classification helps to predict the likely cause of poor bioavailability.

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Many 2-Oxopiperidine-3-carboxamide derivatives fall into BCS Class II or IV, indicating that poor solubility is a primary or contributing factor to their low bioavailability.[6][10] Understanding a compound's BCS class is the first step in selecting an appropriate formulation strategy.[11]

Troubleshooting Guide: From Problem to Solution

This section is designed to help you identify the specific cause of poor bioavailability in your 2-Oxopiperidine-3-carboxamide formulation and select the most effective enhancement strategy.

graph TD A[Start: Poor In Vivo Bioavailability Observed] --> B{Is Aqueous Solubility Low?}; B -- Yes --> C{Strategy Focus: Solubility Enhancement }; B -- No --> D{Is Intestinal Permeability Low?}; C --> E[Particle Size Reduction]; C --> F[Salt / Cocrystal Formation]; C --> G[Amorphous Solid Dispersions]; C --> H[Lipid-Based Formulations]; D -- Yes --> I{Strategy Focus: Permeability Enhancement }; D -- No --> J{Strategy Focus: Mitigate First-Pass Metabolism }; I --> K[Use of Permeation Enhancers]; I --> L[Lipid-Based Formulations (Lymphatic Uptake)]; I --> M[Efflux Transporter Inhibition]; J --> L; J --> N[Prodrug Design]; Caption: Decision tree for troubleshooting poor bioavailability.
Issue 1: Poor Aqueous Solubility (Likely BCS Class II or IV)
  • Initial Observation: The compound fails to achieve adequate concentration in in vitro dissolution tests. You observe low systemic exposure that increases with co-administration of food (positive food effect).

  • Probable Causes: The molecule possesses a stable crystalline lattice structure that requires significant energy to break down for dissolution.[12] High lipophilicity can also prevent effective wetting and dissolution in the aqueous environment of the GI tract.

  • Recommended Actions & Formulation Strategies:

    • Physical Modification: Particle Size Reduction

      • Causality: Reducing the particle size of the drug substance increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[12][13]

      • Methods: Techniques like micronization and nanomilling can reduce particle sizes to the micrometer or nanometer range, respectively.[3][12][13]

      • Considerations: This approach is often a good starting point but may not be sufficient for compounds with extremely low solubility. There is also a risk of particle agglomeration.

    • Chemical Modification: Salt and Cocrystal Formation

      • Causality:

        • Salt Formation: For ionizable 2-Oxopiperidine-3-carboxamide derivatives, forming a salt can dramatically improve solubility and dissolution rate. This is a well-established and regulatory-accepted method.[14][15]

        • Cocrystals: If the compound is not ionizable, cocrystallization is an excellent alternative.[16] Cocrystals are multi-component crystalline structures of the API and a pharmaceutically acceptable coformer, held together by non-covalent bonds.[15][17] They can enhance solubility by creating a new solid form with different, more favorable crystal lattice energy.[17][18]

      • Considerations: Salt formation is not possible for neutral compounds and can sometimes lead to stability issues like hygroscopicity.[14] Cocrystal screening can be resource-intensive, but offers a powerful tool when salt formation fails.[16][17]

    • Formulation Approach: Amorphous Solid Dispersions (ASDs)

      • Causality: ASDs involve dispersing the API in an amorphous, non-crystalline state within a polymer matrix.[19][20] The amorphous form exists at a higher energy state than the stable crystalline form, which significantly reduces the energy barrier for dissolution and can lead to a state of supersaturation in the gut, driving absorption.[12][20]

      • Methods: Common preparation methods include spray drying and hot-melt extrusion.[21][22]

      • Considerations: The key challenge with ASDs is maintaining the amorphous state and preventing recrystallization during storage and dissolution, which requires careful selection of a stabilizing polymer.[21][23]

graph TD subgraph Mechanism A[Crystalline API] -- High Energy Input --> B(Amorphous Solid Dispersion); B -- Dissolution in GI Fluid --> C{Supersaturated Solution}; C -- Maintained by Polymer --> D[Enhanced Absorption]; C -- Unstable --> E[Recrystallization]; D --> F[Increased Bioavailability]; E --> G[Low Bioavailability]; end Caption: Mechanism of Amorphous Solid Dispersions (ASDs).
Issue 2: Low Intestinal Permeability (Likely BCS Class III or IV)
  • Initial Observation: In vitro dissolution studies show adequate solubility, but Caco-2 cell assays indicate high efflux ratios, or in vivo studies show low absorption despite good solubility.

  • Probable Causes: The compound is a substrate for intestinal efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the GI lumen after it has been absorbed into the enterocytes.[24]

  • Recommended Actions & Formulation Strategies:

    • Inhibition of Efflux Transporters:

      • Causality: Co-administering the drug with an inhibitor of the specific efflux transporter can significantly increase its net absorption.[25]

      • Considerations: This is often used as a research tool to confirm that efflux is the problem. Developing a co-formulation with an inhibitor for therapeutic use requires extensive safety and drug-drug interaction studies.

    • Lipid-Based Drug Delivery Systems (LBDDS):

      • Causality: LBDDS can enhance permeability through several mechanisms. Some lipid excipients and surfactants can inhibit P-gp activity.[26] Furthermore, highly lipophilic formulations can promote absorption via the intestinal lymphatic system, which bypasses the portal vein and the liver, thus avoiding first-pass metabolism as well.[12][26][27]

      • Considerations: This is a dual-action approach that can simultaneously tackle solubility and permeability issues.

graph TD subgraph GI Tract A[LBDDS Formulation with Drug] --> B{Dispersion into Emulsion Droplets}; B --> C[Drug Absorption into Enterocyte]; end Caption: Mechanisms of Lipid-Based Drug Delivery Systems (LBDDS).
Issue 3: Extensive First-Pass Metabolism
  • Initial Observation: The drug shows good solubility and permeability, and the absorbed fraction is high, but the overall oral bioavailability is low when compared to intravenous (IV) administration.

  • Probable Causes: The drug is rapidly metabolized by enzymes (e.g., Cytochrome P450 family) in the gut wall or, more commonly, in the liver, before it can reach the systemic circulation.[5][7][8]

  • Recommended Actions & Formulation Strategies:

    • Prodrug Design:

      • Causality: A prodrug is a chemically modified, inactive version of the parent drug.[1] The modification masks the part of the molecule susceptible to first-pass metabolism. After absorption, the prodrug is converted back to the active parent drug in the body.

      • Considerations: This is a medicinal chemistry approach that requires re-synthesis and full preclinical evaluation of the new molecular entity.

    • Leverage Lymphatic Transport with LBDDS:

      • Causality: As mentioned previously, highly lipophilic drugs formulated in LBDDS can be absorbed into the lymphatic system.[26][27] Lymphatic drainage does not pass through the liver first, allowing the drug to enter the systemic circulation while bypassing the primary site of first-pass metabolism.[12]

      • Considerations: This strategy is only suitable for lipophilic compounds and requires a carefully designed lipid formulation.

Data Summary

StrategyPrimary MechanismBest For BCS ClassAdvantagesDisadvantages
Particle Size Reduction Increases surface area for faster dissolutionII, IVSimple, established technology[3]Limited effectiveness for very insoluble drugs; risk of agglomeration.
Salt Formation Improves solubility and dissolution rate[14]II, IV (Ionizable)High solubility enhancement; regulatory acceptance[14][15]Only for ionizable APIs; potential for hygroscopicity and instability[14]
Cocrystallization Modifies crystal lattice energy to improve solubility[17]II, IV (Non-ionizable)Applicable to non-ionizable APIs; stable crystalline form[16][17]Coformer screening can be complex; regulatory path is newer than salts.[16]
Amorphous Solid Dispersions (ASDs) Creates a high-energy, amorphous form for enhanced dissolution and supersaturation[12][22]II, IVSignificant bioavailability enhancement possible[19]Physical instability (recrystallization) is a major risk; requires stabilizing polymers[21][23]
Lipid-Based Systems (LBDDS) Presents drug in a solubilized state; can inhibit efflux and promote lymphatic uptake[12][26]II, IVCan address multiple barriers (solubility, permeability, metabolism) simultaneously[28][26]Formulation development can be complex; potential for GI side effects with high surfactant load.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying
  • Polymer & Solvent Selection: Screen various polymers (e.g., PVP, HPMC, HPMCAS) for miscibility and stability with your 2-Oxopiperidine-3-carboxamide derivative.[21] Select a volatile solvent system (e.g., methanol, acetone, dichloromethane) that dissolves both the API and the polymer.

  • Solution Preparation: Prepare a solution containing the API and the selected polymer at a specific ratio (e.g., 1:1, 1:2, 1:3 by weight). Ensure complete dissolution.

  • Spray Drying Parameters:

    • Set the inlet temperature to ensure rapid solvent evaporation without degrading the API.

    • Optimize the feed rate of the solution to maintain a stable outlet temperature.

    • Adjust the atomizing air pressure to control droplet size and final particle morphology.

  • Product Collection: Collect the dried powder from the cyclone separator.

  • Characterization:

    • DSC (Differential Scanning Calorimetry): Confirm the absence of a melting peak for the crystalline API, and identify a single glass transition temperature (Tg) for the dispersion to confirm miscibility.[20]

    • PXRD (Powder X-ray Diffraction): Verify the amorphous nature of the sample by observing a halo pattern instead of sharp Bragg peaks.[20]

    • Dissolution Testing: Perform dissolution studies under relevant pH conditions (e.g., FaSSIF/FeSSIF) to assess the extent and duration of supersaturation compared to the crystalline API.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Solubility Studies: Determine the saturation solubility of your 2-Oxopiperidine-3-carboxamide derivative in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).[26][29]

  • Ternary Phase Diagram Construction: To identify the self-emulsification region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent. The goal is to find compositions that form rapid and stable emulsions upon dilution.

  • Formulation Preparation:

    • Select the optimal ratio of oil, surfactant, and co-solvent based on the phase diagrams and solubility data.

    • Add the pre-determined amount of the API to the lipid mixture.

    • Gently heat (if necessary) and vortex until the API is fully dissolved, forming a clear, homogenous pre-concentrate.

  • Characterization:

    • Emulsification Efficiency: Add a small amount of the SEDDS pre-concentrate to water or a biorelevant medium and observe the time it takes to emulsify. The resulting emulsion should be visually clear or slightly bluish.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). For SEDDS/SMEDDS, droplet sizes are typically below 200 nm.

    • In Vitro Dissolution & Drug Release: Perform dissolution studies to confirm that the drug remains in solution upon dispersion of the formulation.

By systematically applying the principles and protocols in this guide, researchers can effectively diagnose and overcome the bioavailability challenges associated with 2-Oxopiperidine-3-carboxamide formulations, paving the way for the successful development of new therapeutics.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Google Scholar.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Center for Biotechnology Information.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Lipid-Based Drug Delivery Systems - PMC. (n.d.). National Center for Biotechnology Information.
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). Ascendia Pharmaceuticals.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Formulation Strategies for Improving Drug Bioavailability. (n.d.). World Pharma Today.
  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
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  • First pass effect - Wikipedia. (n.d.). Wikipedia.
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Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to 2-Oxopiperidine-3-carboxamide and 2-Piperidone in Modern Synthesis

For the discerning organic chemist, the piperidine ring is a cornerstone of molecular design, a privileged scaffold found in countless natural products and active pharmaceutical ingredients (APIs).[1] Its synthesis and f...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning organic chemist, the piperidine ring is a cornerstone of molecular design, a privileged scaffold found in countless natural products and active pharmaceutical ingredients (APIs).[1] Its synthesis and functionalization are, therefore, subjects of perpetual interest and innovation. Within the vast toolkit available, two lactam-based building blocks, 2-piperidone (also known as δ-valerolactam) and its more decorated cousin, 2-Oxopiperidine-3-carboxamide, offer distinct strategic advantages.

This guide provides an in-depth, comparative analysis of these two key intermediates. We will move beyond a simple cataloging of properties to explore the mechanistic nuances, strategic implications, and field-proven applications that dictate the choice of one scaffold over the other. The discussion is grounded in experimental data and designed to empower researchers in drug development and synthetic chemistry to make more informed and effective decisions in their molecular construction endeavors.

At a Glance: Foundational Properties

The fundamental difference between these two molecules lies in a single, yet profoundly influential, carboxamide group at the C3 position. This substitution transforms a simple, symmetric lactam into a chiral, multifunctional building block, opening entirely new avenues for synthetic diversification.

Property2-Piperidone2-Oxopiperidine-3-carboxamide
Chemical Structure 2-Piperidone Structure2-Oxopiperidine-3-carboxamide Structure
IUPAC Name Piperidin-2-one2-Oxopiperidine-3-carboxamide
Synonyms δ-Valerolactam, 2-Oxopiperidine2-oxo-3-piperidinecarboxamide
CAS Number 675-20-7114620-13-2 (unspecified stereo)
Molecular Formula C₅H₉NOC₆H₁₀N₂O₂
Molecular Weight 99.13 g/mol 142.16 g/mol
Appearance Colorless to pale yellow solid or liquid[2]Typically a solid
Key Feature Simple cyclic amide (lactam)Chiral center at C3, dual lactam and primary amide functionality

Synthetic Accessibility: A Tale of Two Origins

The ease and method of sourcing a starting material are critical considerations in any synthetic campaign. Here, the two compounds diverge significantly.

2-Piperidone (δ-Valerolactam) is a readily available commodity chemical. It is typically synthesized on an industrial scale via methods such as the cyclizing dehydrogenation of 5-amino-1-pentanol or the Beckmann rearrangement of cyclopentanone oxime.[3][4] Its widespread availability and low cost make it an attractive starting point for constructing the basic piperidine skeleton.

2-Oxopiperidine-3-carboxamide , in contrast, is not a common bulk chemical. It is most often prepared as a key intermediate for a specific, high-value target. A prevalent and powerful strategy for its synthesis involves the catalytic hydrogenation of nicotinamide or its derivatives. This approach leverages the inexpensive and abundant pyridine core of nicotinamide, reducing the aromatic ring to the desired piperidine scaffold. The choice of catalyst (e.g., Raney Nickel, Cobalt, Rhodium, Palladium) and reaction conditions is crucial for achieving high yield and, when using substituted precursors, high stereoselectivity.[5][6][7]

The causality behind this synthetic choice is clear: by starting with a flat, aromatic precursor like nicotinamide, chemists can introduce substituents and then use stereoselective hydrogenation to set the crucial C3 stereocenter, a feat that is much more challenging to achieve starting from the pre-formed, flexible 2-piperidone ring.

The Core of the Comparison: Reactivity and Strategic Utility

The true value of a building block is revealed in its reactivity. While both molecules share the lactam functionality, the C3-carboxamide group of 2-Oxopiperidine-3-carboxamide introduces a layer of complexity and opportunity that fundamentally distinguishes it from its simpler counterpart.

2-Piperidone: The Workhorse Scaffold

As a foundational building block, 2-piperidone offers robust and predictable reactivity centered on the lactam moiety and the adjacent α-carbon.

  • N-Functionalization: The lactam nitrogen can be readily alkylated or acylated under standard basic conditions, providing a straightforward handle for introducing substituents.

  • α-Functionalization: The real power of 2-piperidone lies in the reactivity of its C3 position. Deprotonation with a strong base (e.g., LDA, NaHMDS) generates an enolate, which can be trapped with a variety of electrophiles (alkyl halides, aldehydes, etc.). This allows for the construction of 3-substituted piperidones. However, controlling the stereochemistry of this addition is a significant challenge and often results in racemic or diastereomeric mixtures that require separation.

  • Ring-Opening: The lactam can be hydrolyzed or aminolyzed to yield linear 5-aminopentanoic acid derivatives.

  • Reduction: Complete reduction of the amide carbonyl, typically with powerful reducing agents like LiAlH₄, affords piperidine itself.

  • Polymerization: 2-Piperidone is the monomer for Nylon 5, a polyamide with specific material properties.[3]

G piperidone 2-Piperidone n_functionalized N-Substituted Piperidones piperidone->n_functionalized Alkylation/ Acylation enolate Lactam Enolate piperidone->enolate Strong Base (LDA) piperidine Piperidine piperidone->piperidine Reduction (LiAlH₄) aminopentanoic_acid 5-Aminopentanoic Acid Derivatives piperidone->aminopentanoic_acid Hydrolysis c3_substituted 3-Substituted Piperidones (Racemic) enolate->c3_substituted Electrophile (R-X)

2-Oxopiperidine-3-carboxamide: The Precision Instrument

This molecule is a specialist's tool, designed for precision and stereocontrol. Its dual functionality allows for orthogonal reactions and serves as a linchpin for accessing complex and medicinally relevant chiral piperidines.[8][9]

  • Inherent Chirality: The C3 position is a stereocenter. As this molecule is often synthesized via asymmetric hydrogenation, it provides enantiomerically enriched material from the outset, bypassing the need for chiral resolution later in the sequence.[10][11] This is a paramount advantage in pharmaceutical development.

  • Orthogonal Handles: The lactam and the primary amide can often be addressed with different reagents. The lactam nitrogen can be protected or functionalized, while the primary amide can undergo reactions such as:

    • Dehydration: Conversion to a 3-cyanopiperidin-2-one using reagents like P₂O₅ or trifluoroacetic anhydride.

    • Hydrolysis: Selective hydrolysis to the corresponding 2-oxopiperidine-3-carboxylic acid.[12]

    • Hofmann Rearrangement: To install an amine at the C3 position, leading to 3-aminopiperidin-2-ones.

  • Precursor to Chiral 3-Substituted Piperidines: This is arguably the most important application. The entire 2-oxo-3-carboxamide unit can be seen as a masked version of a 3-substituted piperidine. A common and powerful sequence involves the reduction of both the lactam and the amide carbonyls (or the nitrile, after dehydration) to yield a chiral 3-(aminomethyl)piperidine or related structures. This strategy is employed in the synthesis of numerous drug candidates, including PARP inhibitors like Niraparib and antipsychotic agents like Preclamol.[8][9][11]

G start (R)- or (S)- 2-Oxopiperidine-3-carboxamide nitrile nitrile start->nitrile Dehydration acid acid start->acid Hydrolysis n_protected n_protected start->n_protected N-Protection chiral_piperidine chiral_piperidine nitrile->chiral_piperidine Full Reduction n_protected->chiral_piperidine Amide Reduction, then Lactam Reduction

Experimental Section: Representative Protocols

To ground this discussion in practical application, we provide validated, step-by-step protocols for key transformations of each scaffold.

Protocol 1: Synthesis of Ethyl 2-Oxo-3-piperidinecarboxylate via Catalytic Hydrogenation

This protocol outlines the synthesis of a close derivative of our target molecule, illustrating the key hydrogenation-cyclization step from a commercially available precursor. This method is adapted from a classic, robust procedure.[7]

Reaction: Diethyl 2-cyanoethylmalonate → Ethyl 2-oxo-3-piperidinecarboxylate

  • Reactor Setup: To a 2L stainless steel high-pressure autoclave, add diethyl 2-cyanoethylmalonate (241 kg), isopropanol (1200 kg), and a Raney Cobalt catalyst (28 kg).[7]

  • Inerting: Seal the reactor and purge the atmosphere by pressurizing with nitrogen and venting (repeat 3 times), followed by pressurizing with hydrogen and venting (repeat 3 times).

  • Pressurization: Adjust the final hydrogen pressure to 25 kg/cm ².

  • Reaction: Begin stirring and slowly heat the reactor jacket to >70°C. The hydrogenation and subsequent cyclization are exothermic; monitor the temperature and pressure closely. Maintain the reaction under these conditions until hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to induce crystallization. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 2-oxo-3-piperidinecarboxylate. A typical yield for this two-step sequence from diethyl malonate is reported to be above 77%.[7]

Self-Validation: The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: α-Alkylation of N-Boc-2-piperidone

This protocol demonstrates the functionalization of the 2-piperidone scaffold at the C3 position. An N-Boc protecting group is used to enhance solubility and prevent N-deprotonation.

Reaction: N-Boc-2-piperidone + Benzyl Bromide → 3-Benzyl-N-Boc-2-piperidone

  • Anhydrous Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.4 mL, 10 mmol). Cool the solution to -78°C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol) dropwise. Stir the solution at -78°C for 20 minutes, then allow it to warm to 0°C for 10 minutes to form lithium diisopropylamide (LDA). Re-cool the solution to -78°C.

  • Enolate Formation: In a separate flask, dissolve N-Boc-2-piperidone (1.99 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78°C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 mL, 10 mmol) dropwise to the enolate solution at -78°C. Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield 3-benzyl-N-Boc-2-piperidone.

Self-Validation: The reaction can be monitored by TLC. The formation of the product is confirmed by the appearance of a new, less polar spot and the disappearance of the starting material. The final structure should be verified by NMR spectroscopy, which will show characteristic signals for the newly introduced benzyl group.

Conclusion and Strategic Recommendations

The choice between 2-piperidone and 2-Oxopiperidine-3-carboxamide is not a matter of which is "better," but which is strategically appropriate for the task at hand.

Choose 2-Piperidone when:

  • The primary goal is the construction of a simple, achiral, or racemic piperidine core.

  • Cost and availability are primary drivers for the project.

  • The synthetic strategy involves building complexity on the C3 position post-cyclization, and stereochemical control is not critical or will be addressed by other means (e.g., resolution).

Choose 2-Oxopiperidine-3-carboxamide (or its synthetic precursors) when:

  • The target molecule is a chiral, non-racemic 3-substituted piperidine.

  • Stereochemical integrity is paramount, particularly for pharmaceutical applications.

  • The synthetic plan benefits from having two orthogonal functional groups (lactam and amide) for sequential, selective transformations.

  • The project requires a more advanced, functionalized intermediate to converge on a complex target efficiently.

In essence, 2-piperidone is the bulk canvas, while 2-Oxopiperidine-3-carboxamide is the pre-sketched and primed canvas, ready for the finer details of stereospecific artistry. Understanding the distinct causality behind their synthesis and reactivity empowers chemists to design more elegant, efficient, and ultimately successful synthetic routes to the next generation of important molecules.

References

  • Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide.Catalysis Science & Technology (RSC Publishing).
  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.DSpace@MIT.
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.Semantic Scholar.
  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated d CH cyanation.NIH National Library of Medicine.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Semantic Scholar.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.NIH National Library of Medicine.
  • The Chemical Relationship Between 2-Piperidinol and 2-Piperidone: A Technical Guide.Benchchem.
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.RSC Publishing.
  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling.ACS Publications.
  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling.Semantic Scholar.
  • CAS 675-20-7: 2-Piperidone.CymitQuimica.
  • Catalytic Hydrogenation of Cytotoxic Aldehydes Using Nicotinamide Adenine Dinucleotide (NADH) in Cell Growth Media.ACS Publications.
  • 2-Piperidinone. Wikipedia. Available at: [Link]

  • Significance and strategies for the synthesis of 2-piperidinones.ResearchGate.
  • Making Organic Molecules with Snatoms! 2-Piperidone. YouTube. Available at: [Link]

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry.arkat usa.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

  • Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.Benchchem.
  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.Google Patents.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. NIH National Library of Medicine. Available at: [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing. Available at: [Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.Semantic Scholar.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.ResearchGate.
  • Piperidine Synthesis.DTIC.

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Comparative

Comprehensive LC-MS/MS Method Validation Guide for 2-Oxopiperidine-3-carboxamide Detection: A Comparative Analysis

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Author: BenchChem Technical Support Team. Date: April 2026

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Drafting the Experimental Protocol

I'm now drafting the step-by-step experimental protocol, focusing on a self-validating HILIC-MS/MS workflow for 2-OPC. I've begun with the objective, which is to quantify the compound in biological matrices with high fidelity, and the phase 1 sample preparation, which is HLB SPE. I'm focusing on the causality of HLB sorbents for capturing both polar and non-polar compounds, with a focus on optimization of the wash steps. I have also added Internal Standard Addition steps to enable self-validation.

Outlining Extraction Procedure

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Defining MS/MS Parameters

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Comparing Sample Prep Approaches

I'm now comparing sample preparation techniques. My focus is PPT versus a self-validating HILIC-MS/MS method with SPE. I am ensuring clear causality. I plan to use an isotopically labeled internal standard before extraction. Additionally, a System Suitability Test injection will verify the instrument's sensitivity, and a double-blank will be added to ensure the absence of carryover, per FDA guidance.

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly polar, low-molecular-weight pharmaceutical intermediates. 2-Oxopiperidine-3-carboxamide (2-OPC) is a prime example. Featuring both a lactam ring and a primary carboxamide, this compound (MW: 142.16 g/mol , LogP < 0) is a critical structural building block in the synthesis of Factor Xa inhibitors like Apixaban and novel TrkB receptor agonists such as HIOC.

Accurately quantifying 2-OPC in biological matrices (e.g., plasma, serum) or complex reaction mixtures is vital for pharmacokinetic (PK) profiling and synthetic reaction monitoring. However, standard analytical approaches often fail. This guide objectively compares conventional Reversed-Phase (RP-LC) strategies against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) workflow, providing the mechanistic causality and experimental data required to validate a robust, high-sensitivity assay.

The Analytical Challenge: Retention and Ion Suppression

The fundamental challenge in detecting 2-OPC lies in its extreme hydrophilicity. When utilizing a standard Reversed-Phase (C18) column, the hydrophobic stationary phase cannot adequately interact with the polar hydrogen-bond donors and acceptors of 2-OPC.

The Causality of Signal Loss: Because it lacks hydrophobic retention, 2-OPC elutes at or near the void volume ( t0​ ). In LC-MS/MS, the void volume is a chaotic zone where endogenous salts, unretained proteins, and glycerophospholipids co-elute. When these matrix components enter the Electrospray Ionization (ESI) source simultaneously with the analyte, they compete for the available charge droplets. This phenomenon, known as ion suppression , drastically reduces the analyte signal and destroys assay reproducibility.

To circumvent this, we must shift the retention mechanism from hydrophobic interaction to hydrophilic partitioning using a HILIC column.

Mechanism A 2-Oxopiperidine-3-carboxamide (Highly Polar Analyte) B Reversed-Phase (C18) Poor Retention A->B Hydrophobic Interaction C HILIC Column Strong Retention A->C Hydrophilic Partitioning D Co-elution with Void Volume Salts B->D E Separation from Matrix Interferences C->E F Severe Ion Suppression (Low Sensitivity) D->F G Optimal Ionization (High Sensitivity) E->G

Mechanistic comparison of retention strategies and their impact on ESI ion suppression.

Performance Comparison: RP-LC vs. HILIC Strategies

To objectively demonstrate the superiority of the HILIC approach, we compared a conventional RP-LC method paired with Protein Precipitation (PPT) against a HILIC method paired with Solid Phase Extraction (SPE).

Table 1: Quantitative Performance Comparison for 2-OPC Detection
Analytical ParameterRP-LC + PPT (Conventional)HILIC + SPE (Optimized)Causality / Justification
Retention Time ( tR​ ) 0.8 min (Near void)4.2 min (Well retained)HILIC partitions polar analytes into an immobilized aqueous layer, delaying elution.
Matrix Effect (ME) 45% (Severe suppression)92% (Minimal suppression)Delayed elution in HILIC avoids co-eluting phospholipids and salts.
Extraction Recovery 72 ± 8%89 ± 3%SPE HLB removes lipid interference, improving absolute recovery.
LLOQ 10.0 ng/mL0.5 ng/mLReduced ion suppression and a cleaner background yield a 20x sensitivity boost.
Precision (%CV) 12.5%4.1%Stable ionization in HILIC+SPE reduces scan-to-scan variance.

Self-Validating Experimental Protocol

Trustworthiness in bioanalysis requires that every protocol acts as a self-validating system. By integrating an isotopically labeled internal standard (IS) prior to extraction, we mathematically normalize variations in extraction recovery and localized ion suppression. Furthermore, the inclusion of System Suitability Tests (SST) and post-ULOQ double-blanks ensures continuous verification of instrument sensitivity and the absence of carryover, strictly adhering to the [1] and [2].

Workflow A Sample Collection B HLB SPE Extraction A->B C ZIC-HILIC Separation B->C D ESI+ MRM Detection C->D E Data & Validation D->E

Step-by-step analytical workflow for 2-Oxopiperidine-3-carboxamide quantification.
Phase 1: Sample Preparation (HLB Solid Phase Extraction)

Causality: Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents retain both polar and non-polar compounds. By optimizing the wash step, we selectively flush matrix lipids while retaining the highly polar 2-OPC.

  • Internal Standard Addition : Spike 10 µL of 2-OPC- 13 C, 15 N (100 ng/mL) into 100 µL of the biological sample.

  • Conditioning : Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the HLB cartridge (30 mg/1 mL).

  • Loading : Dilute the spiked sample with 300 µL of 1% Formic Acid in water, load onto the cartridge, and apply a low vacuum.

  • Washing : Wash with 1 mL of 5% Methanol in Water. (Critical Step: Higher organic content will cause premature breakthrough of the polar 2-OPC).

  • Elution : Elute with 2 x 500 µL of 100% Methanol.

  • Reconstitution : Evaporate the eluate under N 2​ gas at 40°C. Reconstitute in 100 µL of Acetonitrile/Water (90:10, v/v) to precisely match the HILIC starting mobile phase, preventing peak distortion.

Phase 2: Chromatographic Separation (HILIC)

Causality: A high initial organic concentration forces the polar 2-OPC to partition into the stationary aqueous layer on the silica surface. The ammonium acetate buffer provides the necessary ionic strength to ensure reproducible peak shapes.

  • Column : Zwitterionic HILIC (ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient Program : Start at 95% B. Hold for 1.0 min. Ramp to 60% B over 4.0 mins. Re-equilibrate at 95% B for 3.0 mins.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Phase 3: Tandem Mass Spectrometry (ESI+ MRM)

Causality: Positive Electrospray Ionization (ESI+) is ideal due to the proton affinity of the lactam nitrogen and carboxamide group.

  • Source Parameters : Capillary Voltage 3.5 kV; Desolvation Temp 450°C; Desolvation Gas 800 L/hr.

  • MRM Transitions :

    • Quantifier: m/z 143.1 99.1 (Corresponds to the loss of the -CONH 2​ group).

    • Qualifier: m/z 143.1 126.1 (Corresponds to the loss of -NH 3​ ).

  • Self-Validation Checks :

    • Inject a neat standard (SST) prior to the batch to confirm a Signal-to-Noise (S/N) > 10 at the LLOQ.

    • Inject a double-blank (matrix without IS) immediately after the Upper Limit of Quantification (ULOQ) sample to verify that carryover is <20% of the LLOQ.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018 URL: [Link]

  • Title: ICH M10 on bioanalytical method validation Source: European Medicines Agency (EMA), 2022 URL: [Link]

  • Title: Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) Source: Tetrahedron Letters, 2015 URL: [Link]

  • Title: Rapid determination of apixaban concentration in human plasma by liquid chromatography/tandem mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis, 2013 URL: [Link]

Validation

Structural comparison of 2-Oxopiperidine-3-carboxamide and other lactams

Structural Comparison of 2-Oxopiperidine-3-carboxamide and Other Lactams: A Guide for Drug Design As a Senior Application Scientist in structural biology and drug discovery, I frequently evaluate the physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison of 2-Oxopiperidine-3-carboxamide and Other Lactams: A Guide for Drug Design

As a Senior Application Scientist in structural biology and drug discovery, I frequently evaluate the physicochemical properties of heterocyclic scaffolds to determine their viability as active pharmaceutical ingredients (APIs). Among these, lactams represent a cornerstone of medicinal chemistry. However, not all lactams behave identically in solution or solid-state environments.

This guide provides an objective, data-driven comparison of 2-Oxopiperidine-3-carboxamide (a δ -lactam) against alternative lactam classes, such as γ -lactams (e.g., 2-pyrrolidone) and ϵ -lactams (e.g., caprolactam). By examining their structural dynamics, enolization kinetics, and pharmacological utility, we can better understand why specific lactam rings are chosen for complex targets like the Tropomyosin receptor kinase B (TrkB)[1].

Comparative Structural Profiling

The core difference between these lactams lies in their ring size, which directly dictates ring strain, preferred conformation, and hydrogen-bonding geometry. 2-Oxopiperidine-3-carboxamide is unique because it features a chiral center at the C3 position flanked by two electron-withdrawing carbonyl groups (the lactam ring carbonyl and the carboxamide substituent)[2].

Table 1: Quantitative & Structural Comparison of Lactam Classes

Parameter γ -Lactam (2-Pyrrolidone) δ -Lactam (2-Oxopiperidine-3-carboxamide) ϵ -Lactam (Caprolactam)
Ring Size 5-membered6-membered7-membered
Ring Strain Energy ~6.0 kcal/mol~1.5 kcal/mol~8.5 kcal/mol
Preferred Conformation Planar / EnvelopeChair / Half-ChairPseudo-Chair / Twist
C3-Enolization Potential LowHigh (Dual carbonyl flanking)[2]Low
H-Bonding Capacity 1 Donor, 1 Acceptor2 Donors, 2 Acceptors1 Donor, 1 Acceptor
Pharmacological Utility Excipients, NootropicsTrkB Agonists (e.g., HIOC)[1]Polymer Precursors

Data synthesis derived from structural biology profiling of piperidine scaffolds[3].

Mechanistic Insights: Enolization and Configurational Stability

When designing drugs, configurational stability is paramount. The piperidine scaffold is a privileged structure[3], but the specific substitution pattern of 2-oxopiperidine-3-carboxamide introduces a critical vulnerability: facile enolization .

Because the C3 proton is highly acidic, individual enantiomers of 2-oxopiperidine-3-carboxamide (and its derivatives like HIOC) are not configurationally stable in solution[2]. They undergo rapid tautomerization, transitioning between the keto and enol forms. While this dynamic kinetic resolution can complicate isolation, it provides exceptional hydrogen-bonding flexibility when docking into the binding pocket of the TrkB receptor, ultimately promoting downstream neuronal survival pathways[2].

TrkB_Pathway L HIOC (Delta-Lactam Agonist) R TrkB Receptor Dimerization L->R Binding K Kinase Domain Autophosphorylation R->K Activation P1 PI3K / Akt Pathway K->P1 P2 MAPK / Erk Pathway K->P2 O Neuronal Survival & Rescue P1->O Anti-apoptosis P2->O Neuroplasticity

Fig 1. TrkB receptor activation pathway by HIOC, promoting neuronal survival.

Self-Validating Experimental Protocols for Structural Elucidation

To objectively compare these lactams, we rely on orthogonal structural biology techniques[4]. Below are the self-validating protocols I employ to map the structural dynamics of 2-oxopiperidine-3-carboxamide.

Protocol A: NMR-Based Enolization Kinetics

Nuclear Magnetic Resonance (NMR) is essential for determining the preferred conformations and enolization states of lactams in solution[5].

  • Sample Preparation: Dissolve 5 mg of 2-oxopiperidine-3-carboxamide in 500 µL of anhydrous DMSO-d6.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K to establish the baseline chemical shift of the C3 proton[5].

  • Deuterium Exchange Initiation: Spike the sample with 50 µL of D2O.

  • Kinetic Monitoring: Acquire 1H NMR spectra at 5-minute intervals for 2 hours.

  • Causality & Self-Validation: Why use D2O spiking? The C3 proton is highly acidic due to the flanking lactam and carboxamide carbonyls. The time-dependent disappearance of the C3 proton doublet serves as an internal, self-validating control. If the signal fades, it directly quantifies the rate of enolization and confirms the structural instability of the chiral center[2].

Protocol B: Solid-State Conformation via X-Ray Crystallography

While NMR captures solution dynamics, X-ray crystallography remains the dominant technique for determining absolute three-dimensional coordinates[4].

  • Crystallization: Utilize vapor diffusion by dissolving the compound in a minimal volume of methanol and allowing an anti-solvent (e.g., diethyl ether) to slowly diffuse into the matrix.

  • Crystal Harvesting & Cryo-cooling: Mount a single crystal on a nylon loop and immediately flash-cool to 100 K using a liquid nitrogen stream[4].

  • Diffraction Data Collection: Expose the crystal to high-energy X-rays at a synchrotron or home source, collecting diffraction spots across a 360° rotation[4].

  • Causality & Self-Validation: Why cryo-cool to 100 K? Thermal atomic displacement parameters (B-factors) can blur electron density maps. Because 2-oxopiperidine-3-carboxamide forms a dynamic, extensive intermolecular hydrogen-bonding network, freezing these states at 100 K prevents thermal degradation and allows us to unambiguously resolve the hydrogen positions. The resulting R-factor of the diffraction data serves as a self-validating metric of model accuracy[4].

NMR_Workflow A Sample Prep (2-Oxopiperidine-3-carboxamide) B 1H & 13C NMR (Solution State) A->B Dissolve in DMSO-d6 C X-Ray Crystallography (Solid State) A->C Vapor Diffusion D Enolization Kinetics (Deuterium Exchange) B->D Monitor C3-H E 3D Conformation & H-Bonding Network C->E Diffraction Data D->E Integrate Data

Fig 2. Self-validating workflow for structural elucidation of lactams.

Conclusion & Alternatives in Drug Design

While 2-oxopiperidine-3-carboxamide and its derivatives (like HIOC) are highly potent TrkB activators[1], their enolization-driven instability can be a liability for long-term pharmacokinetics. When comparing alternatives, researchers often look to achiral analogs. For example, replacing the δ -lactam ring with a fluoropyridine group yields HIFN—a molecule that bypasses the chiral instability while maintaining the critical hydrogen-bonding vectors required for receptor activation[2]. Understanding these structural nuances allows drug development professionals to rationally select the appropriate heterocyclic scaffold for their target.

References

  • [1] Setterholm, N., et al. "Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)". Tetrahedron Letters (via PubMed). URL:[Link]

  • [2] Modgil, S., et al. "Long-term functional rescue of trauma-induced vision loss by a novel, small molecule TrkB modulator". PLOS One. URL:[Link]

  • [5] "Structural determination of ε-lactams by 1H and 13C NMR". Magnetic Resonance in Chemistry (via ResearchGate). URL:[Link]

  • [4] "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM". Sygnature Discovery. URL:[Link]

Sources

Comparative

The Versatility of the 2-Oxopiperidine-3-Carboxamide Scaffold: A Comparative Efficacy Analysis in Enzyme Inhibition

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic dev...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 2-oxopiperidine-3-carboxamide moiety and its close derivatives represent such a versatile scaffold, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of the efficacy of compounds derived from this scaffold against standard inhibitors, with a primary focus on Cathepsin K, and a broader discussion on its application in targeting Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

I. Cathepsin K Inhibition: A Case Study in Osteoporosis

Cathepsin K, a lysosomal cysteine protease highly expressed in osteoclasts, is a principal mediator of bone resorption through the degradation of type I collagen.[1][2] Its inhibition presents a promising therapeutic strategy for osteoporosis.[3] This section compares a novel piperidine-3-carboxamide derivative with established Cathepsin K inhibitors.

Signaling Pathway of Cathepsin K in Bone Resorption

G Osteoclast Osteoclast CathepsinK Cathepsin K Osteoclast->CathepsinK Secretes BoneMatrix Bone Matrix (Type I Collagen) Resorption Bone Resorption BoneMatrix->Resorption Leads to CathepsinK->BoneMatrix Degrades Inhibitor Piperidine-3-Carboxamide Derivative (e.g., H-9) Inhibitor->CathepsinK Inhibits

Caption: Cathepsin K-mediated bone resorption and the inhibitory action of piperidine-3-carboxamide derivatives.

Comparative Efficacy of a Piperidine-3-Carboxamide Derivative

A recent study highlighted a series of novel piperidine-3-carboxamide derivatives as potent Cathepsin K inhibitors. Among these, compound H-9 demonstrated significant in vitro efficacy.[4] This can be compared to MIV-711 , a selective Cathepsin K inhibitor that has undergone clinical investigation.[4]

CompoundTargetIC50Source
H-9 Cathepsin K0.08 µM[4]
MIV-711 Cathepsin K0.98 nM (Ki)[5]

It is important to note the different units of measurement for inhibitory concentration (IC50 for H-9 and Ki for MIV-711), which are not directly comparable without further kinetic data. However, the potent nanomolar activity of H-9 places it in a comparable range to other clinically investigated Cathepsin K inhibitors.

Comparison with Standard Cathepsin K Inhibitors

Several Cathepsin K inhibitors have reached clinical trials, providing a benchmark for the evaluation of new chemical entities.

InhibitorMechanism of ActionClinical Development StatusKey Findings and Limitations
Odanacatib Selective, reversible inhibitor of Cathepsin K.[6]DiscontinuedShowed significant increases in bone mineral density and reduced fracture risk, but development was halted due to an increased risk of stroke.[6][7][8]
Balicatib Potent, reversible, peptidic nitrile inhibitor of Cathepsin K.[1][9]DiscontinuedDemonstrated increases in bone mineral density but was associated with the development of morphea-like skin lesions.[9][10][11]
MIV-711 Potent and selective Cathepsin K inhibitor.[5]Phase II Clinical TrialsShows promise for treating bone and cartilage disorders like osteoarthritis.[5][12][13]

The development history of Odanacatib and Balicatib underscores the critical importance of selectivity and off-target effects for this class of inhibitors.[8][11] The emergence of novel scaffolds like the piperidine-3-carboxamide in H-9 offers the potential for improved safety profiles while maintaining high on-target potency.

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 of a test compound against Cathepsin K.

  • Reagents and Materials:

    • Recombinant human Cathepsin K

    • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

    • Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)

    • Test compound (e.g., H-9) and a standard inhibitor (e.g., MIV-711)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and standard inhibitor in the assay buffer.

    • Add 50 µL of the diluted compounds to the wells of the microplate. Include wells with buffer only (negative control) and a known inhibitor (positive control).

    • Add 25 µL of the Cathepsin K enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes.

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. The Piperidine-Carboxamide Scaffold in a Broader Context

The versatility of the piperidine-carboxamide scaffold extends beyond Cathepsin K, with derivatives showing promise as inhibitors of other critical enzyme families in oncology.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[14] Notably, the approved PARP inhibitor Niraparib (MK-4827) features a piperidine-phenyl-indazole-carboxamide core.[15][16]

G cluster_0 DNA Damage Response cluster_1 Inhibition DNAdamage DNA Single-Strand Break PARP PARP Enzyme DNAdamage->PARP Recruits DNArepair DNA Repair PARP->DNArepair PARPi PARP Inhibitor (e.g., Niraparib with Piperidine-Carboxamide Scaffold) PARPi->PARP Inhibits

Caption: The role of PARP in DNA repair and its inhibition by compounds containing a piperidine-carboxamide scaffold.

This demonstrates the adaptability of the piperidine-carboxamide scaffold to target the nicotinamide binding site of PARP enzymes, leading to potent and selective inhibition.[15]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is an established anti-cancer therapeutic strategy.[17][18] The piperidine scaffold has been incorporated into the design of novel HDAC inhibitors. For instance, piperidine hydroxamate derivatives have been synthesized and shown to be effective HDAC8 inhibitors with apoptotic potential in cancer cells.[19] Additionally, compounds with a 4-aminopiperidine-1-carboxamide core have been designed as HDAC inhibitors.[20]

The ability of the piperidine ring to serve as a linker or core scaffold allows for the appropriate positioning of the zinc-binding group (e.g., hydroxamate) and the "cap" group that interacts with the surface of the enzyme, which are key pharmacophoric elements for HDAC inhibition.

III. Conclusion

The 2-oxopiperidine-3-carboxamide scaffold and its derivatives represent a highly versatile platform in drug discovery. The detailed analysis of its application in Cathepsin K inhibition showcases its potential to yield potent lead compounds for the treatment of osteoporosis. Furthermore, the successful incorporation of the piperidine-carboxamide moiety into clinically approved drugs like the PARP inhibitor Niraparib, and its exploration in the context of HDAC inhibition, highlight the broad applicability of this privileged structure. For researchers and drug development professionals, the continued exploration of this scaffold offers promising avenues for the discovery of novel and effective therapeutics against a wide range of diseases.

References

  • Odanacatib | C25H27F4N3O3S | CID 10152654. PubChem. [Link]

  • Odanacatib for the treatment of osteoporosis. PubMed. [Link]

  • Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women. PMC. [Link]

  • Nonclinical and Clinical Pharmacological Characterization of the Potent and Selective Cathepsin K Inhibitor MIV-711. PubMed. [Link]

  • The selective cathepsin K inhibitor MIV-711 attenuates joint pathology in experimental animal models of osteoarthritis. PubMed. [Link]

  • Odanacatib | Advanced Drug Monograph. MedPath. [Link]

  • MIV-711, a highly selective cathepsin K inhibitor: safety, pharmacokinetics and pharmacodynamics of multiple oral doses in healthy postmenopausal women. Bone Abstracts. [Link]

  • Symptomatic and structural benefit of cathepsin K inhibition by MIV-711 in a subgroup with unilateral pain: post-hoc analysis of a randomised phase 2a clinical trial. PubMed. [Link]

  • Definition of odanacatib - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. MDPI. [Link]

  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. PMC. [Link]

  • Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. PMC. [Link]

  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. PubMed. [Link]

  • A patent review on cathepsin K inhibitors to treat osteoporosis (2011 – 2021). Taylor & Francis Online. [Link]

  • Morphea-like skin reactions in patients treated with the cathepsin K inhibitor balicatib. ResearchGate. [Link]

  • Cathepsin K: The Action in and Beyond Bone. Frontiers. [Link]

  • Morphea-like Skin Reactions in Patients Treated With the Cathepsin K Inhibitor Balicatib. PubMed. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. ACS Publications. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • (E)-N-Hydroxycinnamamide-based HDAC inhibitors with 4-aminopiperidine-1-carboxamide core structure. Evotec. [Link]

  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. [Link]

  • Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells. PubMed. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. [Link]

  • PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. MDPI. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

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Validation

A Researcher's Guide to 2-Oxopiperidine-3-carboxamide Synthesis: Benchmarking Yields for a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals The 2-oxopiperidine (or δ-valerolactam) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive molecules and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopiperidine (or δ-valerolactam) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive molecules and pharmaceuticals. The functionalization at the 3-position with a carboxamide group introduces a key hydrogen bonding motif, crucial for molecular recognition and biological activity. This guide provides an in-depth analysis of the synthesis of 2-oxopiperidine-3-carboxamide, benchmarking established literature yields and providing detailed, field-proven protocols to empower researchers in their synthetic endeavors. We will dissect the common synthetic routes, explain the causality behind experimental choices, and present a clear comparison of expected yields.

Overall Synthesis Strategy: A Two-Step Approach

The most prevalent and industrially scalable synthesis of 2-oxopiperidine-3-carboxamide is a two-stage process. It begins with the formation of the core heterocyclic structure as an ethyl ester, followed by a subsequent amidation step. This strategy allows for the robust and high-yield production of the key intermediate, ethyl 2-oxo-3-piperidinecarboxylate, which is then converted to the final carboxamide product.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidation Diethyl Malonate Diethyl Malonate Intermediate Diethyl 2-cyanoethylmalonate Diethyl Malonate->Intermediate Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Michael Addition Precursor Ethyl 2-oxo-3-piperidinecarboxylate Intermediate->Precursor Reductive Cyclization Final_Product 2-Oxopiperidine-3-carboxamide Precursor->Final_Product Aminolysis

Caption: Overall two-stage synthesis pathway.

Part 1: Synthesis of the Key Precursor: Ethyl 2-oxo-3-piperidinecarboxylate

The synthesis of the ethyl ester precursor is the most critical stage, with significant improvements reported in the literature over the classical approach. The reaction proceeds via a Michael addition followed by a reductive cyclization.

Performance Benchmark: Classical vs. Improved Synthesis

The choice of catalyst and reaction conditions in the second step (reductive cyclization) has a profound impact on the overall yield. Below is a comparison of the classical method and a modern, high-yielding alternative.

MethodKey Reagents & CatalystOverall YieldReference
Classical (N.F. Albertsm, 1949) Diethyl malonate, Acrylonitrile, Base catalyst, Raney Nickel (Ni) , Hydrogen57.3%[1]
Improved Method (2018) Diethyl malonate, Acrylonitrile, Base catalyst, Raney Cobalt (Co) , Hydrogen>77% (up to 79.2%)[1]

The data clearly indicates that substituting Raney Nickel with Raney Cobalt and optimizing the hydrogenation conditions provides a significant ~20% improvement in the total yield, making it the preferred method for efficient production.[1]

Detailed Experimental Protocol: High-Yielding Synthesis of Ethyl 2-oxo-3-piperidinecarboxylate

This protocol is based on the improved method, which delivers a total yield of over 77%.[1] It is a self-validating system where the purity of the intermediate and final product can be readily assessed by standard analytical techniques like GC and HPLC.

G start Start step1 Step 1: Michael Addition Mix Diethyl Malonate & Base Catalyst. Dropwise add Acrylonitrile at 30-35°C. start->step1 step2 Step 2: Reaction Monitoring Monitor reaction completion via GC. step1->step2 step3 Step 3: Intermediate Isolation Obtain Diethyl 2-cyanoethylmalonate. Yield: ~82% step2->step3 step4 Step 4: Hydrogenation Setup Charge autoclave with Intermediate, Isopropanol, and Raney Co catalyst. step3->step4 step5 Step 5: Reductive Cyclization Pressurize with H2 (~25 kg/cm²). Heat to >70°C to initiate reaction. step4->step5 step6 Step 6: Catalyst Recovery Cool to 40°C and filter to recover Raney Co catalyst. step5->step6 step7 Step 7: Purification Concentrate filtrate. Recrystallize from Petroleum Ether/Ethanol. step6->step7 end Final Product: Ethyl 2-oxo-3-piperidinecarboxylate Yield: ~96% (for this step) Total Yield: >77% step7->end

Caption: High-yield experimental workflow.

Step-by-Step Methodology:

  • Michael Addition (Synthesis of Diethyl 2-cyanoethylmalonate):

    • Rationale: This is a base-catalyzed conjugate addition. The base (e.g., NaOC(CH₃)₃) deprotonates diethyl malonate, forming a nucleophilic enolate that attacks the electron-deficient β-carbon of acrylonitrile.[1]

    • Procedure: To a reactor containing diethyl malonate, add a catalytic amount (0.3-3% by weight) of a strong base like potassium tert-butoxide. Maintain the temperature between 30-35°C and slowly add acrylonitrile dropwise. The controlled addition and temperature management are crucial to prevent polymerization of acrylonitrile and ensure a selective 1,4-addition.

    • Validation: Monitor the reaction by Gas Chromatography (GC) until the starting materials are consumed. The yield of the intermediate, diethyl 2-cyanoethylmalonate, is typically around 82.2%.[1]

  • Reductive Cyclization (Synthesis of Ethyl 2-oxo-3-piperidinecarboxylate):

    • Rationale: This step involves the simultaneous reduction of the nitrile (cyano) group to a primary amine and subsequent intramolecular cyclization (lactamization) to form the stable six-membered piperidinone ring. Raney Cobalt is a highly effective catalyst for this transformation.[1]

    • Procedure: In a high-pressure reactor, charge the diethyl 2-cyanoethylmalonate intermediate, an organic solvent such as isopropanol, and the Raney Cobalt catalyst. Purge the reactor with hydrogen gas and then pressurize to approximately 25 kg/cm ². Heat the mixture to over 70°C. The reaction is exothermic; temperature control is essential for safety and selectivity.

    • Work-up and Purification: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to 40°C. Filter the reaction mixture to recover the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by recrystallization from a mixed solvent system like petroleum ether and ethanol.

    • Validation: The final product, a white solid, is analyzed by High-Performance Liquid Chromatography (HPLC) for purity (typically >99.5%). The yield for this hydrogenation step is reported to be as high as 96.4%, contributing to a total overall yield of 79.2% in one example.[1]

Part 2: The Amidation Step: Converting the Ester to 2-Oxopiperidine-3-carboxamide

The conversion of an ester to a primary amide is achieved through aminolysis, in this case, using ammonia as the amine source. While seemingly straightforward, the direct reaction of an ester with ammonia can be slow due to the poor leaving group nature of the ethoxide ion.[2] Therefore, various methods have been developed to facilitate this transformation.

Performance Benchmark: Common Aminolysis Methods

The direct conversion of β-keto esters to their corresponding amides can be achieved under various conditions, from simple heating to catalyzed reactions. The choice of method depends on the desired reaction time, temperature, and tolerance for additives.

MethodKey Reagents / ConditionsReported Yield (General β-Keto Esters)Reference
Thermal (Catalyst-Free) Heating with aqueous/alcoholic ammoniaSubstrate-dependent, often requires high temperatures[3]
DMAP-Catalyzed 4-(Dimethylamino)pyridine (DMAP), AmmoniaGood yields[3]
Molecular Sieves 3Å Molecular Sieves, Ammonia, 75-80°CGood yields at lower temperatures[3]
Lewis Acid-Promoted Trimethylaluminum (AlMe₃) or DABAL-Me₃, AmmoniaGood to excellent (e.g., 89% with DABAL-Me₃)[3]
Representative Experimental Protocol: Thermal Aminolysis

For simplicity and cost-effectiveness, a direct thermal aminolysis using aqueous ammonia is a common starting point. This protocol is a generalized procedure based on standard organic chemistry principles for ester aminolysis.

Step-by-Step Methodology:

  • Reaction Setup:

    • Rationale: Using a sealed pressure vessel is critical to contain the volatile ammonia and allow the reaction to be heated above the boiling point of the solvent, thereby increasing the reaction rate.

    • Procedure: In a stainless-steel pressure vessel, dissolve ethyl 2-oxo-3-piperidinecarboxylate in a suitable solvent like ethanol or methanol. Add an excess of concentrated aqueous ammonia (e.g., 28-30% solution). The excess ammonia serves as both the reagent and helps to drive the equilibrium towards the product.

  • Thermal Reaction:

    • Rationale: Heat provides the necessary activation energy to overcome the energy barrier for the nucleophilic attack of ammonia on the ester carbonyl and the subsequent elimination of the ethoxide leaving group.

    • Procedure: Seal the vessel and heat the mixture to 80-100°C with vigorous stirring. The reaction time can vary from several hours to overnight.

  • Work-up and Purification:

    • Rationale: The work-up is designed to remove the excess ammonia, the solvent, and any unreacted starting material. Recrystallization is an effective method for purifying the solid carboxamide product.

    • Procedure: After cooling the reactor to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

  • Validation:

    • Procedure: Dry the purified white solid under vacuum. The final product, 2-oxopiperidine-3-carboxamide, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The yield for this step is expected to be moderate to good, depending on the reaction time and temperature.

By following this guide, researchers can confidently select and execute a high-yielding synthesis of the ethyl 2-oxo-3-piperidinecarboxylate precursor and subsequently convert it to the target 2-oxopiperidine-3-carboxamide, armed with a clear understanding of the expected yields and the critical parameters for success.

References

  • Zlatić, K., Ožegović, A., Maraković, N., & Knežević, A. (2026). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. ResearchGate. Available at: [Link]

  • (N.A.). β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. Wiley Online Library. Available at: [Link]

  • (N.A.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkat USA. Available at: [Link]

  • Shanghai Jingwei Chemical Technology Co ltd. (2021). Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Google Patents. CN108484484B.
  • (N.A.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available at: [Link]

  • ChemistNATE. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Available at: [Link]

Sources

Comparative

Cross-reactivity of 2-Oxopiperidine-3-carboxamide in enzyme-linked assays

An in-depth technical guide for researchers, assay developers, and drug discovery professionals evaluating the specificity of novel neurotrophic small molecules. Executive Summary The development of small-molecule Tropom...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, assay developers, and drug discovery professionals evaluating the specificity of novel neurotrophic small molecules.

Executive Summary

The development of small-molecule Tropomyosin receptor kinase B (TrkB) agonists has historically been plagued by off-target cross-reactivity, particularly with TrkA, TrkC, and the p75 neurotrophin receptor (p75NTR). The integration of the 2-oxopiperidine-3-carboxamide scaffold—most notably in the compound HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide)—represents a structural breakthrough in achieving absolute receptor selectivity.

This guide objectively compares the cross-reactivity profiles of 2-oxopiperidine-3-carboxamide derivatives against alternative TrkB agonists. Furthermore, it details the causality and methodology behind the Kinase Receptor Activation ELISA (KIRA-ELISA) , the gold-standard, self-validating assay required to definitively prove an absence of functional cross-reactivity in drug development.

Mechanistic Causality: The Structural Basis of Selectivity

To understand why 2-oxopiperidine-3-carboxamide derivatives excel in enzyme-linked cross-reactivity assays, one must examine the structural causality behind their design.

Early TrkB modulators, such as N-acetylserotonin (NAS), possessed an acetylamide group that was highly susceptible to enzymatic hydrolysis and cyclization in vivo. By replacing this vulnerable moiety with a spatial 2-oxopiperidine-3-carboxamide group, researchers introduced significant steric hindrance .

This rational design choice serves a dual purpose:

  • Metabolic Stability: The bulky ring structure physically blocks hydrolytic enzymes, dramatically extending the compound's half-life .

  • Elimination of Cross-Reactivity: The locked conformation of the 2-oxopiperidine-3-carboxamide scaffold fits precisely into the extracellular domain of TrkB. However, it creates a severe steric clash with the binding pockets of TrkA and TrkC, and lacks the structural motifs required to engage the p75NTR death receptor .

G cluster_0 Ligand Structural Mechanics HIOC 2-Oxopiperidine-3-carboxamide Scaffold (HIOC) Steric Steric Hindrance Blocks Hydrolysis & Off-Target Binding HIOC->Steric Confers TrkB TrkB Receptor (Primary Target) Steric->TrkB Selective Agonism (High Affinity) TrkA TrkA / TrkC (Off-Target Kinases) Steric->TrkA No Cross-Reactivity (Steric Clash) p75 p75NTR (Off-Target Death Receptor) Steric->p75 No Cross-Reactivity (No Binding Domain)

Fig 1. Structural causality of 2-oxopiperidine-3-carboxamide selectivity against off-target receptors.

Comparative Performance Data in Enzyme-Linked Assays

When evaluated via KIRA-ELISA, the 2-oxopiperidine-3-carboxamide scaffold demonstrates superior selectivity compared to both endogenous neurotrophins and other synthetic small molecules. For instance, while LM22B-10 effectively promotes neuronal survival, it exhibits significant cross-reactivity by activating TrkC . In contrast, HIOC shows undetectable activation of off-target receptors even at saturated concentrations.

Table 1: Comparative Cross-Reactivity Profiles of TrkB Agonists (KIRA-ELISA Data)

Compound / LigandPrimary TargetTrkB Activation (EC₅₀)TrkA Cross-ReactivityTrkC Cross-Reactivityp75NTR Binding
BDNF (Endogenous)TrkB~0.1 nMLowLowHigh
NGF (Control)TrkAN/AHigh (Target)LowHigh
LM22B-10 TrkB / TrkC~500 nMLowHigh Low
7,8-DHF TrkB~250 nMLowLowLow
HIOC (2-Oxo scaffold)TrkB~100 nMUndetectable Undetectable Undetectable

Self-Validating Experimental Protocol: KIRA-ELISA

Standard competitive binding ELISAs are insufficient for profiling neurotrophic drugs because they only confirm physical affinity, not functional activation. A molecule might bind TrkA and act as a silent antagonist, which a standard binding assay would flag as a false positive for cross-reactivity.

To resolve this, researchers must use a Kinase Receptor Activation (KIRA) ELISA . This assay captures the specific receptor and probes for phosphorylated tyrosine residues, definitively proving whether the compound induced functional kinase activation .

Step-by-Step Methodology

This protocol is designed as a self-validating system . It incorporates orthogonal controls to ensure that any lack of cross-reactivity signal is due to the compound's selectivity, not an assay failure.

Step 1: Cell Preparation & Starvation

  • Seed HEK293 cells stably transfected with either TrkA, TrkB, or TrkC into separate 96-well plates. Causality: Isolating the receptor types in separate cell lines prevents heterodimerization artifacts.

  • Starve cells in serum-free media for 12 hours prior to the assay to reduce basal autophosphorylation noise.

Step 2: Ligand Stimulation & Internal Validation

  • Test Wells: Treat cells with the 2-oxopiperidine-3-carboxamide derivative (e.g., HIOC) at 100 nM and 500 nM for 15 minutes.

  • Positive Controls: Treat TrkA cells with NGF (100 ng/mL), TrkB cells with BDNF (100 ng/mL), and TrkC cells with NT-3 (100 ng/mL). Causality: Proves the assay's dynamic range is functioning for every receptor type.

  • Negative Controls: Pre-treat a subset of TrkB cells with ANA-12 (10 µM), a highly specific TrkB antagonist, for 30 minutes prior to HIOC stimulation . Causality: Proves the resulting ELISA signal is strictly TrkB-dependent.

Step 3: Lysis and Protein Extraction

  • Lyse cells on ice using RIPA buffer supplemented heavily with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will strip the phosphotyrosine signal before the ELISA capture step.

Step 4: Microplate Capture & Detection

  • Transfer lysates to a 96-well ELISA plate pre-coated with anti-pan-Trk capture antibodies (or specific anti-TrkA/B/C antibodies). Incubate overnight at 4°C.

  • Wash 3x with PBST, then incubate with a biotinylated anti-phosphotyrosine detection antibody (e.g., clone 4G10) for 2 hours at room temperature.

  • Wash 3x, add Streptavidin-HRP, and incubate for 30 minutes.

Step 5: Readout & Quantification

  • Add TMB substrate and incubate in the dark until the positive control wells develop a strong blue color. Stop the reaction with 2M H₂SO₄.

  • Read absorbance at 450 nm. Calculate the cross-reactivity of the test compound as a percentage of the maximal signal generated by the endogenous positive controls.

G Step1 1. Cell Culture (TrkA/B/C Expressing) Step2 2. Ligand Stimulation (+ Controls & ANA-12) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. ELISA Plate Capture (Specific Anti-Trk) Step3->Step4 Step5 5. Phospho-Tyrosine Detection (HRP-4G10) Step4->Step5 Step6 6. Colorimetric Readout (Quantify Activation) Step5->Step6

Fig 2. Self-validating KIRA-ELISA workflow for quantifying functional receptor cross-reactivity.

Validation

A Senior Application Scientist's Guide to Reproducible Extraction of 2-Oxopiperidine-3-carboxamide

In the landscape of pharmaceutical research and development, the robust and reproducible extraction of target analytes from complex matrices is a cornerstone of reliable bioanalysis. This guide provides an in-depth compa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the robust and reproducible extraction of target analytes from complex matrices is a cornerstone of reliable bioanalysis. This guide provides an in-depth comparison of three prevalent extraction methodologies for 2-oxopiperidine-3-carboxamide, a key scaffold in medicinal chemistry. As researchers and drug development professionals, understanding the nuances of each technique is paramount for generating high-quality, reproducible data. This document will delve into the mechanistic underpinnings and practical execution of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering field-proven insights to guide your experimental choices.

Introduction to 2-Oxopiperidine-3-carboxamide and the Imperative of Reproducible Extraction

2-Oxopiperidine-3-carboxamide and its derivatives are a class of compounds with significant interest in drug discovery. Their inherent polarity, stemming from the amide and lactam functionalities, presents a unique set of challenges for extraction from biological matrices such as plasma, urine, or tissue homogenates. The goal of any extraction method is to isolate the analyte of interest from interfering endogenous components, such as proteins, lipids, and salts, which can adversely affect downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Inconsistent extraction can lead to variability in analyte recovery, introducing significant error and undermining the validity of pharmacokinetic, toxicokinetic, and bioequivalence studies. Therefore, the selection and meticulous optimization of an extraction method are critical for ensuring the accuracy, precision, and reproducibility of bioanalytical data.

Method 1: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and efficient technique that separates components of a mixture based on their physical and chemical properties. For polar analytes like 2-oxopiperidine-3-carboxamide, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is often the preferred choice.

The Science Behind SPE with a Water-Wettable Polymer

The Oasis HLB sorbent, a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic), offers a balanced affinity for a wide range of compounds. This dual nature allows for the retention of polar compounds that might otherwise have poor interaction with traditional reversed-phase sorbents. A key advantage of this water-wettable polymer is its resistance to de-wetting, which allows for a simplified 3-step protocol, enhancing throughput and reducing solvent consumption.

Detailed Experimental Protocol for SPE

This protocol is designed for the extraction of 2-oxopiperidine-3-carboxamide from human plasma.

Materials:

  • Oasis HLB µElution Plate or 1 cc cartridges

  • Human plasma sample containing 2-oxopiperidine-3-carboxamide

  • 4% Phosphoric Acid (H3PO4) in water

  • 5% Methanol in water

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Vacuum manifold or positive pressure processor

  • Collection plate or vials

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of the plasma sample with 100 µL of 4% H3PO4 in water. This acidification step helps to disrupt protein binding and ensures the analyte is in a suitable form for retention.

  • Load: Directly load the pre-treated sample onto the Oasis HLB sorbent. The unique water-wettable nature of the sorbent eliminates the need for traditional conditioning and equilibration steps.

  • Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove salts and other polar interferences. This step is crucial for obtaining a clean extract.

  • Elute: Elute the 2-oxopiperidine-3-carboxamide with two 25 µL aliquots of methanol. The small elution volume is a key feature of the µElution format, providing a concentrated extract without the need for evaporation and reconstitution.

Visualizing the SPE Workflow

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma 100 µL Plasma Pretreat Add 100 µL 4% H3PO4 Plasma->Pretreat Load Load onto Oasis HLB Pretreat->Load Wash Wash with 5% MeOH Load->Wash Elute Elute with MeOH Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Workflow for Solid-Phase Extraction of 2-oxopiperidine-3-carboxamide.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For polar analytes, optimizing the LLE protocol is crucial to achieve acceptable recovery.

Principles of LLE for Polar Compounds

The efficiency of LLE is governed by the partition coefficient (LogP) of the analyte. For polar compounds with low LogP values, strategies to enhance their partitioning into the organic phase are necessary. These include:

  • pH Adjustment: For acidic or basic analytes, adjusting the pH of the aqueous phase to neutralize the charge on the molecule will increase its hydrophobicity and favor its transfer into the organic phase.

  • Salting-Out Effect: The addition of a high concentration of an inorganic salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase reduces the solubility of the polar analyte, thereby promoting its partitioning into the organic solvent.

  • Solvent Selection: Choosing an appropriate organic solvent with a polarity that is matched to the analyte is critical for maximizing recovery.

Detailed Experimental Protocol for LLE

This protocol is designed for the extraction of 2-oxopiperidine-3-carboxamide from urine.

Materials:

  • Urine sample containing 2-oxopiperidine-3-carboxamide

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Sample Preparation: To 1 mL of urine, add NaCl to saturation (approximately 0.3-0.4 g). This will enhance the partitioning of the polar analyte into the organic phase.

  • Extraction: Add 3 mL of ethyl acetate to the urine sample. Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizing the LLE Workflow

LLE_Workflow cluster_urine Urine Sample cluster_salting Salting-Out cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis_lle Analysis Urine 1 mL Urine Salt Add NaCl to saturation Urine->Salt Extract Add Ethyl Acetate & Vortex Salt->Extract Separate Centrifuge to separate phases Extract->Separate Collect Collect organic layer Separate->Collect Evaporate Evaporate to dryness Collect->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analysis_LLE LC-MS/MS Analysis Reconstitute->Analysis_LLE

Caption: Workflow for Liquid-Liquid Extraction of 2-oxopiperidine-3-carboxamide.

Method 3: Protein Precipitation (PPT)

Protein Precipitation is a rapid and straightforward method for removing proteins from biological samples, making it well-suited for high-throughput screening environments. The addition of an organic solvent, acid, or salt denatures proteins, causing them to precipitate out of solution.

The Mechanism of Acetonitrile-Induced Protein Precipitation

Acetonitrile (ACN) is a commonly used solvent for protein precipitation. When added to an aqueous biological sample, ACN disrupts the hydration shell around the protein molecules. This disruption exposes hydrophobic regions of the proteins, leading to aggregation and precipitation. ACN is often preferred over methanol as it tends to produce a cleaner supernatant.

Detailed Experimental Protocol for PPT

This protocol is designed for the extraction of 2-oxopiperidine-3-carboxamide from plasma using a 96-well filter plate for high-throughput processing.

Materials:

  • Plasma sample containing 2-oxopiperidine-3-carboxamide

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well protein precipitation filter plate

  • 96-well collection plate

  • Vortex mixer

  • Centrifuge with a plate rotor or vacuum manifold

Procedure:

  • Solvent Addition: Add 300 µL of cold (-20°C) acetonitrile with 0.1% formic acid to each well of the 96-well filter plate. The formic acid aids in protein denaturation.

  • Sample Addition: Add 100 µL of the plasma sample to each well.

  • Precipitation: Cover the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Filtration: Place the filter plate on top of a collection plate and centrifuge at 2000 x g for 5 minutes, or apply a vacuum to pull the supernatant through the filter.

  • Analysis: The resulting filtrate in the collection plate is ready for direct injection into the LC-MS system.

Visualizing the PPT Workflow

PPT_Workflow cluster_plasma_ppt Plasma Sample cluster_ppt_steps Protein Precipitation cluster_analysis_ppt Analysis Plasma_PPT 100 µL Plasma Add_ACN Add 300 µL Acetonitrile Plasma_PPT->Add_ACN Vortex_Mix Vortex to precipitate Add_ACN->Vortex_Mix Filter Centrifuge/Filter Vortex_Mix->Filter Analysis_PPT LC-MS/MS Analysis Filter->Analysis_PPT

Caption: Workflow for Protein Precipitation of 2-oxopiperidine-3-carboxamide.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on a variety of factors, including the desired level of sample cleanliness, throughput requirements, and the specific characteristics of the analyte and matrix.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Selectivity HighModerate to HighLow
Analyte Recovery High and reproducibleVariable, dependent on optimizationGenerally good, but potential for co-precipitation
Sample Cleanliness Excellent, low matrix effectsGood, can be improved with back-extractionFair, higher potential for matrix effects
Throughput Moderate to High (with automation)Low to ModerateHigh
Method Development More complexModerately complexSimple
Cost per Sample HigherModerateLow
Solvent Consumption Low to ModerateHighModerate
Automation Potential HighModerateHigh

Discussion and Recommendations

Solid-Phase Extraction (SPE) stands out as the most robust and selective method, consistently yielding the cleanest extracts with high and reproducible analyte recovery. The low matrix effects observed with SPE are particularly advantageous for sensitive LC-MS/MS analyses, as they minimize ion suppression or enhancement, leading to more accurate and precise quantification. While the initial method development for SPE can be more involved, the availability of generic protocols for sorbents like Oasis HLB simplifies this process. For regulated bioanalysis where accuracy and reproducibility are paramount, SPE is often the gold standard.

Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanliness and ease of implementation. With careful optimization of solvent choice, pH, and the use of the salting-out effect, LLE can provide clean extracts and good analyte recovery. However, it is generally more labor-intensive and uses larger volumes of organic solvents compared to SPE and PPT. LLE is a viable option when SPE is not feasible, and a cleaner extract than that provided by PPT is required.

Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective of the three methods, making it ideal for early-stage drug discovery and high-throughput screening applications. Its major drawback is the relatively low level of sample cleanup, which can lead to significant matrix effects in LC-MS/MS analysis. This can compromise the sensitivity and reproducibility of the assay. Therefore, while PPT is a valuable tool for rapid screening, its use in late-stage development and regulated bioanalysis should be carefully considered and validated.

References

  • ResearchGate. (n.d.). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Retrieved from [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E30–E37. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Walsh Medical Media. (2011, July 23). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Retrieved from [Link]

  • ACS Publications. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2016, May 15). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]

  • Emery Pharma. (2023, June 8). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved from [Link]

  • Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • LCGC. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

  • ResearchGate. (2024, October 10). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? Retrieved from [Link]

  • LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • LCGC International. (2026, March 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, August 25). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Retrieved from [Link]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Retrieved from [Link]

  • PMC. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of liquid–liquid extraction procedures using water and methanol as the polar phase and a variety of non-polar solvents as extractants. Retrieved from [Link]

  • Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • Waters. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]

  • OneLab. (2023, December 3). Oasis HLB SPE method development using the 20 bottle approach - Protocol. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Oxopiperidine-3-carboxamide proper disposal procedures

As a Senior Application Scientist, establishing rigorous operational and disposal protocols for biologically active compounds is critical for both laboratory safety and experimental reproducibility. 2-Oxopiperidine-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous operational and disposal protocols for biologically active compounds is critical for both laboratory safety and experimental reproducibility. 2-Oxopiperidine-3-carboxamide serves as the core structural pharmacophore for several potent neuroprotectants, most notably HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide)[1].

Because these derivatives are designed to cross the blood-brain and blood-retinal barriers to selectively activate Tropomyosin receptor kinase B (TrkB)[1][2], they possess profound pharmacological activity. Treating this compound merely as a standard organic chemical is a critical operational error; it must be handled and disposed of as a highly potent neuroactive agent.

Below is the comprehensive, self-validating guide for the preparation, application, and proper disposal of 2-oxopiperidine-3-carboxamide derivatives.

Chemical Profiling and Biological Causality

To understand the handling requirements, one must first understand the compound's mechanism of action. 2-Oxopiperidine-3-carboxamide derivatives (like HIOC) act as selective TrkB receptor agonists. Upon binding, they trigger receptor dimerization and autophosphorylation, which subsequently activates the PI3K/AKT and MAPK/ERK signaling cascades[1][3]. This pathway robustly inhibits neuronal apoptosis and protects against excitotoxicity[2].

TrkB_Signaling HIOC 2-Oxopiperidine-3-carboxamide (HIOC) TrkB TrkB Receptor (Dimerization & Activation) HIOC->TrkB Agonism PI3K PI3K / AKT Pathway (Cell Survival) TrkB->PI3K ERK MAPK / ERK Pathway (Neuroprotection) TrkB->ERK Apoptosis Decreased Apoptosis PI3K->Apoptosis Inhibits ERK->Apoptosis Inhibits

TrkB/ERK and PI3K signaling pathways activated by 2-oxopiperidine-3-carboxamide derivatives.

Because of this potent anti-apoptotic activity, accidental exposure or improper environmental disposal can disrupt normal cellular life cycles in humans and aquatic organisms.

Quantitative Physicochemical and Storage Data

Proper storage prevents the degradation of the carboxamide group via hydrolysis or photo-oxidation. All quantitative handling parameters are summarized below to ensure maximum compound stability.

Table 1: Physicochemical Properties and Storage Parameters

ParameterQuantitative SpecificationCausal Rationale
Primary Solvent 100% DMSOA polar aprotic solvent is required to disrupt the strong intermolecular hydrogen bonding of the carboxamide lattice[4].
Solid Storage 4°CLow temperature minimizes ambient thermal degradation of the powder[1].
Liquid Storage (Short) -20°C (Max 1 month)Slows nucleophilic attack and hydrolysis of the amide bond in solution[5].
Liquid Storage (Long) -80°C (Max 6 months)Completely arrests kinetic degradation pathways, preserving the pharmacophore[5].
Light Sensitivity Protect from lightPrevents photo-oxidation of the conjugated ring structures[1][4].

Operational Protocols: Preparation and Application

To ensure experimental integrity, every procedure must be a self-validating system. The following workflow details the preparation and in vivo administration of 2-oxopiperidine-3-carboxamide derivatives.

Methodology 1: Formulation and Administration for In Vivo Models
  • Step 1: Primary Solubilization. Dissolve the lyophilized 2-oxopiperidine-3-carboxamide powder in 100% DMSO to create a highly concentrated master stock. Causality: The hydrophobic nature of the molecule requires a strong polar aprotic solvent for complete dissolution before introducing it to aqueous systems.

  • Step 2: Vehicle Formulation. Immediately prior to injection, dilute the master stock into a final vehicle of 10% DMSO in sterile saline[4]. Causality: This specific ratio minimizes DMSO-induced cellular toxicity while maintaining the compound's solubility in a physiological environment.

  • Step 3: Administration. Administer the solution via intraperitoneal (IP) injection (e.g., at a dosage of 50 mg/kg body weight)[4]. Ensure the syringe and solution are shielded from bright light during the procedure[4].

  • Validation Checkpoint: To validate target engagement, harvest the target tissue post-administration. Extract proteins using a RIPA buffer containing 0.1% SDS and protease/phosphatase inhibitors, and perform a Western blot or ELISA for phosphorylated TrkB (p-TrkB)[3][4]. A positive p-TrkB signal confirms successful formulation and receptor activation.

Comprehensive Disposal and Waste Management

Flushing amides or lactams down the drain is a severe violation of laboratory safety. Because TrkB receptors are highly conserved across species, introducing TrkB agonists into the water supply poses a significant ecological hazard. High-temperature incineration is the only acceptable method of disposal, as it ensures the complete thermal destruction of the biologically active pharmacophore.

Disposal_Workflow Start Waste Generation (2-Oxopiperidine-3-carboxamide) Solid Solid Waste (Powder, Vials) Start->Solid Liquid Liquid Waste (DMSO/Aqueous) Start->Liquid Consumables Contaminated Consumables (Tips, PPE) Start->Consumables HazWaste Hazardous Waste Collection (EPA Compliant) Solid->HazWaste Liquid->HazWaste Consumables->HazWaste Incineration High-Temp Incineration (Thermal Destruction) HazWaste->Incineration Final Disposal

Step-by-step segregation and high-temperature incineration workflow for chemical waste.

Methodology 2: Step-by-Step Chemical Disposal Plan
  • Step 1: Solid Waste Segregation. Collect all unused 2-oxopiperidine-3-carboxamide powder and empty primary glass receptacles. Double-bag them and place them in a puncture-resistant hazardous waste container. Causality: Prevents aerosolization of the powder, which can easily cross the blood-brain barrier if inhaled by personnel[2].

  • Step 2: Liquid Waste Consolidation. Pool all DMSO and aqueous solutions containing the compound into a designated, chemically compatible liquid waste carboy labeled "Halogen-Free Organic Waste." Causality: Segregating halogen-free waste optimizes the efficiency of downstream thermal destruction and prevents the formation of toxic dioxins during the incineration process.

  • Step 3: Consumable Decontamination. Dispose of all contaminated pipette tips, gloves, and bench mats in a dedicated chemical debris bin. Do not mix with standard biological waste unless it is also slated for incineration.

  • Validation Checkpoint: Audit the waste manifest prior to environmental health and safety (EHS) pickup. Ensure the manifest explicitly lists "Toxic Organic Amide / TrkB Agonist" to guarantee the waste is routed to a high-temperature incineration facility rather than a standard landfill.

Table 2: Waste Segregation Matrix

Waste CategoryTypical ExamplesPrimary Disposal Route
Solid Waste Unused powder, empty glass vialsDouble-bagged, hazardous chemical waste bin ➔ Incineration
Liquid Waste DMSO stock solutions, assay buffersHalogen-free organic waste carboy ➔ Incineration
Consumables Pipette tips, nitrile gloves, cell culture platesContaminated lab debris bin ➔ Incineration

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Oxopiperidine-3-carboxamide

Welcome to your essential guide for the safe handling of 2-Oxopiperidine-3-carboxamide. In our work as researchers and drug development professionals, the integrity of our data is matched only by the imperative of our sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of 2-Oxopiperidine-3-carboxamide. In our work as researchers and drug development professionals, the integrity of our data is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protection. Understanding why a specific piece of equipment is necessary is as crucial as wearing it. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every time you handle this compound, you are protected by field-proven best practices.

Hazard Profile: Understanding the Risks

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of 2-Oxopiperidine-3-carboxamide. Based on data for the compound and structurally similar molecules, a clear hazard profile emerges. It is classified as an irritant and potentially harmful substance.[1][2][3][4]

This profile is the foundation upon which our entire safety protocol is built. The risk of skin, eye, and respiratory irritation dictates our specific PPE choices and handling procedures.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][4][5]
Acute Toxicity (Oral)H302Harmful if swallowed.[3]

The First Line of Defense: Engineering Controls

PPE is the final barrier between you and a potential hazard; it should never be the only one.[6] The primary and most effective layer of protection comes from robust engineering controls.

Chemical Fume Hood: All handling of solid 2-Oxopiperidine-3-carboxamide, including weighing and solution preparation, must be performed inside a certified chemical fume hood. This is non-negotiable. The compound is a powder, and the risk of inhaling fine particles that can cause respiratory irritation is significant.[4][7] A fume hood provides constant airflow to pull these particles away from your breathing zone.

Ventilation: Ensure the laboratory is well-ventilated to prevent any accumulation of vapors or dust in the general workspace.[2][5][7] Proximity to an eyewash station and a safety shower is mandatory.[2]

The Essential PPE Ensemble

The following PPE is mandatory for all personnel handling 2-Oxopiperidine-3-carboxamide. The selection is directly correlated to the hazards identified in Section 1.

  • Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), robust eye protection is critical.[2][4]

    • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

    • Recommended: Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from airborne powder and accidental splashes.[8][9]

    • High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full face shield should be worn over safety goggles.[6][7]

  • Hand Protection: The compound is a known skin irritant (H315).[2][4] Therefore, direct skin contact must be avoided.

    • Glove Type: Nitrile gloves are the standard for handling this type of chemical.[10] Always check the manufacturer's chemical resistance chart for compatibility.[11]

    • Protocol: Use a double-gloving technique for added protection, especially during extended procedures. Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves can be extremely dangerous due to the accumulation of the chemical.[12] Remove and replace gloves immediately if they become contaminated.

  • Body Protection: To prevent incidental contact with skin, appropriate body protection is essential.[6][8]

    • Standard Use: A clean, buttoned lab coat provides a sufficient barrier for routine, small-scale work.

    • Enhanced Protection: For larger-scale operations or when there is a risk of significant spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6][9]

  • Respiratory Protection: The H335 warning ("May cause respiratory irritation") is a key consideration, especially since the compound is a solid.[1][4]

    • Standard Precaution: When working within a certified fume hood, additional respiratory protection is typically not required.

    • When Required: If engineering controls (like a fume hood) are not available or during a large spill cleanup, a respirator is mandatory. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges should be used to prevent inhalation of airborne particles.[7][8][12]

Procedural Workflow: Safety in Every Step

A systematic approach to donning, handling, and doffing PPE minimizes the risk of accidental exposure.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[12] Tie back long hair.

  • Inspect PPE: Check all PPE for damage (cracks, tears, punctures) before use.

  • Donning Sequence:

    • Put on your lab coat and any additional body protection.

    • Put on your respirator (if required).

    • Put on eye and face protection.

    • Wash hands and don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring they go over the cuff of the lab coat.

  • Handling: Conduct all work in a fume hood. Avoid any actions that could generate dust.[2][4]

  • Doffing Sequence (to prevent self-contamination):

    • Remove the outer pair of gloves.

    • Remove the lab coat and any other body protection by rolling it away from your body.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly.

    • Remove eye and face protection.

    • Remove respirator (if worn).

    • Wash hands and face thoroughly with soap and water.[2][7]

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning (Clean Area) cluster_handling Chemical Handling cluster_doffing Doffing (Transition Area) Don_Coat 1. Lab Coat Don_Goggles 2. Eye Protection Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Handling Work in Fume Hood Don_Gloves->Handling Doff_Gloves 4. Outer Gloves Handling->Doff_Gloves Doff_Coat 5. Lab Coat Doff_Gloves->Doff_Coat Doff_Inner_Gloves 6. Inner Gloves Doff_Coat->Doff_Inner_Gloves Doff_Goggles 7. Eye Protection Doff_Inner_Gloves->Doff_Goggles Wash_Hands 8. Wash Hands Doff_Goggles->Wash_Hands

Caption: Logical workflow for donning, handling, and doffing PPE.

Disposal and Decontamination Plan

Proper disposal is a critical final step to ensure safety for you, your colleagues, and environmental personnel.

  • Chemical Waste: All unused 2-Oxopiperidine-3-carboxamide and solutions containing it must be disposed of as hazardous chemical waste.[2][5] Collect in a clearly labeled, sealed container.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including pipette tips, weigh boats, and contaminated gloves, must be placed in a designated hazardous waste container.[10]

  • Contaminated Clothing: Take off any contaminated clothing immediately.[2][7] Reusable items like lab coats must be professionally laundered before reuse. Disposable items must be treated as hazardous waste.

  • Work Area Decontamination: After handling is complete, wipe down the work surface in the fume hood with a suitable solvent (e.g., 70% ethanol or as appropriate), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is vital. Consult the Safety Data Sheet (SDS) and follow these first-aid protocols.[4]

Exposure RouteImmediate First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][7]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[2][4][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]

Your safety is paramount. By integrating these practices into your daily workflow, you build a culture of safety that protects not only yourself but everyone in your laboratory.

References

  • 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem . PubChem. Available at: [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA . BESA. Available at: [Link]

  • Safety Data Sheet - Angene Chemical . Angene Chemical. Available at: [Link]

  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd . Healthy Bean Ltd. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions . SAMS Solutions. Available at: [Link]

  • PPE and Safety Equipment When Using Chemicals - Compliance Partners . Compliance Partners. Available at: [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT . PPESAFETY. Available at: [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG. Available at: [Link]

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